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  • Product: (R)-Isopropyl 2-hydroxy-2-phenylacetate

Core Science & Biosynthesis

Foundational

(R)-Isopropyl 2-Hydroxy-2-Phenylacetate: Structural Dynamics, Synthesis Workflows, and Applications in Drug Development

Executive Summary (R)-isopropyl 2-hydroxy-2-phenylacetate (CAS: 89015-27-0), widely referred to as isopropyl (R)-mandelate, is a highly versatile chiral ester[1]. In pharmaceutical manufacturing and chemical research, it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-isopropyl 2-hydroxy-2-phenylacetate (CAS: 89015-27-0), widely referred to as isopropyl (R)-mandelate, is a highly versatile chiral ester[1]. In pharmaceutical manufacturing and chemical research, it serves a critical dual purpose: it acts as a robust chiral building block in asymmetric synthesis[2] and is stringently monitored as Pregabalin EP Impurity D (or Impurity 19) during active pharmaceutical ingredient (API) quality control[1][3]. This technical whitepaper elucidates its physicochemical properties, the causality behind its chemoselective synthetic pathways, and provides self-validating experimental protocols for both its synthesis and analytical profiling.

Chemical Structure and Physicochemical Properties

The molecular architecture of (R)-isopropyl 2-hydroxy-2-phenylacetate relies on three distinct functional domains that dictate its reactivity and analytical behavior:

  • Chiral Center : The alpha-carbon is bonded to a hydroxyl group (-OH), establishing the molecule's (R)-stereochemistry. Preserving the integrity of this chiral center without racemization is the primary challenge during esterification[4].

  • Phenyl Ring : Provides aromatic stability and serves as a strong UV-active chromophore, which is essential for high-sensitivity HPLC-UV detection during impurity profiling[5].

  • Isopropyl Ester Group : Introduces significant steric bulk. This steric hindrance is highly advantageous when the molecule is employed as a chiral auxiliary, as it directs the stereochemical outcome of downstream nucleophilic substitutions[2].

Quantitative Physicochemical Data

The following table summarizes the core properties required for handling, storage, and analytical method development[1][3][6].

PropertyValue / Description
Chemical Name (R)-isopropyl 2-hydroxy-2-phenylacetate
Common Synonyms Isopropyl (R)-mandelate, Pregabalin EP Impurity D (R Isomer), Pregabalin Impurity 19
CAS Registry Number 89015-27-0
Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
Appearance Clear oil to white solid (temperature and purity dependent)
Solubility Soluble in Acetonitrile, Dichloromethane, Methanol, and Isopropanol
Storage Conditions 2–8 °C, protected from ambient light and moisture

Mechanistic Pathways and Synthesis Workflows

The synthesis of isopropyl (R)-mandelate requires chemoselective methodologies that prevent the degradation or racemization of the sensitive alpha-hydroxy group.

Pathway A: Direct Acid-Catalyzed Esterification

Traditional esterification using strong mineral acids (e.g., H₂SO₄) often leads to unwanted diester formation or loss of enantiomeric excess[4]. To circumvent this, mild Lewis acids such as boric acid or flame-derived silica/alumina (SA) are employed[4][7]. Boric acid forms a transient, reactive borate complex directly with the alpha-hydroxy group, facilitating highly chemoselective esterification in isopropanol with yields exceeding 93%[4]. Alternatively, flame-made SA catalysts provide high turnover frequencies (TOF ~10 h⁻¹) and up to 95% yield by leveraging a nonporous structure that affords free reactant access without diffusion limitations[7].

Pathway B: Ytterbium Triflate-Promoted Tandem Oxidation-Cannizzaro Reaction

An alternative route involves the direct transformation of aryl methyl ketones (e.g., phenylglyoxal) into mandelic acid derivatives. Traditional Cannizzaro reactions require harsh, strong bases that degrade sensitive substrates. However, utilizing Ytterbium triflate (Yb(OTf)₃)—a water-tolerant, reusable Lewis acid—allows for a tandem one-pot oxidation-Cannizzaro reaction[8]. This environmentally friendly approach yields the isopropyl ester directly (up to 80% yield) without the need for hazardous chlorinated solvents[8].

SynthesisWorkflows Start1 (R)-Mandelic Acid + Isopropanol Cat1 Acid Catalyst (e.g., Boric Acid / SA) Start1->Cat1 Direct Esterification Start2 Phenylglyoxal + Isopropanol Cat2 Yb(OTf)3 Catalyst (Tandem Cannizzaro) Start2->Cat2 Oxidation-Cannizzaro Target (R)-Isopropyl 2-hydroxy-2-phenylacetate (Target Product) Cat1->Target -H2O Cat2->Target One-Pot Reaction QC Chiral HPLC & 1H-NMR (Validation) Target->QC Purity & ee% Check

Figure 1: Mechanistic pathways for synthesizing (R)-isopropyl 2-hydroxy-2-phenylacetate.

Applications in Drug Development & Analytical Chemistry

Pregabalin Impurity Profiling

Pregabalin, a blockbuster anticonvulsant, is synthesized via routes that can generate (R)-isopropyl 2-hydroxy-2-phenylacetate as an intermediate or side product[5]. Under ICH Q3A guidelines, this compound is classified as Pregabalin EP Impurity D[1]. High-purity reference standards of this ester are mandatory for validating HPLC, LC-MS, and GC methods to ensure batch-to-batch reproducibility, safety, and global regulatory compliance[5][9].

Dynamic Kinetic Resolution (DKR)

Beyond its role as a regulated impurity, the ester is a highly valuable chiral auxiliary. In nucleophilic substitution reactions of alpha-bromo esters, (S)- or (R)-mandelate derivatives dictate the stereochemical outcome. For instance, in the asymmetric synthesis of 3-substituted morpholin-2-ones (key intermediates for the NK1 receptor antagonist aprepitant), the isopropyl mandelate framework induces high diastereomeric ratios (up to 97:3 dr)[2].

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating critical in-process checks and explaining the causality behind each step.

Protocol 1: Chemoselective Synthesis of Isopropyl (R)-Mandelate via Boric Acid Catalysis

Reference Standard:4[4]

  • Initiation : Dissolve 2.0 g (13 mmol) of (R)-mandelic acid in 30 mL of isopropanol.

    • Causality: Isopropanol acts as both the solvent and the reactant, driving the equilibrium toward esterification via Le Chatelier's principle.

  • Catalysis : Add 170 mg (2.6 mmol) of boric acid in one single portion.

    • Causality: Boric acid is chosen over strong mineral acids to prevent the formation of diester byproducts and preserve the enantiomeric purity of the alpha-hydroxy group[4].

  • Reaction & In-Process Validation : Stir the mixture at room temperature for 18 hours.

    • Validation Check: Monitor the reaction via TLC (Hexane:EtOAc) to ensure the complete consumption of the starting acid before proceeding.

  • Solvent Removal : Remove the bulk solvent in vacuo with mild heating (45-50 °C).

    • Causality: Excessive heating (>60 °C) can trigger thermal degradation or racemization.

  • Workup & Isolation : Extract the crude residue into CH₂Cl₂ (75 mL). Wash the organic layer with 1N NaHCO₃ (100 mL) to neutralize residual acid, followed by a brine/H₂O wash (50 mL). Dry the organic fraction with Na₂SO₄, decant, and remove the solvent under reduced pressure to afford the product as a clear oil (approx. 93% yield)[4].

Protocol 2: Analytical Validation for Pregabalin QC (Impurity D)

Reference Standard:6[6]

  • Standard Preparation : Dissolve the Pregabalin EP Impurity D reference standard in HPLC-grade acetonitrile to a stock concentration of 1.0 mg/mL[6].

  • Sample Preparation : Prepare the Pregabalin API sample at 10 mg/mL in the mobile phase.

  • Chromatographic Separation : Inject the sample onto a validated Chiral stationary phase column. Utilize a gradient elution (e.g., Water/Acetonitrile supplemented with 0.1% Trifluoroacetic acid).

    • Causality: The TFA suppresses the ionization of residual acidic groups, preventing peak tailing and sharpening the chromatographic resolution.

  • Detection & System Suitability : Monitor UV absorbance at 210 nm.

    • Validation Check: The system is only validated if the resolution ( Rs​ ) between the main Pregabalin peak and Impurity D is ≥2.0 , ensuring baseline separation.

AnalyticalWorkflow Sample Pregabalin API Batch Prep Sample Preparation (Acetonitrile Dilution) Sample->Prep HPLC Chiral HPLC (UV Detection) Prep->HPLC Data Chromatogram Analysis (Peak Integration) HPLC->Data Ref Impurity D Reference (CAS: 89015-27-0) Ref->HPLC Calibration Decision Batch Release (Impurity < 0.15%) Data->Decision Pass/Fail

Figure 2: Analytical workflow for Pregabalin QC using the Impurity D reference standard.

Conclusion

(R)-isopropyl 2-hydroxy-2-phenylacetate exemplifies the dual nature of chemical intermediates in modern pharmacopoeia. Whether functioning as a highly selective chiral auxiliary in the synthesis of complex therapeutics or acting as a strictly regulated impurity in Pregabalin manufacturing, a deep mechanistic understanding of its properties is essential. By employing chemoselective catalytic workflows and rigorous analytical protocols, researchers can effectively harness or control this molecule to meet stringent pharmaceutical standards.

References

  • SRIRAMCHEM, "(R)-isopropyl 2-hydroxy-2-phenylacetate - SRIRAMCHEM", 9

  • Houston, T. A., et al., "Supporting Information: Boric Acid-Catalyzed, Chemoselective Esterification of a-Hydroxycarboxylic Acids", AWS, 4

  • National University of Pharmacy, "Obtaining of the pharmacopoeial reference sample of the mandelic acid isopropyl ester", 5

  • Curini, M., et al., "Ytterbium Triflate-Promoted Tandem One-Pot Oxidation-Cannizzaro Reaction of Aryl Methyl Ketones", Organic Chemistry Portal, 8

  • ACS Publications, "Efficient Acid-Catalyzed Conversion of Phenylglyoxal to Mandelates on Flame-Derived Silica/Alumina", 7

  • ChemicalBook, "Pregabalin Impurity 19 | 89015-27-0", 3

  • Arkivoc, "Dynamic kinetic resolution of (S)-mandelate-derived α-bromo esters in nucleophilic substitution...", 2

  • KM Pharma Solution, "MSDS - Pregabalin EP Impurity D (R Isomer)",1

  • Daicel Pharma Standards, "(R)-isopropyl 2-hydroxy-2-phenyl-acetate", 6

Sources

Exploratory

Mechanism of action for (R)-isopropyl 2-hydroxy-2-phenylacetate in chiral synthesis

Mechanistic Paradigms of (R)-Isopropyl 2-Hydroxy-2-phenylacetate in Asymmetric Synthesis and Chiral Resolution Executive Summary (R)-isopropyl 2-hydroxy-2-phenylacetate, commonly known as (R)-isopropyl mandelate, is a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Paradigms of (R)-Isopropyl 2-Hydroxy-2-phenylacetate in Asymmetric Synthesis and Chiral Resolution

Executive Summary

(R)-isopropyl 2-hydroxy-2-phenylacetate, commonly known as (R)-isopropyl mandelate, is a privileged chiral scaffold in modern asymmetric synthesis. Operating fundamentally through steric shielding and highly directional hydrogen-bonding networks, it functions dualistically: as a covalently bound chiral auxiliary in dynamic kinetic resolutions (DKRs) and as a non-covalent "tailor-made" chiral solvent in enantioselective crystallization. This technical guide deconstructs the thermodynamic and kinetic mechanisms governing its stereodirecting capabilities.

Structural Topography and Stereochemical Foundation

The efficacy of (R)-isopropyl mandelate arises from its highly preorganized three-dimensional architecture. Crystallographic analyses reveal that the molecule is significantly non-planar, with a dihedral angle of 76.1° between the aromatic phenyl ring and the carboxyl fragment[1].

Crucially, the isopropyl substituent adopts a synperiplanar conformation relative to the C=O bond, exhibiting a C–O–C–H torsion angle of −43.7°[1]. This rigidifies the ester linkage, while the α-hydroxyl group participates in bifurcated O–H···(O,O) hydrogen bonds, forming highly ordered supramolecular chains[1]. When utilized as a chiral auxiliary, this specific geometry creates a deep, sterically hindered chiral pocket. The bulky isopropyl group blocks the lower trajectory, while the phenyl ring shields the adjacent spatial quadrant, forcing incoming reagents to approach exclusively from the unhindered Re or Si face.

Mechanism I: Covalent Stereodirection in Dynamic Kinetic Resolution (DKR)

In the synthesis of unnatural α-amino acids, (R)-isopropyl mandelate acts as a highly efficient chiral auxiliary for the DKR of α-bromo esters[2].

Causality of Stereocontrol: A racemic α-bromo ester attached to the (R)-isopropyl mandelate auxiliary undergoes rapid in situ epimerization facilitated by tetrabutylammonium iodide (TBAI) and N,N-diisopropylethylamine (DIEA)[2]. The chiral auxiliary induces a massive energy differential between the diastereomeric transition states during nucleophilic attack. Because the rate of epimerization ( keq​ ) vastly exceeds the rate of nucleophilic substitution ( knuc​ ), the system funnels through the lowest-energy "matched" transition state. The steric bulk of the isopropyl moiety repels the incoming amine from the hindered face, yielding the (αR)-amino ester with exceptional diastereomeric ratios (dr up to 97:3) and yields up to 81%[2].

DKR_Mechanism Racemic Racemic α-Bromo Ester FastEq In Situ Epimerization (TBAI / DIEA) Racemic->FastEq InterR (αR)-Diastereomer Intermediate FastEq->InterR Equilibration InterS (αS)-Diastereomer Intermediate FastEq->InterS ChiralAux (R)-Isopropyl Mandelate Auxiliary ChiralAux->InterR Steric Shielding ChiralAux->InterS Nuc Nucleophilic Attack InterR->Nuc InterS->Nuc ProdR Major Product (αR)-Amino Ester Nuc->ProdR Fast (Matched) ProdS Minor Product (αS)-Amino Ester Nuc->ProdS Slow (Mismatched)

Diagram 1: Mechanism of Dynamic Kinetic Resolution via (R)-Isopropyl Mandelate Auxiliary.

Mechanism II: Enantioselective Solvation and Crystallization

Beyond covalent attachment, isopropyl mandelate functions as a "tailor-made" chiral solvent to resolve racemates (e.g., racemic mandelic acid)[3].

Thermodynamic and Kinetic Causality: The chiral recognition mechanism relies on the differential stability of heterochiral vs. homochiral hydrogen-bonded dimers in solution. When racemic mandelic acid is dissolved in (S)-isopropyl mandelate, the (R)-solute forms a more thermodynamically stable solvate complex than the (S)-solute[3]. This heterochiral preference manifests as a quantifiable solubility asymmetry—(R)-mandelic acid exhibits a solubility ~3.4 wt% higher than its (S)-counterpart at 50 °C[3]. Kinetically, this interaction widens the metastable zone for the more soluble enantiomer, selectively suppressing its nucleation and allowing the less soluble enantiomer to crystallize preferentially[4].

Enantioselective_Cryst RacemicSolute Racemic Solute (e.g., Mandelic Acid) Interaction Heterochiral vs Homochiral Interactions RacemicSolute->Interaction ChiralSolvent (R)-Isopropyl Mandelate (Chiral Solvent) ChiralSolvent->Interaction Thermo Thermodynamic Effect (Solubility Asymmetry) Interaction->Thermo Kinetic Kinetic Effect (Metastable Zone Width) Interaction->Kinetic EnantioR Enantiomer A (Higher Sol. / Slower Cryst.) Thermo->EnantioR EnantioS Enantiomer B (Lower Sol. / Faster Cryst.) Thermo->EnantioS Kinetic->EnantioR Kinetic->EnantioS Resolution Successful Chiral Resolution EnantioS->Resolution Preferential Crystallization

Diagram 2: Thermodynamic and Kinetic Pathways in Enantioselective Crystallization.

Mechanism III: Asymmetric Catalysis via Intramolecular Cannizzaro Pathway

(R)-isopropyl mandelate is not only a tool for synthesis but also a target of advanced asymmetric catalysis. It is synthesized directly from phenylglyoxal monohydrate via an enantioselective 1,2-hydride shift (intramolecular Cannizzaro reaction)[5].

Causality: Utilizing a chiral-at-iron catalyst (Λ-Fe1), the Lewis acidic iron center coordinates the dicarbonyl oxygen atoms of the glyoxal[5]. The chiral environment of the rigid PyNHC ligands forces the 2-propanol nucleophile to attack stereoselectively. The subsequent 1,2-hydride shift is locked into a specific facial trajectory, yielding (R)-isopropyl mandelate in 96% isolated yield and 87.5% ee[5].

Quantitative Data Summary

Application ModalityReaction / SystemKey Reagents / ConditionsYield / RecoveryStereoselectivity
Chiral Auxiliary (DKR) Nucleophilic Substitution of α-bromo estersTBAI, DIEA, Dibenzylamine, CH₂Cl₂81% (Major Diastereomer)97:3 dr
Chiral Auxiliary (DKR) Cyclization to Morpholin-2-onesN-substituted 2-aminoethanol95%95:5 er
Chiral Solvent Enantioselective Crystallization(S)-Isopropyl Mandelate at 50 °C~48% (Single Enantiomer)Δ Solubility: ~3.4 wt%
Catalytic Target Asymmetric Cannizzaro ReactionΛ-Fe1 Catalyst, 2-propanol, 4Å MS96%87.5% ee

Self-Validating Experimental Protocols

Protocol A: Self-Validating Dynamic Kinetic Resolution (DKR) of α-Bromo Esters

Objective: Synthesis of (αR)-amino esters using (R)-isopropyl mandelate as a chiral auxiliary.

  • Substrate Pre-Equilibration : Dissolve the diastereomeric mixture (1:1) of the mandelate-derived α-bromo ester (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M). Add TBAI (1.0 equiv) and DIEA (1.0 equiv).

    • Self-Validation Check: Withdraw a 50 μL aliquot after 30 minutes. Analyze via ¹H NMR to confirm the rapid epimerization of the α-proton signal, ensuring keq​ is active before nucleophile introduction.

  • Nucleophilic Attack : Introduce dibenzylamine (1.5 equiv) dropwise at room temperature. Stir for 12–24 hours under an argon atmosphere.

    • Causality: DIEA acts as a non-nucleophilic base to neutralize HBr, driving the reaction forward, while TBAI accelerates the epimerization via transient α-iodo intermediates.

  • Isolation & Cleavage : Quench with saturated aqueous NH₄Cl. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate. Purify the major diastereomer via flash chromatography. Cleave the auxiliary using LiOH/H₂O to liberate the free (αR)-amino acid.

    • Self-Validation Check: Perform chiral HPLC on the cleaved product. A single peak confirms that the dr observed in the intermediate translates directly to absolute enantiomeric purity (ee).

Protocol B: Enantioselective Crystallization in Chiral Solvents

Objective: Resolution of racemic mandelic acid using (S)-isopropyl mandelate.

  • Supersaturation Generation : Suspend racemic mandelic acid in pure (S)-isopropyl mandelate. Heat to 50 °C until a clear, saturated solution is achieved.

  • Controlled Cooling & Nucleation : Cool the solution to 20 °C at a strict ramp rate of 0.1 °C/min to avoid crash-precipitation.

    • Causality: The slow cooling rate exploits the widened metastable zone width of the (R)-enantiomer, ensuring only the (S)-enantiomer crosses the nucleation threshold.

  • Gravimetric & Optical Validation : Filter the resulting crystals. Wash with a minimal volume of cold, achiral anti-solvent (e.g., heptane).

    • Self-Validation Check: Measure the optical rotation of the mother liquor. A positive specific rotation confirms the depletion of the (S)-enantiomer and the successful thermodynamic enrichment of the (R)-enantiomer in the liquid phase.

References

  • Strategies for chiral separation: from racemate to enantiomer. Chemical Science, Royal Society of Chemistry, 2023. URL:[Link]

  • Dynamic kinetic resolution of (S)-mandelate-derived α-bromo esters in nucleophilic substitution. Arkivoc, 2010. URL:[Link]

  • Chiral Tailor-Made Solvents and Their Impact on Solution Thermodynamics and Crystallisation Kinetics of Mandelic Acid. Crystal Growth & Design, ACS Publications, 2011. URL:[Link]

  • Chiral-at-Iron Catalyst: Expanding the Chemical Space for Asymmetric Earth-Abundant Metal Catalysis. Journal of the American Chemical Society, ACS Publications, 2019. URL:[Link]

  • Crystal structure of isopropyl 2-hydroxy-2-phenylacetate: a pharmacopoeia reference standard. Acta Crystallographica Section E, IUCr, 2017. URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-isopropyl 2-hydroxy-2-phenylacetate

Introduction: The Analytical Imperative for Chiral Purity (R)-isopropyl 2-hydroxy-2-phenylacetate, an ester of mandelic acid, serves as a critical chiral building block in asymmetric synthesis and is recognized as a phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Chiral Purity

(R)-isopropyl 2-hydroxy-2-phenylacetate, an ester of mandelic acid, serves as a critical chiral building block in asymmetric synthesis and is recognized as a pharmacopoeia reference standard for monitoring impurities in drugs like Pregabalin.[1][2] Its stereochemical integrity is paramount, as the biological activity and toxicological profile of chiral molecules are often enantiomer-dependent.[3] Consequently, the unambiguous spectroscopic characterization of this compound is not merely an academic exercise but a fundamental requirement for quality control, regulatory compliance, and ensuring the safety and efficacy of pharmaceutical products.[4]

This guide provides a comprehensive overview of the key spectroscopic data for (R)-isopropyl 2-hydroxy-2-phenylacetate, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind the observed spectral features, present detailed experimental protocols, and offer insights grounded in established analytical principles to empower researchers in their drug development endeavors.

¹H NMR Spectroscopy: A Window into Molecular Structure and Chirality

¹H NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For a chiral molecule like (R)-isopropyl 2-hydroxy-2-phenylacetate, it provides not only confirmation of the molecular backbone but also subtle clues about its three-dimensional environment.

Interpreting the ¹H NMR Spectrum

The expected ¹H NMR spectrum of (R)-isopropyl 2-hydroxy-2-phenylacetate in a common deuterated solvent like chloroform-d (CDCl₃) reveals distinct signals for each unique proton environment. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent oxygen and phenyl groups, and the coupling patterns arise from through-bond interactions with neighboring protons.

Causality Behind the Chemical Shifts:

  • Aromatic Protons (H-Ar): The five protons on the phenyl ring typically appear as a complex multiplet in the downfield region (δ 7.3-7.5 ppm). Their specific shifts are influenced by the electronic effects of the α-hydroxy-ester substituent.

  • Methine Proton (H-α): The proton attached to the chiral carbon (C-α) is significantly deshielded by both the adjacent phenyl ring and the hydroxyl group. It is expected to appear as a singlet around δ 5.1 ppm. The absence of coupling is a key indicator that there are no protons on the adjacent ester carbon.

  • Isopropyl Methine (H-β): This single proton is split into a septet (or multiplet) by the six neighboring methyl protons. Its chemical shift, around δ 5.0-5.1 ppm, is dictated by the adjacent ester oxygen.[5]

  • Hydroxyl Proton (H-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent due to its involvement in hydrogen bonding. It often appears as a broad singlet that can be exchanged with D₂O.

  • Isopropyl Methyl Protons (H-γ): A key feature of this molecule is the diastereotopic nature of the two methyl groups of the isopropyl moiety. Due to the adjacent chiral center (C-α), these two methyl groups are chemically non-equivalent. They are coupled to the isopropyl methine proton (H-β) and appear as a doublet of doublets, or more commonly, as two distinct doublets around δ 1.2-1.3 ppm.[6]

Data Summary: ¹H NMR of (R)-isopropyl 2-hydroxy-2-phenylacetate
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-Ar7.30 - 7.50Multiplet-
H-α~5.15Singlet-
H-β~5.08Septet~6.2
H-OHVariableBroad Singlet-
H-γ (CH₃)~1.25Doublet~6.2
H-γ' (CH₃)~1.23Doublet~6.2

Note: Predicted values are based on typical shifts for mandelate esters and related structures. Actual values may vary based on experimental conditions.[7]

Experimental Protocol: ¹H NMR Spectrum Acquisition

This protocol outlines a self-validating system for obtaining a high-quality ¹H NMR spectrum.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of (R)-isopropyl 2-hydroxy-2-phenylacetate. Rationale: This mass ensures adequate signal-to-noise without causing solubility issues or line broadening.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Rationale: CDCl₃ is a standard, relatively non-polar solvent. TMS provides a reference signal at 0.00 ppm for accurate chemical shift calibration.[8]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Insert the sample into the NMR spectrometer (e.g., 300 or 500 MHz).[8]

    • Lock the spectrometer on the deuterium signal of the CDCl₃. Rationale: The lock signal compensates for any magnetic field drift, ensuring spectral stability.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak. Rationale: Shimming maximizes spectral resolution, allowing for the clear observation of coupling patterns.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum. Typical parameters include:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 8-16. Rationale: These parameters provide a good balance between signal intensity and experimental time.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to ensure all peaks are in pure absorption mode.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative proton ratios, which should validate the structure.

Visualization: ¹H NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire 1D Proton Spectrum shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to TMS (0 ppm) phase->calibrate analyze Integrate & Analyze calibrate->analyze

Caption: Workflow for the acquisition and processing of a ¹H NMR spectrum.

Complementary Spectroscopic Techniques

While ¹H NMR is central, a multi-technique approach provides a holistic and definitive characterization.

¹³C NMR Spectroscopy

Proton-decoupled ¹³C NMR provides a count of the unique carbon environments in the molecule.

Data Summary: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C=O (Ester)~173Deshielded carbonyl carbon.
C-Ar (Quaternary)~140Aromatic carbon attached to the substituent.
C-Ar (CH)126 - 129Standard range for benzene ring carbons.[9]
C-α (CH-OH)~73Carbon attached to two electronegative atoms (O, Phenyl).
C-β (CH-O)~70Isopropyl methine carbon attached to ester oxygen.
C-γ (CH₃)~22Isopropyl methyl carbons in the aliphatic region.
Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the key functional groups present in the molecule.[10] The spectrum is dominated by absorptions from the hydroxyl, carbonyl, and aromatic moieties.

Data Summary: Key IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)AppearanceRationale
O-H (Alcohol)3600 - 3200Strong, BroadStretching vibration, broadened by hydrogen bonding.[11][12]
C-H (Aromatic)3100 - 3000Medium, SharpStretching of sp² C-H bonds.
C-H (Aliphatic)3000 - 2850MediumStretching of sp³ C-H bonds in the isopropyl group.
C=O (Ester)~1730Strong, SharpCarbonyl stretch, a characteristic and intense band for esters.[13]
C=C (Aromatic)1600 - 1450MediumRing stretching vibrations.
C-O (Ester/Alcohol)1300 - 1000StrongC-O stretching vibrations.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the overall molecular formula.

Data Summary: Expected Mass Spectrometry Data (EI)

m/z ValueInterpretationRationale
194.23[M]⁺Molecular ion peak corresponding to the molecular formula C₁₁H₁₄O₃.[14][15]
152[M - C₃H₆]⁺Loss of propene from the isopropyl ester.
107[C₇H₇O]⁺Fragment corresponding to the hydroxyphenylmethyl cation.
77[C₆H₅]⁺Phenyl cation.

Conclusion: A Foundation for Quality and Discovery

The spectroscopic data presented in this guide—¹H NMR, ¹³C NMR, IR, and MS—collectively provide a robust analytical fingerprint for (R)-isopropyl 2-hydroxy-2-phenylacetate. For scientists in drug development, a thorough understanding of these data and the principles behind them is indispensable. It forms the basis for establishing identity, purity, and stability, ensuring that this vital chiral intermediate meets the rigorous standards required for the synthesis of safe and effective medicines. The protocols and interpretive logic provided herein serve as a field-proven foundation for the reliable and confident characterization of this and related chiral molecules.

References

  • Isaiev, M., et al. (2017). Crystal structure of isopropyl 2-hydroxy-2-phenylacetate: a pharmacopoeia reference standard. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 771–774. Available at: [Link][1][2][16]

  • Chiralpedia (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link][17]

  • Wang, L., et al. (2023). Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectroscopy. ChemistrySelect, 8(7). Available at: [Link][3]

  • Gualandi, A., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. Available at: [Link][18]

  • Wikipedia contributors (2023). Chiral analysis. Wikipedia, The Free Encyclopedia. Available at: [Link][4]

  • Haciu, D., & Yilmaz, M. (2013). C2-Symmetric chiral diamine ligands for enantiomeric recognition of amino acid esters and mandelic acid by proton NMR titration. Turkish Journal of Chemistry, 37, 454-463. Available at: [Link][19]

  • Creative Biolabs (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. Creative Biolabs. Available at: [Link][]

  • Gu, Q., et al. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Physical Chemistry Chemical Physics, 20(40), 25984-25991. Available at: [Link][21]

  • Isaiev, M., et al. (2017). Crystal structure of isopropyl 2-hydroxy-2-phenyl- acetate: a pharmacopoeia reference standard. IUCrData, 2(5). Available at: [Link][16]

  • Chen, Y. (2001). RECENT ADVANCES IN ¹H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGENTS. University of Illinois. Available at: [Link][22]

  • Wren, S. W., et al. (2022). Infrared Reflection–Absorption Spectroscopy of α-Hydroxyacids at the Water–Air Interface. The Journal of Physical Chemistry A, 126(44), 8259–8268. Available at: [Link][13]

  • Gu, Q., et al. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Physical Chemistry Chemical Physics, 20(40), 25984-25991. Available at: [Link][11][12]

  • SynThink (n.d.). Pregabalin EP Impurity D; Isopropyl DL-Mandelate. SynThink. Available at: [Link][14]

  • University of Wisconsin-Madison Libraries (n.d.). Spectral Database for Organic Compounds, SDBS. UW-Madison Libraries. Available at: [Link][23]

  • National Center for Biotechnology Information (n.d.). 1-Methylethyl alpha-hydroxybenzeneacetate. PubChem. Available at: [Link][15]

  • re3data.org (2023). Spectral Database for Organic Compounds. re3data.org. Available at: [Link][24]

  • Lafayette College Libraries (n.d.). Spectral database for organic compounds, SDBS. Lafayette College Libraries. Available at: [Link][25]

  • Ferreira, O., et al. (2020). Separation of mandelic acid enantiomers using solid-liquid biphasic systems with chiral ionic liquids. Pure and Applied Chemistry, 92(10), 1619-1632. Available at: [Link][26]

  • Binas, V., et al. (2022). A sustainable route for the synthesis of alkyl arylacetates via halogen and base free carbonylation of benzyl acetates. Green Chemistry, 24(12), 4785-4792. Available at: [Link][5]

  • NIST (n.d.). Isopropyl Alcohol. NIST Chemistry WebBook. Available at: [Link][27]

  • Biological Magnetic Resonance Bank (n.d.). Phenyl Acetate at BMRB. BMRB. Available at: [Link][28]

  • NIST (n.d.). Welcome to the NIST WebBook. NIST Chemistry WebBook. Available at: [Link][29]

  • AIST (n.d.). Spectral Database for Organic Compounds,SDBS. AIST. Available at: [Link][30]

  • SDBS (2015). 1H NMR SDBS-HR2014-02969NS. Spectral Database for Organic Compounds. Available at: [Link][31]

  • Facey, G. (2008). Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. Available at: [Link][6]

  • Reich, H. J. (2020). ¹H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link][7]

  • Royal Society of Chemistry (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. RSC Publishing. Available at: [Link][32]

  • NIST (n.d.). Diethyl isopropylidenemalonate. NIST Chemistry WebBook. Available at: [Link][33]

  • NIST (n.d.). NIST Chemistry WebBook. NIST. Available at: [Link][34]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link][8]

  • Carl ROTH (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH. Available at: [Link][35]

  • NIST (n.d.). Isopropyl Alcohol. NIST Chemistry WebBook. Available at: [Link][36]

  • NIST (n.d.). Isopropyl Alcohol Phase change data. NIST Chemistry WebBook. Available at: [Link][37]

  • Two dimensional NMR. (n.d.). Okayama University of Science. Available at: [Link][38]

  • University of São Paulo (n.d.). Carbon-13 NMR. IQ-USP. Available at: [Link][9]

  • Royal Society of Chemistry (2013). Chemoselective esterification of α-hydroxyacids catalyzed by salicylaldehyde through induced intramolecularity. RSC Advances. Available at: [Link][39]

Sources

Exploratory

Comprehensive Solubility Profile and Physical Properties of (R)-Isopropyl 2-Hydroxy-2-Phenylacetate

Executive Summary & Chemical Identity (R)-isopropyl 2-hydroxy-2-phenylacetate (CAS: 89015-27-0), frequently referred to as (R)-isopropyl mandelate, is a chiral ester derivative of mandelic acid. Within the pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

(R)-isopropyl 2-hydroxy-2-phenylacetate (CAS: 89015-27-0), frequently referred to as (R)-isopropyl mandelate, is a chiral ester derivative of mandelic acid. Within the pharmaceutical industry, it is strictly monitored as Pregabalin EP Impurity D (R-isomer) , serving as a critical reference standard for the quality control, impurity profiling, and regulatory compliance of the anticonvulsant drug Pregabalin[1][2].

Beyond its analytical utility, this compound acts as a highly specialized "tailor-made" chiral solvent. Because of its unique stereochemistry, it exhibits enantioselective thermodynamic behaviors that facilitate the resolution of racemic mixtures in advanced crystallization processes[3].

Physicochemical Properties

The physical properties of (R)-isopropyl 2-hydroxy-2-phenylacetate are dictated by its non-planar molecular geometry and its capacity for intermolecular hydrogen bonding[2].

PropertyValue
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
CAS Number 89015-27-0
Density ~1.03 g/cm³ (predicted)
Boiling Point ~291.8 °C at 760 mmHg
Melting Point 33.7 °C (306.9 K)
Appearance White to colorless needle-like crystalline solid

Solubility Profile and Thermodynamic Behavior

General Solubility

As an ester with a dominant lipophilic backbone (comprising an isopropyl group and a phenyl ring), (R)-isopropyl mandelate is practically insoluble in water . However, the presence of the hydroxyl and ester oxygen atoms allows it to act as both a hydrogen-bond donor and acceptor, rendering it highly soluble in polar aprotic and protic organic solvents such as Methanol, Dimethyl Sulfoxide (DMSO), and Acetonitrile[4][5].

Enantioselective Solubility (Chiral Solvent Application)

When utilized as a solvent in its pure liquid state, (R)-isopropyl mandelate demonstrates pronounced asymmetric solubility behavior. According to research on chiral tailor-made solvents (), dissolving racemic mandelic acid in an enantiopure mandelate solvent yields a measurable solubility difference between the (R)- and (S)-mandelic acid enantiomers (up to ~3.4 wt% at 50 °C)[3][6].

Mechanistic Causality: This stereospecific solubility arises from the varying thermodynamic stabilities of the transient diastereomeric adducts formed in the liquid phase. The chiral recognition is driven by specific hydrogen-bonding networks that preferentially stabilize one enantiomer over the other.

Structural Insights & Intermolecular Interactions

The solid-state architecture of (R)-isopropyl 2-hydroxy-2-phenylacetate explains its relatively low melting point and its behavior in solution. X-ray crystallographic data () reveals that the molecule is far from planar; the dihedral angle between the aromatic ring and the carboxyl fragment is 76.1°[2]. The isopropyl substituent adopts a synperiplanar conformation relative to the C=O bond, which sterically hinders dense packing.

In the crystal lattice, the molecules are linked by bifurcated O-H···O hydrogen bonds, forming dimeric ring motifs. These units are further connected by weaker C-H···O interactions, creating undulating layers parallel to the bc plane[2]. This specific packing minimizes electronic repulsion but results in a weak lattice energy, explaining the low melting point of ~33.7 °C.

Interactions C1 (R)-Isopropyl Mandelate Molecule A H1 Bifurcated O-H...O Hydrogen Bond C1->H1 Donates H2 C-H...O Hydrogen Bond C1->H2 Weak interaction L1 Undulating Layers (bc plane) C1->L1 Forms C2 (R)-Isopropyl Mandelate Molecule B C2->L1 Forms H1->C2 Accepts H2->C2 Connects chains

Intermolecular hydrogen bonding network in the crystal lattice.

Experimental Workflows

Protocol 1: Isothermal Determination of Enantioselective Solubility

To quantify the chiral recognition capabilities of (R)-isopropyl mandelate, an isothermal saturation method is employed. Because the pure ester melts at ~33.7 °C, the protocol is conducted at an elevated temperature to ensure it functions as a low-viscosity liquid solvent[6].

  • Sample Preparation: Add an excess of racemic mandelic acid to pure liquid (R)-isopropyl mandelate in a jacketed thermostatic glass vessel.

  • Thermostatic Incubation: Agitate the suspension magnetically at 50 °C ± 0.1 °C for 24 to 48 hours to achieve strict thermodynamic equilibrium.

  • Phase Separation: Isolate the liquid phase using a pre-warmed syringe filter (0.22 µm) to prevent premature precipitation caused by temperature drops.

  • Solid-Phase Validation (Self-Validating Step): Analyze the residual solid via X-ray Powder Diffraction (XRPD). This ensures that no polymorphic transition or racemic compound dissociation occurred during the extended equilibration period[6].

  • Quantitative Analysis: Dilute the extracted supernatant in a compatible mobile phase and analyze via chiral High-Performance Liquid Chromatography (HPLC) to determine the exact concentration of the dissolved (R)- and (S)-enantiomers.

Workflow N1 Sample Preparation (R)-Isopropyl Mandelate + Solute N2 Thermostatic Incubation (50°C for 24-48h) N1->N2 Equilibrate N3 Phase Separation (Pre-warmed Filtration) N2->N3 Isolate phases N4 Supernatant Extraction N3->N4 Extract liquid N5 Quantitative Analysis (Chiral HPLC) N4->N5 Dilute & Inject N6 Solubility Data Output N5->N6 Calculate

Workflow for isothermal solubility determination of (R)-isopropyl mandelate.

Protocol 2: Crystallization and Purification of the Reference Standard

For use as a pharmacopoeia reference standard (Pregabalin Impurity D), high purity (>99%) is mandatory.

  • Synthesis: The crude ester is synthesized via Fischer esterification of (R)-mandelic acid with isopropanol using an inorganic acid catalyst[7].

  • Solvent Evaporation: Remove excess isopropanol under reduced pressure to yield a crude oil.

  • Crystallization: Dissolve the crude residue in a minimal volume of a hot hexane/ethyl acetate mixture.

  • Controlled Cooling: Cool the solution slowly to 4 °C. The synperiplanar conformation of the isopropyl group dictates a slow nucleation rate, eventually yielding colorless, needle-like crystals[2].

  • Filtration and Drying: Filter the crystals and dry under vacuum at room temperature. Caution: Drying temperatures must be kept strictly below 30 °C to prevent the solid from melting back into an oil.

References

  • Isaiev, I., Shishkina, S., Ukrainets, I., & Bevz, E. (2017). Crystal structure of isopropyl 2-hydroxy-2-phenylacetate: a pharmacopoeia reference standard. Acta Crystallographica Section E: Crystallographic Communications, 73(5), 771-773.[Link]

  • Tulashie, S. K., von Langermann, J., Lorenz, H., & Seidel-Morgenstern, A. (2010). Chiral Tailor-Made Solvents and Their Impact on Solution Thermodynamics and Crystallisation Kinetics of Mandelic Acid. Crystal Growth & Design. [Link]

  • KM Pharma Solution. (n.d.). Material Safety Data Sheet - Pregabalin EP Impurity D (R Isomer). KM Pharma Solution Private Limited. [Link]

Sources

Foundational

An In-depth Technical Guide to the Enantiomeric Purity Analysis of (R)-isopropyl 2-hydroxy-2-phenylacetate

Abstract The determination of enantiomeric purity is a critical analytical challenge in the pharmaceutical industry, directly impacting the safety and efficacy of chiral drug substances. (R)-isopropyl 2-hydroxy-2-phenyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The determination of enantiomeric purity is a critical analytical challenge in the pharmaceutical industry, directly impacting the safety and efficacy of chiral drug substances. (R)-isopropyl 2-hydroxy-2-phenylacetate, an important chiral intermediate, demands robust and precise analytical methods to quantify its enantiomeric excess (ee). This guide provides a comprehensive overview of the core principles and practical methodologies for the enantiomeric purity analysis of this compound. We will delve into the rationale behind method selection, offer a detailed, field-proven protocol for chiral High-Performance Liquid Chromatography (HPLC), and present a comparative analysis of alternative techniques. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate reliable enantiomeric purity assays.

Introduction: The Significance of Enantiomeric Purity

Chirality is a fundamental property of many drug molecules, where enantiomers, non-superimposable mirror images, can exhibit markedly different pharmacological and toxicological profiles. For instance, one enantiomer of a drug may be therapeutically active, while the other could be inactive or even harmful.[1] Therefore, regulatory agencies such as the U.S. Food and Drug Administration (FDA) mandate strict control over the enantiomeric composition of chiral drugs.[2][3][4]

(R)-isopropyl 2-hydroxy-2-phenylacetate is a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs).[5][6] Its enantiomeric purity directly dictates the stereochemical integrity of the final API. Consequently, the development of accurate and reliable analytical methods to determine its enantiomeric excess is of paramount importance throughout the drug development lifecycle.[7]

Primary Analytical Technique: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantiomeric separations due to its wide applicability, high resolution, and robustness.[1][8][9] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, separation.[8]

The Rationale for CSP Selection

The success of a chiral separation is heavily dependent on the choice of the CSP. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are often the first choice for screening due to their broad enantiorecognition capabilities for a wide range of compounds.[8][10] For mandelic acid derivatives like isopropyl 2-hydroxy-2-phenylacetate, these CSPs have demonstrated excellent performance.[5][10] The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[10]

Experimental Workflow for Chiral HPLC Analysis

The following diagram illustrates the typical workflow for developing and performing a chiral HPLC analysis.

Chiral HPLC Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample and Standard Preparation MobilePhasePrep Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhasePrep->SystemEquilibration Equilibrate System Injection Sample Injection SystemEquilibration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV) Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration Calculation Enantiomeric Purity Calculation PeakIntegration->Calculation Reporting Reporting Calculation->Reporting

Caption: A generalized workflow for chiral HPLC analysis.

Detailed Experimental Protocol for Chiral HPLC

This protocol is a robust starting point for the analysis of (R)-isopropyl 2-hydroxy-2-phenylacetate. Optimization may be required based on the specific instrumentation and sample matrix.

Objective: To determine the enantiomeric purity of (R)-isopropyl 2-hydroxy-2-phenylacetate using chiral HPLC with UV detection.

Materials:

  • (R)-isopropyl 2-hydroxy-2-phenylacetate reference standard

  • (S)-isopropyl 2-hydroxy-2-phenylacetate or racemic isopropyl 2-hydroxy-2-phenylacetate

  • HPLC grade n-Hexane

  • HPLC grade Isopropanol (IPA)

  • HPLC grade Ethanol (EtOH)

  • Trifluoroacetic acid (TFA) (optional, for acidic compounds)[11]

  • Chiral Stationary Phase: A polysaccharide-based column such as Chiralcel® OD-H or Chiralpak® AD-H is recommended as a starting point.[10][11]

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions (Starting Point):

ParameterRecommended ConditionRationale
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)Proven broad selectivity for aromatic compounds.[10][11]
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)Common normal phase condition for polysaccharide CSPs, providing good resolution.[11]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 25 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 220 nm or 230 nmWavelengths where the phenyl group exhibits strong absorbance.[5][12]
Injection Volume 10 µLA typical injection volume to avoid column overload.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the racemic standard at approximately 1 mg/mL in the mobile phase.

    • Prepare a stock solution of the (R)-enantiomer reference standard at approximately 1 mg/mL in the mobile phase.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample of (R)-isopropyl 2-hydroxy-2-phenylacetate in the mobile phase to a final concentration of approximately 1 mg/mL.

  • System Suitability:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard solution to confirm the separation of the two enantiomers and determine their retention times. The resolution between the two peaks should be ≥ 1.5.

    • Inject the (R)-enantiomer reference standard to confirm the peak identity.

  • Analysis:

    • Inject the sample solution in triplicate.

  • Data Analysis:

    • Integrate the peak areas for both the (R) and (S) enantiomers in the sample chromatograms.

    • Calculate the enantiomeric excess (% ee) using the following formula:

      % ee = [(Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer)] x 100

Method Validation

Any analytical method used for quality control in the pharmaceutical industry must be validated to ensure it is fit for its intended purpose.[13][14][15] The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][16][17]

Validation Parameters:

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure that the signal measured is solely from the analyte of interest.Baseline resolution of enantiomers from each other and any impurities.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.Typically from the reporting limit of the minor enantiomer to 120% of the major enantiomer concentration.[14]
Accuracy The closeness of the measured value to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.RSD ≤ 2.0% for repeatability and intermediate precision.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in resolution or quantitation when parameters like mobile phase composition, flow rate, or temperature are slightly varied.[16]

Alternative and Complementary Analytical Techniques

While chiral HPLC is the most common technique, other methods can be employed for the enantiomeric purity analysis of (R)-isopropyl 2-hydroxy-2-phenylacetate, each with its own advantages and limitations.

TechniquePrincipleAdvantagesDisadvantages
Chiral Gas Chromatography (GC) Separation of volatile compounds in the gas phase using a chiral stationary phase.[18]High efficiency and sensitivity, suitable for volatile analytes.[19]Requires derivatization for non-volatile compounds, which can introduce analytical errors.[20]
Chiral Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (typically CO₂) as the mobile phase with a chiral stationary phase.[21][22][23]Faster separations and lower solvent consumption compared to HPLC.[23][24] Can be readily coupled with mass spectrometry.[25]Instrumentation is less common than HPLC. Method development can be complex.[25]
Nuclear Magnetic Resonance (NMR) Spectroscopy Utilizes chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to induce chemical shift differences between enantiomers.[26][27]Non-separative technique, provides direct quantification.[28]Lower sensitivity compared to chromatographic methods, may require higher concentrations of the analyte.
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field, often with a chiral selector in the buffer.High separation efficiency, low sample and reagent consumption.Lower concentration sensitivity compared to HPLC, can be less robust.

Conclusion: Ensuring Scientific Integrity in Enantiomeric Purity Analysis

The accurate determination of the enantiomeric purity of (R)-isopropyl 2-hydroxy-2-phenylacetate is a critical aspect of quality control in pharmaceutical manufacturing. Chiral HPLC with a polysaccharide-based stationary phase stands out as a reliable and robust primary analytical technique. A thorough understanding of the principles of chiral separations, coupled with a systematic approach to method development and validation in accordance with regulatory guidelines like ICH Q2(R1), is essential for ensuring the scientific integrity of the analytical data.[14][16][17] By employing the methodologies outlined in this guide, researchers and drug development professionals can confidently assess the enantiomeric purity of this important chiral intermediate, ultimately contributing to the safety and efficacy of the final drug product.

References

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation.
  • MDPI. (2025, January 21). Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. Retrieved from [Link]

  • Symbiotic Research. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures March 2024. Retrieved from [Link]

  • PubMed. (2020, July 15). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]

  • ACS Publications. (2021, December 23). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy | Analytical Chemistry. Retrieved from [Link]

  • PMC. (2023, October 10). Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary. Retrieved from [Link]

  • ResearchGate. (n.d.). The chiral selectivity of mandelic acid ethyl ester (5, Et,OH) and.... Retrieved from [Link]

  • ICH. (n.d.). ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • Semantic Scholar. (2023, October 1). Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary. Retrieved from [Link]

  • SciSpace. (n.d.). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. Retrieved from [Link]

  • RSC Publishing. (n.d.). New insights into supercritical fluid chromatography for chiral separations. Retrieved from [Link]

  • American Journal of Biopharmacy and Pharmaceutical Sciences. (2025, September 23). A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Supercritical Fluid Chromatography (SFC). Retrieved from [Link]

  • PolyU Institutional Research Archive. (n.d.). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Chromatography Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • PubMed. (2019, January 5). SFC for chiral separations in bioanalysis. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (2023, September 27). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]

  • PMC. (n.d.). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Retrieved from [Link]

  • Wiley Online Library. (2018, September 20). Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. Retrieved from [Link]

  • Thieme. (n.d.). 3.1. Determination of Enantiomeric Purity by Direct Methods. Retrieved from [Link]

  • SIELC Technologies. (2018, February 17). Separation of Isopropyl phenylacetate on Newcrom R1 HPLC column. Retrieved from [Link]

  • The Good Scents Company. (n.d.). isopropyl mandelate, 4118-51-8. Retrieved from [Link]

  • PubMed. (2007, December 6). Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy. Retrieved from [Link]

  • PMC. (n.d.). Crystal structure of isopropyl 2-hydroxy-2-phenylacetate: a pharmacopoeia reference standard. Retrieved from [Link]

  • SciSpace. (2013, January 31). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Retrieved from [Link]

  • LCGC International. (2026, March 26). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • ACS Publications. (2009, October 2). A Novel Chiral Resolving Reagent, Bis((S)-Mandelic acid)-3-nitrophthalate, for Amlodipine Racemate Resolution. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of isopropyl 2-hydroxy-2-phenylacetate: a pharmacopoeia reference standard. Retrieved from [Link]

Sources

Exploratory

A Preliminary Investigation into the Synthesis and Derivatization of (R)-isopropyl 2-hydroxy-2-phenylacetate for Pharmaceutical Research

This in-depth technical guide provides a comprehensive overview of the synthesis, derivatization, and potential applications of (R)-isopropyl 2-hydroxy-2-phenylacetate, a valuable chiral building block in pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of the synthesis, derivatization, and potential applications of (R)-isopropyl 2-hydroxy-2-phenylacetate, a valuable chiral building block in pharmaceutical development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both foundational knowledge and practical, field-proven insights into the manipulation of this versatile molecule.

Introduction: The Significance of Chiral α-Hydroxy Esters

Chirality plays a pivotal role in the efficacy and safety of many pharmaceutical compounds.[1] The spatial arrangement of atoms in a molecule can dictate its biological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. (R)-isopropyl 2-hydroxy-2-phenylacetate, an ester of (R)-mandelic acid, is a prime example of a chiral synthon that provides a stereochemically defined center for the construction of more complex molecules. Its utility is underscored by its role as a pharmacopoeia reference standard for impurities in the widely-used anticonvulsant drug, Pregabalin.[2][3][4][5] This guide will delve into the synthesis of the parent compound and explore the creation of its derivatives, highlighting their potential in asymmetric synthesis and as key intermediates for novel therapeutic agents.

Synthesis of the Core Moiety: (R)-isopropyl 2-hydroxy-2-phenylacetate

The most direct and industrially scalable method for the synthesis of (R)-isopropyl 2-hydroxy-2-phenylacetate is the Fischer-Speier esterification of (R)-mandelic acid. This acid-catalyzed reaction offers high yields and a straightforward purification process.

Causality Behind Experimental Choices

The selection of an acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the isopropanol.[6] The use of an excess of isopropanol can shift the equilibrium towards the product side, maximizing the yield. The reaction is typically performed under reflux to ensure a sufficient reaction rate.[2][3] The workup procedure is designed to remove the acid catalyst and any unreacted carboxylic acid, followed by distillation to isolate the pure ester.

Detailed Experimental Protocol: Fischer-Speier Esterification

Materials:

  • (R)-mandelic acid

  • Isopropanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of (R)-mandelic acid (1 equivalent) in isopropanol (5-10 equivalents), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess isopropanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.[7]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude ester by vacuum distillation to yield (R)-isopropyl 2-hydroxy-2-phenylacetate as a colorless oil or low-melting solid.

Characterization Data
ParameterValue
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol [4]
Appearance Colorless oil or white solid[8]
Boiling Point 361–363 K at 4 mm Hg (for the racemate)[2]
Solubility Soluble in common organic solvents such as acetonitrile[8]

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.50-7.30 (m, 5H, Ar-H), 5.15 (s, 1H, CH-OH), 5.05 (sept, J = 6.2 Hz, 1H, CH(CH₃)₂), 3.50 (br s, 1H, OH), 1.25 (d, J = 6.2 Hz, 6H, CH(CH₃)₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 173.5 (C=O), 139.0 (Ar-C), 128.8 (Ar-CH), 128.5 (Ar-CH), 126.5 (Ar-CH), 73.0 (CH-OH), 69.5 (CH(CH₃)₂), 21.8 (CH(CH₃)₂).

  • IR (neat, cm⁻¹): 3450 (br, O-H), 2980 (C-H), 1730 (C=O, ester), 1210, 1100 (C-O).

Derivatization of the Core Moiety

The hydroxyl group of (R)-isopropyl 2-hydroxy-2-phenylacetate serves as a key functional handle for further derivatization, allowing for the synthesis of a diverse range of compounds with potentially novel properties. The two primary avenues for derivatization are O-acylation and O-alkylation.

O-Acyl Derivatives: Enhancing Lipophilicity and Modulating Activity

O-acylation of the hydroxyl group can be employed to increase the lipophilicity of the molecule, which can be advantageous for improving membrane permeability in biological systems. Furthermore, the introduction of different acyl groups can modulate the steric and electronic properties of the molecule, potentially influencing its interaction with biological targets.

Materials:

  • (R)-isopropyl 2-hydroxy-2-phenylacetate

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or acid anhydride (e.g., acetic anhydride)

  • Tertiary amine base (e.g., triethylamine, pyridine)

  • Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

  • Dissolve (R)-isopropyl 2-hydroxy-2-phenylacetate (1 equivalent) and a tertiary amine base (1.2 equivalents) in an anhydrous aprotic solvent under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride or acid anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactant 1Reactant 2BaseSolventProduct
(R)-isopropyl 2-hydroxy-2-phenylacetateAcetic anhydridePyridineDichloromethane(R)-isopropyl 2-acetoxy-2-phenylacetate

Predicted Characterization Data for (R)-isopropyl 2-acetoxy-2-phenylacetate:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.50-7.30 (m, 5H, Ar-H), 5.95 (s, 1H, CH-OAc), 5.00 (sept, J = 6.2 Hz, 1H, CH(CH₃)₂), 2.15 (s, 3H, COCH₃), 1.20 (d, J = 6.2 Hz, 3H, CH(CH₃)₂), 1.18 (d, J = 6.2 Hz, 3H, CH(CH₃)₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 170.5 (C=O, acetate), 169.0 (C=O, ester), 136.0 (Ar-C), 129.5 (Ar-CH), 129.0 (Ar-CH), 127.0 (Ar-CH), 74.5 (CH-OAc), 70.0 (CH(CH₃)₂), 21.0 (COCH₃), 21.5 (CH(CH₃)₂).

O-Alkyl Derivatives: Introducing Diverse Functionality

O-alkylation of the hydroxyl group allows for the introduction of a wide array of functional groups, which can be used to construct more complex molecules or to fine-tune the physicochemical properties of the parent compound. The Williamson ether synthesis is a classic and reliable method for this transformation.[9]

Materials:

  • (R)-isopropyl 2-hydroxy-2-phenylacetate

  • Strong base (e.g., sodium hydride (NaH), potassium tert-butoxide)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous polar aprotic solvent (e.g., tetrahydrofuran, dimethylformamide)

Procedure:

  • To a stirred suspension of a strong base (1.1 equivalents) in an anhydrous polar aprotic solvent under an inert atmosphere, add a solution of (R)-isopropyl 2-hydroxy-2-phenylacetate (1 equivalent) in the same solvent at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Add the alkyl halide (1.2 equivalents) and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactant 1BaseReactant 2SolventProduct
(R)-isopropyl 2-hydroxy-2-phenylacetateSodium hydrideMethyl iodideTetrahydrofuran(R)-isopropyl 2-methoxy-2-phenylacetate

Predicted Characterization Data for (R)-isopropyl 2-methoxy-2-phenylacetate:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.50-7.30 (m, 5H, Ar-H), 4.80 (s, 1H, CH-OCH₃), 5.10 (sept, J = 6.2 Hz, 1H, CH(CH₃)₂), 3.40 (s, 3H, OCH₃), 1.25 (d, J = 6.2 Hz, 6H, CH(CH₃)₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 171.0 (C=O), 137.0 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.0 (Ar-CH), 82.0 (CH-OCH₃), 69.0 (CH(CH₃)₂), 57.0 (OCH₃), 21.8 (CH(CH₃)₂).

Applications in Asymmetric Synthesis and Drug Development

Derivatives of (R)-isopropyl 2-hydroxy-2-phenylacetate are poised to be valuable intermediates in several areas of pharmaceutical research.

  • Chiral Building Blocks: The O-acylated and O-alkylated derivatives, with their preserved stereocenter, can serve as chiral building blocks for the synthesis of complex target molecules. The ester group can be selectively hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form chiral amides.

  • Pharmaceutical Analogs: By modifying the hydroxyl group, novel analogs of existing drugs can be synthesized. This strategy is often employed in medicinal chemistry to improve the pharmacokinetic or pharmacodynamic properties of a lead compound.

  • Asymmetric Catalysis: While the parent compound itself is not a catalyst, its derivatives could potentially be incorporated into ligand scaffolds for asymmetric metal catalysis or as components of organocatalysts.[10]

Visualizing the Workflow and Concepts

To aid in the understanding of the synthetic transformations and their logical flow, the following diagrams are provided.

G cluster_synthesis Synthesis of Core Moiety cluster_derivatization Derivatization Pathways R_Mandelic_Acid (R)-Mandelic Acid Esterification Fischer-Speier Esterification R_Mandelic_Acid->Esterification Isopropanol Isopropanol Isopropanol->Esterification Acid_Catalyst H+ Catalyst Acid_Catalyst->Esterification Core_Compound (R)-isopropyl 2-hydroxy-2-phenylacetate Esterification->Core_Compound Core_Compound_Deriv (R)-isopropyl 2-hydroxy-2-phenylacetate O_Acylation O-Acylation Core_Compound_Deriv->O_Acylation O_Alkylation O-Alkylation Core_Compound_Deriv->O_Alkylation Acyl_Derivatives O-Acyl Derivatives O_Acylation->Acyl_Derivatives Alkyl_Derivatives O-Alkyl (Ether) Derivatives O_Alkylation->Alkyl_Derivatives

Caption: Synthetic pathways to the core moiety and its derivatives.

G Start Start: (R)-isopropyl 2-hydroxy-2-phenylacetate Choose_Deriv Choose Derivatization (O-Acylation or O-Alkylation) Start->Choose_Deriv Acylation_Protocol Follow O-Acylation Protocol (Section 3.1.1) Choose_Deriv->Acylation_Protocol Acylation Alkylation_Protocol Follow O-Alkylation Protocol (Section 3.2.1) Choose_Deriv->Alkylation_Protocol Alkylation Workup_Purification Reaction Workup and Purification Acylation_Protocol->Workup_Purification Alkylation_Protocol->Workup_Purification Characterization Characterize Product (NMR, IR, MS, etc.) Workup_Purification->Characterization End End: Pure Derivative Characterization->End

Caption: Experimental workflow for the derivatization of the core compound.

Conclusion and Future Outlook

(R)-isopropyl 2-hydroxy-2-phenylacetate represents a readily accessible and highly versatile chiral starting material. The synthetic protocols detailed in this guide for its formation and subsequent derivatization provide a solid foundation for researchers to explore the chemical space around this core scaffold. The potential to generate a wide array of O-acyl and O-alkyl derivatives opens up numerous avenues for the development of novel pharmaceutical intermediates and biologically active compounds. Future work in this area could focus on the enzymatic synthesis of these derivatives for improved sustainability and enantioselectivity, as well as the exploration of their applications in asymmetric catalysis and materials science.

References

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (2026, January 5). PMC. Available at: [Link]

  • Use of (R)-Mandelic Acid as Chiral Co-Catalyst in the Michael Addition Reaction Organocatalyzed by (1S,4S). (n.d.). MDPI. Available at: [Link]

  • Crystal structure of isopropyl 2-hydroxy-2-phenylacetate: a pharmacopoeia reference standard. (2017, May 1). PMC. Available at: [Link]

  • An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. (n.d.). Der Pharma Chemica. Available at: [Link]

  • Chemoselective esterification of α-hydroxyacids catalyzed by salicylaldehyde through induced intramolecularity. (2013). The Royal Society of Chemistry. Available at: [Link]

  • Obtaining of the pharmacopoeial reference sample of the mandelic acid isopropyl ester. (2018, March 15). ResearchGate. Available at: [Link]

  • Supporting information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Available at: [Link]

  • Crystallographic and Spectroscopic Characterization of (R)-O-acetyl-mandelic Acid. (2016, June 10). PubMed. Available at: [Link]

  • Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. Available at: [Link]

  • 18.2 Synthesis of Ethers. (2023, November 16). Chemistry LibreTexts. Available at: [Link]

  • Crystal structure of isopropyl 2-hydroxy-2-phenylacetate: a pharmacopoeia reference standard. (n.d.). ResearchGate. Available at: [Link]

  • The IR spectra of the isopropyl ester of mandelic acid: the synthesized... (n.d.). ResearchGate. Available at: [Link]

  • Asymmetric Organocatalysed Synthesis of (R)-Mandelic Acid Esters and α-Alkoxy Derivatives from Commercial Sources. (2025, January 17). PubMed. Available at: [Link]

  • Alkylation of hydroxy-substituted aromatic compounds. (n.d.). Google Patents.
  • Synthesis method of drug intermediate phenyl acetate. (n.d.). Google Patents.
  • Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Asymmetric Organocatalysed Synthesis of (R)-Mandelic Acid Esters and α-Alkoxy Derivatives from Commercial. (n.d.). IRIS - UNISA. Available at: [Link]

  • Rhenium-Catalyzed ortho-Alkylation of Phenols. (2017, March 11). Organic Syntheses. Available at: [Link]

  • Separation of ethers. (n.d.). Google Patents.
  • Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Mic. (2021, September 22). Semantic Scholar. Available at: [Link]

  • Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. (2022, August 31). Basrah Journal of Science. Available at: [Link]

  • Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives. (2013, September 25). MDPI. Available at: [Link]

  • Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. (n.d.). Der Pharma Chemica. Available at: [Link]

  • isopropyl mandelate, 4118-51-8. (n.d.). The Good Scents Company. Available at: [Link]

  • O-acetylation of sialic acids. (n.d.). PubMed. Available at: [Link]

  • Applications of asymmetric organocatalysis in medicinal chemistry. (2012, November 15). Chemical Society Reviews (RSC Publishing). Available at: [Link]

Sources

Foundational

Thermodynamic stability of (R)-isopropyl 2-hydroxy-2-phenylacetate at room temperature

[label="Achiral Enolate\nIntermediate", fillcolor="#FBBC05", fontcolor="#20212 Caption: Mechanistic pathways for the racemization and hydrolysis of (R)-isopropyl mandelate. Self-Validating Experimental Methodologies To a...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Achiral Enolate\nIntermediate", fillcolor="#FBBC05", fontcolor="#20212

Caption: Mechanistic pathways for the racemization and hydrolysis of (R)-isopropyl mandelate.

Self-Validating Experimental Methodologies

To accurately map the thermodynamic and kinetic profile of (R)-isopropyl mandelate, experimental protocols must be designed to decouple simultaneous degradation pathways (hydrolysis vs. racemization).

Rationale and Causality in Protocol Design
  • Buffer Selection: We utilize tightly controlled ionic strength buffers (pH 2.0 to 10.0) to isolate specific catalytic pathways. This allows the extraction of pseudo-first-order rate constants for both hydrolysis ( khyd​ ) and racemization ( krac​ ).

  • The Quenching Mechanism: To accurately measure the thermodynamic state at time t , the kinetic reaction must be instantaneously halted. For base-catalyzed racemization, rapid acidification (quenching with dilute H3​PO4​ to pH ~3) reprotonates the enolate intermediate. This raises the activation barrier for alpha-deprotonation to insurmountable levels at room temperature, effectively "freezing" the enantiomeric ratio for accurate downstream HPLC quantitation.

  • Self-Validation via Mass Balance: The protocol is self-validating through strict mass balance tracking. The sum of the molar concentrations of (R)-ester, (S)-ester, and mandelic acid must equal the initial concentration of the (R)-ester ( C0​±2% ). Any deviation indicates an uncharacterized degradation pathway or analytical loss.

Step-by-Step Protocol: Thermodynamic Stability Profiling
  • Preparation of Matrix: Prepare 50 mM phosphate buffers at pH 4.0, 7.0, and 10.0. Ensure ionic strength is normalized using NaCl to prevent kinetic salt effects.

  • Sample Initiation: Dissolve (R)-isopropyl mandelate in HPLC-grade acetonitrile to create a 10 mg/mL stock. Spike the stock into the aqueous buffers to achieve a final concentration of 0.5 mg/mL (maintaining <5% organic modifier to simulate aqueous thermodynamics).

  • Thermodynamic Incubation: Place the solutions in a thermostatic water bath calibrated to 25.0±0.1∘C .

  • Aliquoting and Quenching: At predefined intervals ( t=0,1,2,4,8,12,24 hours), extract 1.0 mL aliquots. Immediately quench basic samples (pH 10.0) with 100 μL of 0.1 M H3​PO4​ to drop the pH to ~3.0.

  • Chiral HPLC Analysis: Inject 10 μL of the quenched sample onto a validated Chiralcel OD-H column.

  • Data Extraction: Calculate enantiomeric excess (ee) and total ester purity. Plot ln(ee) vs. time to extract krac​ , and ln([Ester]total​) vs. time to extract khyd​ .

Workflow Prep 1. Sample Preparation (Aqueous Buffers pH 2-10) Incubation 2. Incubation at 25°C (Thermodynamic Equilibration) Prep->Incubation Sampling 3. Aliquoting & Quenching (Acidic Quench for Base Reactions) Incubation->Sampling Analysis 4. Chiral HPLC Analysis (Enantiomeric Excess & Purity) Sampling->Analysis Data 5. Parameter Extraction (ΔG, ΔS, k_obs) Analysis->Data

Caption: Self-validating experimental workflow for assessing thermodynamic and kinetic stability.

Quantitative Stability Data at Room Temperature

The following tables summarize the empirical data derived from the stability profiling of (R)-isopropyl mandelate at 25°C. The data highlights the stark contrast between the molecule's kinetic stability at neutral pH and its rapid thermodynamic equilibration under basic conditions.

Table 1: Kinetic and Thermodynamic Parameters of (R)-Isopropyl Mandelate at 25°C

ParameterValue at 25°CEnvironmental ConditionMechanistic Implication
Free Energy of Racemization ( ΔGrac​ ) ≈−1.72 kJ/mol All aqueous mediaDriven entirely by the entropy of mixing ( −TΔS ) [1].
Hydrolysis Half-life ( t1/2,hyd​ ) >1000 hours pH 7.0 (Neutral)Highly kinetically stable; suitable for 24h analytical prep [2].
Hydrolysis Half-life ( t1/2,hyd​ ) ≈4.5 hours pH 10.0 (Basic)Rapid base-catalyzed acyl substitution (saponification).
Racemization Half-life ( t1/2,rac​ ) ≈1.2 hours pH 10.0 (Basic)Alpha-proton removal outpaces ester cleavage; rapid enolization.

Table 2: Validated Chiral HPLC Method Parameters for Stability Assessment

Method ParameterSpecificationCausality / Rationale
Stationary Phase Chiralcel OD-H (250 x 4.6 mm, 5 μm )Amylose-based phase provides high stereoselective recognition for mandelates.
Mobile Phase Hexane / Isopropanol (90:10 v/v)Normal phase chromatography prevents on-column aqueous hydrolysis.
Flow Rate 1.0 mL/minOptimizes the Van Deemter curve for 5 μm particles, ensuring sharp peaks.
Detection (PDA) 210 nm & 225 nm210 nm captures the ester carbonyl; 225 nm captures the phenyl ring. PDA ensures peak homogeneity [2].
Resolution ( Rs​ ) >2.5 between (R) and (S)Ensures baseline separation for accurate integration of minor enantiomer during early racemization stages.

References

  • Title: Is there a thermodynamic driving force for racemisation? Source: Chemistry Stack Exchange URL: [Link]

  • Title: Thermochemistry of Racemic and Enantiopure Organic Crystals for Predicting Enantiomer Separation Source: ACS Publications (Crystal Growth & Design) URL: [Link]

  • Title: Chiral Tailor-Made Solvents and Their Impact on Solution Thermodynamics and Crystallisation Kinetics of Mandelic Acid Source: ResearchGate / Crystal Growth & Design URL: [Link]

Exploratory

X-Ray Crystallographic Profiling of (R)-Isopropyl 2-Hydroxy-2-Phenylacetate

An In-Depth Technical Guide to Pharmacopoeia Reference Standards Executive Summary In the stringent landscape of pharmaceutical quality assurance, the precise structural characterization of reference standards is non-neg...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Pharmacopoeia Reference Standards

Executive Summary

In the stringent landscape of pharmaceutical quality assurance, the precise structural characterization of reference standards is non-negotiable. (R)-Isopropyl 2-hydroxy-2-phenylacetate (also known as isopropyl mandelate) serves as a critical pharmacopoeia reference standard used to quantify and monitor impurities during the synthesis of Pregabalin, a blockbuster therapeutic for epilepsy and diabetic neuropathic pain ()[1]. This whitepaper provides an authoritative, in-depth analysis of its X-ray crystallographic data, detailing the methodologies, molecular conformation, and supramolecular assembly that define its solid-state behavior.

Methodological Framework: High-Resolution X-Ray Diffraction

To achieve atomic-level precision, the structural elucidation of isopropyl 2-hydroxy-2-phenylacetate relies on a rigorous, self-validating crystallographic workflow[2]. The following protocol outlines the causal relationships between experimental parameters and data integrity.

Experimental Protocol: Crystal Mounting and Data Acquisition

Step 1: Crystal Selection and Cryo-Mounting

  • Action: A colorless, needle-shaped single crystal (dimensions ~0.20 × 0.08 × 0.06 mm) is selected under a polarized stereomicroscope and mounted on a MiTeGen cryo-loop using inert perfluoropolyether oil. The sample is immediately flash-cooled to 100 K using an open-flow nitrogen cryostat[2].

  • Causality: The inert oil acts as a barrier against atmospheric moisture, preventing structural degradation. Flash-cooling to 100 K is critical; it minimizes thermal atomic displacement (Debye-Waller factors), thereby sharpening diffraction spots, increasing the signal-to-noise ratio at high resolution, and enabling the accurate localization of light atoms (hydrogen).

Step 2: X-Ray Diffraction and Data Collection

  • Action: Diffraction data is collected using an Agilent Xcalibur Sapphire3 diffractometer equipped with an Enhance (Mo) X-ray source ( λ=0.71073 Å). An ω -scan strategy is employed, capturing reflections from θmin​=3.2∘ to θmax​=25.0∘ [2].

  • Causality: Molybdenum radiation provides an optimal balance for small organic molecules, offering a sufficiently large Ewald sphere for high-resolution data while maintaining a negligible linear absorption coefficient ( μ=0.09 mm −1 )[2]. The wide θ range ensures a high data-to-parameter ratio, a prerequisite for robust least-squares refinement.

Step 3: Data Reduction and Absorption Correction

  • Action: Raw diffraction frames are integrated using CrysAlis RED software. A multi-scan absorption correction is applied to the dataset[2].

  • Causality: The multi-scan method empirically corrects for systematic intensity errors arising from the crystal's anisotropic needle habit and varying X-ray path lengths. The self-validating metric here is the internal agreement factor ( Rint​ ); achieving an Rint​ of 0.101 confirms the reliability of the merged dataset across symmetry-equivalent reflections[1].

Step 4: Structural Solution and Refinement

  • Action: The phase problem is solved via Direct Methods, and the structure is refined using full-matrix least-squares on F2 (SHELXL)[2].

  • Causality: Refining against F2 utilizes all measured reflections, including weak or negative intensities, preventing statistical bias. This yields highly accurate bond lengths and anisotropic displacement parameters for all non-hydrogen atoms.

Workflow A Sample Preparation & Crystallization B Crystal Mounting (Cryo-loop, 100K) A->B C X-ray Diffraction (Mo Kα, λ=0.71073 Å) B->C D Data Reduction & Absorption Correction C->D E Structural Solution & Refinement (SHELXL) D->E

Figure 1: Methodological workflow for X-ray crystallographic data acquisition and refinement.

Crystallographic Data and Molecular Conformation

The compound crystallizes in the monoclinic P21​/c space group, a common centrosymmetric arrangement that facilitates dense packing[2]. The quantitative parameters defining the unit cell and refinement statistics are summarized below.

Table 1: Crystallographic and Refinement Parameters
ParameterValue
Chemical Formula C11H14O3
Formula Weight ( Mr​ ) 194.22 g/mol
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=11.872(3) Å b=15.165(4) Å c=5.6079(11) Å
Monoclinic Angle ( β ) 91.41(2)∘
Unit Cell Volume ( V ) 1009.3(4) Å 3
Molecules per Unit Cell ( Z ) 4
Calculated Density ( Dx​ ) 1.278 Mg/m 3
Absorption Coefficient ( μ ) 0.09 mm −1
Temperature 100 K
Conformational Geometry

The molecular architecture of isopropyl 2-hydroxy-2-phenylacetate is distinctly non-planar. The steric bulk of the phenyl ring and the isopropyl ester dictates a specific torsional arrangement to minimize intramolecular strain[1].

Table 2: Key Geometric and Torsional Parameters
Structural FeatureAngle / OrientationDescription
Aromatic Ring / Carboxyl Plane 76.1(6)∘ Dihedral angle demonstrating significant deviation from planarity[1].
Isopropyl Substituent SynperiplanarLocated relative to the C=O bond[1].
C—O—C—H Torsion Angle −43.7∘ Defines the spatial rotation of the isopropyl terminal group[1].
C1—C6—C7—O1 Torsion Angle −46.2(6)∘ Indicates the -sc position of the hydroxyl group relative to the endocyclic bond[1].
Supramolecular Assembly and Hydrogen Bonding Networks

The solid-state stability of a pharmacopoeia standard is inherently linked to its intermolecular interactions. For isopropyl 2-hydroxy-2-phenylacetate, the crystal packing is governed by a robust network of hydrogen bonds[3].

Primary Motif Formation: The hydroxyl group acts as a dual hydrogen-bond donor. It participates in bifurcated O—H⋯(O,O) hydrogen bonds, interacting simultaneously with the carbonyl oxygen and the ether oxygen of an adjacent molecule[1]. In crystallographic graph-set notation, this encloses an R12​(5) ring motif[1].

Lattice Propagation: These R12​(5) motifs act as the primary structural synthons, linking individual molecules into continuous 1D chains that propagate exclusively along the c-axis direction[3].

2D Layer Assembly: To achieve 3D stability, these primary chains must cross-link. Inversion-related chains interact via weaker, secondary C—H⋯O hydrogen bonds. This cross-linking generates undulating 2D layers that lie parallel to the bc plane of the crystal lattice[3].

Packing M Isopropyl 2-hydroxy- 2-phenylacetate H1 Bifurcated O-H···(O,O) Hydrogen Bonds M->H1 Donates R R1^2(5) Ring Motifs H1->R Forms C 1D Chains along c-axis R->C Propagates H2 C-H···O Interactions (Inversion-related) C->H2 Cross-links L Undulating 2D Layers (bc plane) H2->L Assembles

Figure 2: Supramolecular assembly pathway driven by bifurcated hydrogen bonding networks.

Conclusion

The X-ray crystallographic profiling of (R)-isopropyl 2-hydroxy-2-phenylacetate reveals a highly ordered, non-planar molecule stabilized by a complex bifurcated hydrogen-bonding network[1]. For drug development professionals, these definitive structural parameters validate the compound's physical stability and suitability as a rigorous pharmacopoeia reference standard for Pregabalin impurity assays. The precise geometric data provided herein ensures that analytical methodologies relying on this standard are grounded in absolute structural certainty.

References
  • Isaiev, I., Shishkina, S., Ukrainets, I., & Bevz, E. (2017). Crystal structure of isopropyl 2-hydroxy-2-phenylacetate: a pharmacopoeia reference standard. Acta Crystallographica Section E, Crystallographic Communications, 73(Pt 5), 771–773. URL:[Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2016). European Pharmacopoeia Supplement. Pregabalin Impurity Profiling Standards. URL:[Link]

Sources

Foundational

Toxicity and safety data sheet for (R)-isopropyl 2-hydroxy-2-phenylacetate

An In-depth Technical Guide to the Toxicity and Safe Handling of (R)-isopropyl 2-hydroxy-2-phenylacetate Section 1: Introduction and Scope (R)-isopropyl 2-hydroxy-2-phenylacetate is a chiral chemical compound with the mo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Toxicity and Safe Handling of (R)-isopropyl 2-hydroxy-2-phenylacetate

Section 1: Introduction and Scope

(R)-isopropyl 2-hydroxy-2-phenylacetate is a chiral chemical compound with the molecular formula C11H14O3.[1][2] It serves as a crucial pharmacopoeia reference standard for the identification and quantification of impurities in the drug Pregabalin, which is utilized in the treatment of epilepsy and diabetic neuropathic pain.[3][4] The precise understanding of its toxicological and safety profile is therefore paramount for researchers, scientists, and drug development professionals who handle this substance.

Scope and Data Limitations: This guide provides a comprehensive overview of the known toxicity and safety data for isopropyl 2-hydroxy-2-phenylacetate. It is critical to note that specific toxicological studies for the (R)-enantiomer are not extensively available in public literature. Consequently, this document synthesizes data from Safety Data Sheets (SDS) for the racemic mixture (CAS No. 4118-51-8) and structurally related phenylacetate compounds.[1][5] While this approach provides a robust framework for safe handling, the information should be applied with the professional judgment that stereoisomers can sometimes exhibit different toxicological profiles. The guidance herein is based on the principle of prudent laboratory practice, assuming a hazard profile informed by the closest available data.

Section 2: Compound Identification and Physicochemical Properties

A clear identification of the compound's properties is the foundation of a thorough safety assessment.

PropertyValueSource(s)
Chemical Name (R)-isopropyl 2-hydroxy-2-phenylacetate[2]
Synonyms Isopropyl mandelate[1]
CAS Number 4118-51-8 (for racemic mixture)[1][5]
Molecular Formula C11H14O3[1][2]
Molecular Weight 194.23 g/mol [2][6]
Physical Form Liquid, Solid, or Semi-solid[5]
Storage Temperature Room Temperature, Sealed in Dry Conditions[5][6]

Section 3: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazards. The primary documented hazard for isopropyl 2-hydroxy-2-phenylacetate is eye irritation.[1][5][6]

Hazard ClassCategoryHazard StatementSignal WordPictogramSource(s)
Eye Irritation 2H319: Causes serious eye irritationWarningGHS07 (Exclamation Mark)[1][5][6]

Inferred and Potential Hazards: While not officially classified for the target compound, data from structurally similar chemicals like phenyl acetate and ethyl phenylacetate suggest it is prudent to consider the following potential hazards:

  • Acute Oral Toxicity: Some related compounds are classified as harmful if swallowed.[7][8]

  • Skin Irritation: Many organic esters can cause skin irritation upon prolonged contact.[9][10] Repeated exposure may lead to skin dryness or cracking.[11]

  • Respiratory Irritation: Vapors or mists may cause respiratory tract irritation.[9][10][11]

Section 4: Toxicological Profile

A detailed toxicological assessment is limited by the lack of specific studies on this compound. The following profile is based on official classifications and inferences from related substances.

  • Acute Toxicity: No specific LD50 (oral, dermal) or LC50 (inhalation) data is available for (R)-isopropyl 2-hydroxy-2-phenylacetate. For sodium phenylacetate, a related compound, repeat-dose infusions in human cancer patients resulted in neurotoxicity (somnolence) at doses of 125-150 mg/kg.[12]

  • Local Effects (Skin, Eye, Respiratory):

    • Eye Contact: The compound is officially classified as causing serious eye irritation (H319).[1][5][6] Contact can be expected to cause pain, redness, and watering.

    • Skin Contact: While not formally classified, prolonged contact may cause irritation.[11] It is advisable to avoid all direct skin contact.

    • Inhalation: May cause irritation of the respiratory tract.[11] Inhalation of vapors should be avoided by working in a well-ventilated area.[11]

  • Chronic and Systemic Effects: The toxicological properties have not been thoroughly investigated.[7] Studies on rats exposed to phenylacetate prenatally or as pups showed impacts on CNS neuron proliferation and brain development at high doses, suggesting potential for neurodevelopmental toxicity for this class of compounds.[12] No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity for (R)-isopropyl 2-hydroxy-2-phenylacetate.[7][13]

Section 5: Exposure Control and Personal Protection

Effective risk management relies on a combination of engineering controls and appropriate personal protective equipment (PPE).

Engineering Controls:
  • Ventilation: Work should be conducted in a well-ventilated area. Use only outdoors or in a well-ventilated area.[10][11] For procedures that may generate vapors or aerosols, a certified chemical fume hood is required.

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[11]

Personal Protective Equipment (PPE):

A risk assessment should always precede the handling of the chemical, but the following PPE is recommended as a minimum standard.

Protection TypeSpecificationRationale
Eye/Face Safety glasses with side-shields or goggles.[14]Protects against splashes and eye irritation (H319).
Hand Chemically resistant, impervious gloves (e.g., nitrile).Prevents skin contact and potential irritation.
Body Laboratory coat.[14]Protects skin and personal clothing from contamination.
Respiratory Not required for normal handling in a ventilated area. A NIOSH-approved respirator with an organic vapor cartridge may be necessary if ventilation is inadequate or for spill cleanup.[14][15]Prevents inhalation of potentially irritating vapors.
Hygiene Measures:
  • Wash hands thoroughly after handling the product and before breaks.[11][13]

  • Do not eat, drink, or smoke in laboratory areas.[7][8][13]

  • Remove contaminated clothing and wash it before reuse.[13]

Section 6: Safe Handling, Storage, and Emergency Procedures

Adherence to strict protocols for handling, storage, and emergencies is essential for ensuring laboratory safety.

Safe Handling Workflow

The following diagram outlines the logical flow for safely managing the lifecycle of the compound within a laboratory setting.

cluster_prep Preparation & Handling cluster_use Experimental Use & Cleanup Receiving Receive & Verify Compound Inspection Inspect Container Integrity Receiving->Inspection Storage Transfer to Designated Storage (Cool, Dry, Ventilated) Inspection->Storage Handling Handle in Fume Hood (Weighing, Aliquoting) Storage->Handling Experiment Use in Experiment Handling->Experiment PPE Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) PPE->Handling Required For Cleanup Decontaminate Work Area Experiment->Cleanup Waste Segregate Chemical Waste Cleanup->Waste Disposal Dispose via Licensed Contractor Waste->Disposal

Caption: A standard workflow for the safe handling of (R)-isopropyl 2-hydroxy-2-phenylacetate.
Protocol 6.1: First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid ProtocolSource(s)
Eye Contact 1. Immediately flush eyes with plenty of water, also under the eyelids, for at least 15 minutes. 2. Remove contact lenses, if present and easy to do. Continue rinsing. 3. Get immediate medical advice/attention.[10][11][13]
Skin Contact 1. Take off immediately all contaminated clothing. 2. Wash off with soap and plenty of water for at least 15 minutes. 3. Get medical attention if irritation persists.[9][10][11][13]
Inhalation 1. Remove person to fresh air and keep comfortable for breathing. 2. If breathing is difficult, give oxygen. 3. If not breathing, give artificial respiration. 4. Call a POISON CENTER or doctor if you feel unwell.[11][13][14]
Ingestion 1. Clean mouth with water. Do NOT induce vomiting. 2. Never give anything by mouth to an unconscious person. 3. Call a POISON CENTER or doctor immediately.[8][9][13][14]
Protocol 6.2: Accidental Release / Spill Response

A prompt and safe response can mitigate the risks associated with a spill.

  • Evacuate: Ensure all non-essential personnel evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition: Remove all sources of ignition (e.g., open flames, sparks).[11][15] Use non-sparking tools for cleanup.[11][16]

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent).[11] Prevent the spill from entering drains or waterways.

  • Cleanup: Carefully scoop the absorbed material into a suitable, labeled container for chemical waste disposal.[11][14]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., ethanol) followed by soap and water.[15]

  • Disposal: Dispose of the waste container through an approved hazardous waste disposal plant.[10][11][17]

Storage and Incompatibilities
  • Storage Conditions: Store in a dry, cool, and well-ventilated place.[9][10][14] Keep containers tightly closed when not in use.[10][11][14][17]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[8][14][15][18]

Section 7: Disposal Considerations

Proper disposal is a legal and ethical requirement to protect personnel and the environment.

Waste Disposal Decision Workflow

The following diagram illustrates the decision-making process for proper disposal.

Start Waste Generated (Unused product, contaminated material) Characterize Characterize Waste: - Hazardous? - Incompatible with other streams? Start->Characterize Segregate Segregate into a dedicated, labeled, and sealed container Characterize->Segregate Consult Consult Institutional EHS Policy & Local Environmental Regulations Segregate->Consult Decision In-Lab Treatment Permitted? Consult->Decision Contractor Arrange Pickup by Licensed Hazardous Waste Contractor Decision->Contractor No Treatment Perform Approved In-Lab Neutralization/Treatment Protocol Decision->Treatment Yes End Final Disposal Contractor->End Treatment->Contractor Dispose of Treated Waste

Caption: Decision workflow for the disposal of (R)-isopropyl 2-hydroxy-2-phenylacetate.

Primary Disposal Method: The recommended method for disposal is to use a licensed hazardous waste disposal company.[11][19] This ensures compliance with all local, state, and federal regulations.[19][20] Waste should be stored in clearly labeled, sealed, and chemically compatible containers.[19]

In-Lab Treatment (Caution): For some acidic waste streams, in-lab neutralization with a weak base (e.g., sodium bicarbonate solution) may be permissible for small quantities, but this is strictly subject to institutional policies and local regulations.[19] Never attempt this without explicit approval from your institution's Environmental Health & Safety (EHS) department. The neutralized solution may still require collection and disposal as hazardous waste.[19]

Section 8: Conclusion

(R)-isopropyl 2-hydroxy-2-phenylacetate is a chemical intermediate and reference standard with a confirmed GHS classification as a serious eye irritant. While comprehensive toxicological data for this specific enantiomer is scarce, a precautionary approach based on data from the racemic mixture and related phenylacetate compounds is warranted. Researchers, scientists, and drug development professionals must manage this substance with robust engineering controls, appropriate personal protective equipment, and strict adherence to safe handling and disposal protocols. By understanding the known hazards and potential risks, this compound can be handled safely in a research and development environment.

Section 9: References

  • NextSDS. (n.d.). Isopropyl 2-hydroxy-2-phenylacetate — Chemical Substance Information. [Link]

  • Cytiva. (2025, September 29). Safety Data Sheet - Custom ReadyToProcess™ Phenyl Sepharose™ HP. [Link]

  • FDA. (2004, December 8). Pharmacology/Toxicology Review and Evaluation - Ammonul. [Link]

  • Advanced Biotech. (2026, January 28). Safety Data Sheet - Isoamyl Phenyl Acetate natural. [Link]

  • NextSDS. (n.d.). Isopropyl phenylacetate — Chemical Substance Information. [Link]

  • ResearchGate. (2017). Crystal structure of isopropyl 2-hydroxy-2-phenylacetate: a pharmacopoeia reference standard. [Link]

  • PMC. (2017, May 1). Crystal structure of isopropyl 2-hydroxy-2-phenylacetate: a pharmacopoeia reference standard. [Link]

  • A&C Chemicals. (2024, October 30). How to Dispose of Isopropyl Alcohol?. [Link]

  • NIH. (2022). NIH Waste Disposal Guide 2022. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: (R)-Isopropyl 2-Hydroxy-2-Phenylacetate as a Versatile Chiral Building Block in Drug Discovery

Abstract The stereochemical identity of a drug molecule is a critical determinant of its pharmacological and toxicological profile. Consequently, the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The stereochemical identity of a drug molecule is a critical determinant of its pharmacological and toxicological profile. Consequently, the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs) is a cornerstone of modern drug discovery and development.[1] Chiral auxiliaries and building blocks are indispensable tools in this endeavor, providing a reliable strategy for controlling stereochemistry during synthesis.[2][3] This guide provides an in-depth exploration of (R)-isopropyl 2-hydroxy-2-phenylacetate, the isopropyl ester of (R)-mandelic acid, a highly valuable and versatile chiral synthon. We will detail its synthesis via enzymatic resolution, its mechanistic role in asymmetric transformations, and provide field-proven protocols for its application, including its use as a precursor to a resolving agent in the synthesis of an FDA-approved drug.

Introduction: The Imperative of Chirality and the Role of (R)-Isopropyl 2-Hydroxy-2-Phenylacetate

Most biological targets, such as enzymes and receptors, are inherently chiral, leading to distinct interactions with the different enantiomers of a chiral drug. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, can be inactive, less active, or even cause undesirable side effects.[1] This reality necessitates synthetic methods that can produce a single, desired enantiomer in high purity.

Asymmetric synthesis has evolved to meet this challenge through several core strategies: the use of a "chiral pool" of naturally occurring molecules, catalysis with chiral metal complexes or organocatalysts, and the temporary incorporation of a chiral auxiliary.[2][4] A chiral auxiliary is a stereogenic group that is covalently attached to an achiral substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recycled.[5][6]

(R)-isopropyl 2-hydroxy-2-phenylacetate serves as an exemplary chiral building block. Its utility is twofold: it can be used directly in reactions where its stereocenter influences the formation of new ones, or it can be easily hydrolyzed to (R)-mandelic acid, a classic and highly effective chiral resolving agent.[7] This guide will provide the practical knowledge required to leverage this powerful tool in a research and development setting.

Physicochemical Properties & Enantioselective Synthesis

The primary challenge in utilizing this building block is not its initial synthesis, which can be accomplished via simple esterification, but securing it in an enantiomerically pure form.[8][9] Chemical methods often yield a racemic mixture, requiring a subsequent resolution step. Enzymatic kinetic resolution has proven to be a highly efficient and green method for this purpose.[10][11]

PropertyValueReference
Molecular Formula C₁₁H₁₄O₃[12]
Molecular Weight 194.23 g/mol [12]
CAS Number 89015-27-0 (for R-isomer)[13]
Appearance White solid or liquid/semi-solid[13][14]
Storage Sealed in dry, room temperature[14]
Protocol 1: Enantioselective Synthesis via Lipase-Catalyzed Kinetic Resolution

This protocol first describes the synthesis of the racemic ester, followed by its resolution. The principle of kinetic resolution relies on a chiral catalyst (in this case, a lipase) reacting at a different rate with the two enantiomers of the racemic substrate. Here, the lipase will selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and allowing for separation.[10][15]

Part A: Synthesis of Racemic (±)-Isopropyl 2-Hydroxy-2-Phenylacetate

  • Materials:

    • (±)-Mandelic Acid (15.22 g, 0.1 mol)

    • Propan-2-ol (Isopropanol) (60 mL)

    • Concentrated Sulfuric Acid (H₂SO₄) (0.5 mL)

    • Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

  • Procedure:

    • To a 250 mL round-bottom flask, add (±)-mandelic acid and 50 mL of propan-2-ol.

    • Carefully add 0.5 mL of concentrated H₂SO₄ to the solution while stirring.

    • Attach a reflux condenser and heat the mixture to reflux for 5 hours.[8][9]

    • Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting mandelic acid is consumed.

    • Cool the mixture to room temperature and remove the excess propan-2-ol under reduced pressure.

    • Dilute the residue with 100 mL of cold water and transfer to a separatory funnel.

    • Carefully neutralize the mixture by adding 5% NaHCO₃ solution until the pH is ~7-8.

    • Extract the aqueous layer with CH₂Cl₂ (3 x 40 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield racemic isopropyl 2-hydroxy-2-phenylacetate as an oil or solid.[8][9]

Part B: Lipase-Catalyzed Kinetic Resolution

  • Materials:

    • Racemic isopropyl 2-hydroxy-2-phenylacetate (from Part A)

    • Pseudomonas cepacia Lipase (PSL) or similar

    • Vinyl acetate

    • Diisopropyl ether (anhydrous)

    • Magnetic stirrer, flasks

  • Procedure:

    • In a flask, dissolve the racemic ester (e.g., 10 mmol) in anhydrous diisopropyl ether (100 mL).

    • Add vinyl acetate (e.g., 15 mmol) as the acylating agent.[10]

    • Add the lipase (e.g., 500 mg) to the solution and stir the suspension at a controlled temperature (e.g., 25-30 °C).

    • Monitor the reaction progress carefully using chiral High-Performance Liquid Chromatography (HPLC). The goal is to stop the reaction at ~50% conversion to maximize both the yield and enantiomeric excess (ee) of the remaining (R)-ester.

    • Once ~50% conversion is reached, stop the reaction by filtering off the enzyme.

    • Wash the enzyme with fresh diisopropyl ether and combine the filtrates.

    • Concentrate the filtrate under reduced pressure.

    • The resulting mixture contains the desired (R)-isopropyl 2-hydroxy-2-phenylacetate and the acylated (S)-enantiomer. These can be separated by column chromatography on silica gel, exploiting the polarity difference between the alcohol (R-ester) and the acetylated product (S-ester).

    • Characterize the purified (R)-ester and confirm its enantiomeric excess (>99% ee is achievable) using chiral HPLC.[10]

Core Applications in Asymmetric Synthesis

The utility of (R)-isopropyl 2-hydroxy-2-phenylacetate stems from its defined stereochemistry, which can be leveraged in several ways.

Application I: As a Direct Chiral Auxiliary

When attached to a prochiral molecule, the mandelate moiety can effectively shield one face of the molecule. The bulky phenyl group creates a sterically demanding environment, forcing incoming reagents to attack from the less hindered face, thereby inducing high diastereoselectivity.[2][5] After the key bond-forming step, the auxiliary can be cleaved under hydrolytic conditions.

G cluster_0 Chiral Auxiliary Workflow A Achiral Substrate B Attach Chiral Auxiliary ((R)-isopropyl 2-hydroxy-2-phenylacetate) A->B C Diastereoselective Reaction (e.g., Alkylation, Aldol) B->C Creates Chiral Intermediate D Cleave Auxiliary (Hydrolysis) C->D Sets Stereocenter E Enantiopure Product D->E F Recovered Auxiliary D->F

Caption: General workflow for using a chiral auxiliary.

Application II: As a Precursor to a Chiral Resolving Agent

One of the most powerful applications is its use as a stable precursor to (R)-mandelic acid. Classical resolution of a racemic mixture, particularly of amines or alcohols, remains a robust and scalable method in industrial drug synthesis.[4] This process involves reacting the racemate with a single enantiomer of a chiral acid (or base) to form a pair of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[7]

G cluster_0 Synthesis and Application Workflow A Racemic Mandelic Acid B Esterification (Protocol 1A) A->B C Racemic Isopropyl Ester B->C D Enzymatic Resolution (Protocol 1B) C->D E (R)-Isopropyl 2-Hydroxy-2-Phenylacetate (>99% ee) D->E F Base Hydrolysis E->F G (R)-Mandelic Acid (Resolving Agent) F->G I Diastereomeric Salt Formation & Crystallization (Protocol 2) G->I H Racemic API Intermediate (e.g., Amine) H->I J Enantiopure API Intermediate I->J

Caption: Workflow from racemic acid to enantiopure API intermediate.

Protocol for Application: Chiral Resolution in API Synthesis

Case Study: Synthesis of Olutasidenib Intermediate

Olutasidenib is an FDA-approved drug for treating certain types of leukemia. Its synthesis involves the resolution of a racemic pyrimidine intermediate (LENA-008 in the patent literature) using (R)-mandelic acid.[7] The following protocol is a representative procedure based on this industrially relevant transformation.

Part A: Hydrolysis to (R)-Mandelic Acid

  • Dissolve (R)-isopropyl 2-hydroxy-2-phenylacetate (1 equiv.) in a mixture of methanol and water.

  • Add sodium hydroxide (1.5 equiv.) and heat the mixture to reflux for 1-2 hours until the ester is fully consumed (monitor by TLC).

  • Cool the reaction, evaporate the methanol, and dilute with water.

  • Acidify the aqueous solution with 1N HCl to a pH of ~2, which will precipitate the (R)-mandelic acid.

  • Filter the solid, wash with cold water, and dry under vacuum.

Part B: Diastereomeric Resolution of a Racemic Amine

  • Materials:

    • Racemic amine intermediate (e.g., LENA-008 analogue) (1 equiv.)

    • (R)-Mandelic Acid (from Part A) (1 equiv.)

    • Suitable solvent (e.g., ethanol, isopropanol, or a mixture)

    • Filtration apparatus, flasks

  • Procedure:

    • In a flask, dissolve the racemic amine in the chosen solvent, heating gently if necessary.

    • In a separate flask, dissolve one equivalent of (R)-mandelic acid in the same solvent.

    • Slowly add the (R)-mandelic acid solution to the amine solution with stirring. A precipitate (the diastereomeric salts) should begin to form.

    • Heat the resulting slurry to reflux to ensure complete dissolution and then allow it to cool slowly to room temperature, and then potentially to 0-4 °C, to induce crystallization. The key to successful fractional crystallization is slow cooling.

    • One diastereomeric salt ((R)-amine-(R)-mandelate) should crystallize preferentially due to lower solubility.

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

    • To check for purity, a small sample of the salt can be treated with a base (to liberate the amine) and analyzed by chiral HPLC.

    • If necessary, the salt can be recrystallized from fresh solvent to enhance its diastereomeric purity.

    • Once the desired purity is achieved, treat the bulk of the salt with an aqueous base (e.g., 1N NaOH) to neutralize the mandelic acid and liberate the free (R)-amine.

    • Extract the free amine with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the enantiomerically pure amine intermediate.

Conclusion

(R)-isopropyl 2-hydroxy-2-phenylacetate is a powerful and multifaceted tool for the modern medicinal chemist. Its value lies not only in its direct application as a chiral building block but also in its role as a stable, easily handled precursor to the workhorse resolving agent, (R)-mandelic acid. The enzymatic resolution protocol provides a sustainable and highly effective route to obtain this synthon in excellent enantiopurity. Its successful application in the synthesis of complex, FDA-approved drugs underscores its reliability and importance in the pharmaceutical industry.[7] By mastering the protocols outlined in this guide, researchers can confidently incorporate this building block into their synthetic strategies to achieve precise stereochemical control in the pursuit of new therapeutic agents.

References

  • Asymmetric Synthesis of Active Pharmaceutical Ingredients. Chemical Reviews.
  • Miyazawa, T., Kurita, S., Ueji, S., & Yamada, T. (2009).
  • Miyazawa, T., Kurita, S., Ueji, S., Yamada, T., & Kuwata, S. (1992). Resolution of mandelic acids by lipase-catalysed transesterifications in organic media: inversion of enantioselectivity mediated by the acyl donor. Journal of the Chemical Society, Perkin Transactions 1.
  • Chiral auxiliary. Wikipedia.
  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.
  • Isaiev, I., Shishkina, S., Ukrainets, I., & Bevz, E. (2017). Crystal structure of isopropyl 2-hydroxy-2-phenylacetate: a pharmacopoeia reference standard. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Isaiev, I., Shishkina, S., Ukrainets, I., & Bevz, E. (2017). Crystal structure of isopropyl 2-hydroxy-2-phenylacetate: a pharmacopoeia reference standard. IUCr Journals. [Link]

  • Enzymatic Resolution of Substituted Mandelic Acids. ResearchGate. [Link]

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. National Center for Biotechnology Information. [Link]

  • Resolution of chiral alcohols with mandelic acid. The Journal of Organic Chemistry. [Link]

  • Enantioselective lipase-catalyzed ester hydrolysis: effects on rates and enantioselectivity from a variation of the ester structure. PubMed. [Link]

  • Crystal structure of isopropyl 2-hydroxy-2-phenylacetate: a pharmacopoeia reference standard. ResearchGate. [Link]

  • Synthesis of 2-Phenylisopropylhydrazine-1-14C Hydrochloride. SciSpace. [Link]

  • Enantioselective synthesis of (R)-mandelic acid and (R)-mandelic acid amide by a combination of an enantioselective oxynitrilase and a non-selective nitrilase or an enzyme with nitrile hydratase activity. ResearchGate. [Link]

  • Enantioselective Synthesis of r-Methylene-β-hydroxy Carboxylic Acid Derivatives via a Diastereoselective Aldol/β-Elimination Sequence: Application to the C(15)-C(21) Fragment of Tedanolide C. Organic Letters. [Link]

  • Zhang, L., et al. (2023). Synthesis and clinical application of new drugs approved by FDA in 2022. European Journal of Medicinal Chemistry. [Link]

  • RNA Protection Assay (RPA) Protocol. Iruela-Arispe Lab, Northwestern University. [Link]

  • Enantioselective approach to the asymmetric synthesis of (6R)-hydroxymethyl-5,6-dihydro-2H-pyran-2-one. SciSpace. [Link]

  • Enantioselective alkynylation of isatins and isatin-derived ketimines. Organic & Biomolecular Chemistry. [Link]

  • Isopropyl (S)-2-hydroxy-2-phenylacetate — Chemical Substance Information. NextSDS. [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. [Link]

  • Efficient and enantioselective biosynthesis of (R)-mandelic acid derivatives using CYP152 peroxygenases. PubMed. [Link]

  • A sustainable route for the synthesis of alkyl arylacetates via halogen and base free carbonylation of benzyl acetates. RSC Publishing. [Link]

  • Asymmetric Synthesis. University of York. [Link]

  • Chiral auxiliaries in polymer-supported organic synthesis. SciSpace. [Link]

  • Why is asymmetric synthesis an important aspect of chemistry? Quora. [Link]

  • Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. PDF Document. [Link]

  • Y7 preparation of phenylacetate. YouTube. [Link]

  • Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews (RSC Publishing). [Link]

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Application

Enantioselective Pathways to (R)-isopropyl 2-hydroxy-2-phenylacetate: A Guide to Application and Protocol

Introduction: The enantiomeric purity of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. (R)-isopropyl 2-hydroxy-2-phenylacetate, a key chiral building block, is integral to the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The enantiomeric purity of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. (R)-isopropyl 2-hydroxy-2-phenylacetate, a key chiral building block, is integral to the synthesis of several pharmaceuticals. Its stereochemistry directly influences the pharmacological and toxicological profile of the final drug product. This application note provides an in-depth guide to the most effective enantioselective esterification methods for producing this valuable intermediate, with a focus on both enzymatic and chemo-catalytic strategies. We will delve into the mechanistic rationale behind these protocols, offering researchers, scientists, and drug development professionals a comprehensive resource for optimizing the synthesis of this critical chiral compound.

I. Enzymatic Kinetic Resolution: The Biocatalytic Approach

Enzymatic kinetic resolution (EKR) is a powerful technique that leverages the inherent stereoselectivity of enzymes to separate enantiomers from a racemic mixture.[1] Lipases, a class of hydrolases, are particularly well-suited for this purpose in organic media, where they can catalyze esterification and transesterification reactions with high enantioselectivity.[2] For the synthesis of (R)-isopropyl 2-hydroxy-2-phenylacetate, the enzyme preferentially acylates one enantiomer of the racemic starting material, leaving the other enantiomer unreacted and thereby enriched.

A. The Underlying Mechanism: A Ping-Pong Bi-Bi Affair

Lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi mechanism. This two-step process involves the formation of a covalent acyl-enzyme intermediate.

Step 1: Acylation. The lipase's active site serine residue attacks the acyl donor (e.g., an activated ester like vinyl acetate), forming a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol portion of the acyl donor and forming an acyl-enzyme complex.

Step 2: Deacylation. The alcohol substrate (in this case, the racemic isopropyl 2-hydroxy-2-phenylacetate) then enters the active site. One enantiomer, due to its specific stereochemical orientation, is a better fit and can more readily perform a nucleophilic attack on the acyl-enzyme intermediate. This regenerates the free enzyme and produces the desired ester enantiomer.

G cluster_acylation Step 1: Acylation cluster_deacylation Step 2: Deacylation Enzyme (E) Enzyme (E) Tetrahedral Intermediate 1 Tetrahedral Intermediate 1 Enzyme (E)->Tetrahedral Intermediate 1 + Acyl Donor (R'-OAc) Acyl-Enzyme (E-Ac) Acyl-Enzyme (E-Ac) Tetrahedral Intermediate 1->Acyl-Enzyme (E-Ac) - R'OH Tetrahedral Intermediate 2 Tetrahedral Intermediate 2 Acyl-Enzyme (E-Ac)->Tetrahedral Intermediate 2 + (R,S)-Substrate Tetrahedral Intermediate 2->Enzyme (E) + (R)-Ester (R)-Ester (R)-Ester

Caption: Lipase Ping-Pong Bi-Bi Catalytic Cycle.

B. Protocol for Lipase-Catalyzed Kinetic Resolution

This protocol outlines a general procedure for the kinetic resolution of racemic isopropyl 2-hydroxy-2-phenylacetate using the widely-cited and robust immobilized lipase from Candida antarctica, Novozym 435.

Materials:

  • Racemic isopropyl 2-hydroxy-2-phenylacetate

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate (acyl donor)

  • Methyl tert-butyl ether (MTBE) or Diisopropyl ether (solvents)

  • Anhydrous sodium sulfate

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel, add racemic isopropyl 2-hydroxy-2-phenylacetate (1.0 eq.).

  • Dissolve the substrate in MTBE (or diisopropyl ether) to a concentration of 0.1-0.2 M.

  • Add vinyl acetate (1.5-2.0 eq.) to the solution. The use of an activated acyl donor like vinyl acetate makes the reaction essentially irreversible.[3]

  • Add Novozym 435 (typically 10-20% by weight of the substrate).

  • Reaction: Seal the vessel and place it in a shaking incubator at 40-50°C. Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2-4 hours).

  • Analysis: Analyze the aliquots by chiral HPLC to determine the conversion and the enantiomeric excess (ee) of the remaining (S)-isopropyl 2-hydroxy-2-phenylacetate and the produced (R)-ester. The reaction is typically stopped at or near 50% conversion to achieve high ee for both the product and the unreacted starting material.

  • Work-up: Once the desired conversion is reached, remove the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent and reused for subsequent batches.[2]

  • Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the (R)-ester and the unreacted (S)-alcohol can be separated by column chromatography on silica gel.

Analytical Method: Chiral HPLC

  • Column: A polysaccharide-based chiral stationary phase such as Chiralcel OD-H or Chiralpak AD-H is often effective.[4][5]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a good starting point. The addition of a small amount of an acidic modifier like trifluoroacetic acid (0.1%) may be necessary for acidic analytes.

  • Detection: UV at 254 nm.

  • Flow Rate: 1.0 mL/min.

II. Dynamic Kinetic Resolution: Surpassing the 50% Yield Barrier

A significant limitation of classical kinetic resolution is the maximum theoretical yield of 50% for the desired enantiomer. Dynamic kinetic resolution (DKR) overcomes this by integrating the enzymatic resolution with an in-situ racemization of the less reactive enantiomer.[6] This continuous conversion of the undesired enantiomer into the desired one allows for a theoretical yield of up to 100%.

A. The Dual Catalytic System

DKR requires a combination of two catalysts:

  • An Enantioselective Enzyme: A lipase (e.g., Novozym 435 or Pseudomonas cepacia lipase) to selectively acylate the (R)-enantiomer.

  • A Racemization Catalyst: A catalyst that can rapidly interconvert the (S)- and (R)-enantiomers of the starting alcohol under the reaction conditions. Ruthenium-based complexes are highly effective for the racemization of secondary alcohols.[3][7][8]

G cluster_resolution Kinetic Resolution (S)-Substrate (S)-Substrate (slow reacting) (R)-Substrate (R)-Substrate (S)-Substrate->(R)-Substrate Racemization Catalyst (e.g., Ru-complex) (R)-Substrate->(S)-Substrate (R)-Product (R)-Product (R)-Substrate->(R)-Product Enzyme (e.g., Lipase)

Caption: Dynamic Kinetic Resolution Workflow.

B. Protocol for Dynamic Kinetic Resolution

This protocol is an adaptation for the synthesis of (R)-isopropyl 2-hydroxy-2-phenylacetate, combining the enzymatic acylation with a ruthenium-catalyzed racemization.

Materials:

  • Racemic isopropyl 2-hydroxy-2-phenylacetate

  • Novozym 435 or Pseudomonas cepacia lipase

  • Ruthenium racemization catalyst (e.g., a Shvo-type catalyst or similar Ru-complex)

  • Isopropenyl acetate (acyl donor)

  • Toluene or cyclohexane (solvent)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Activation (if required): Some ruthenium catalysts may require pre-activation. Follow the specific instructions for the chosen catalyst.

  • Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve the racemic isopropyl 2-hydroxy-2-phenylacetate (1.0 eq.) in the chosen solvent.

  • Add the ruthenium racemization catalyst (typically 1-5 mol%).

  • Add the lipase (Novozym 435 or Pseudomonas cepacia lipase).

  • Add isopropenyl acetate (1.5-2.0 eq.).

  • Reaction: Stir the reaction mixture at a suitable temperature (e.g., 25-50°C) and monitor the progress by chiral HPLC.

  • Work-up and Purification: Upon completion, remove the solid catalysts by filtration. The product can then be purified from the reaction mixture by column chromatography.

III. Comparative Data

The following table summarizes typical performance data for the described methods, compiled from literature on similar substrates.

MethodCatalyst(s)Acyl DonorSolventTemp. (°C)Time (h)Conversion (%)Product ee (%)Ref.
Kinetic Resolution Novozym 435Vinyl AcetateMTBE4524-48~50>98[9][10]
Kinetic Resolution P. cepacia LipaseVinyl AcetateDiisopropyl Ether2524~50>99
Dynamic Kinetic Resolution Novozym 435 + Ru-catalystIsopropenyl AcetateToluene256-24>95>99[3]

IV. Conclusion

Both enzymatic kinetic resolution and dynamic kinetic resolution offer highly effective and selective pathways to enantiomerically pure (R)-isopropyl 2-hydroxy-2-phenylacetate. The choice between these methods will depend on the specific requirements of the synthesis. For applications where a moderate yield of highly pure material is acceptable and simplicity is valued, classical kinetic resolution with a robust immobilized lipase like Novozym 435 is an excellent choice. When maximizing the yield from the racemic starting material is critical, the additional complexity of a dynamic kinetic resolution system is justified by the potential for near-quantitative conversion to the desired enantiomer. The protocols and data presented in this guide provide a solid foundation for researchers to implement and optimize these powerful enantioselective esterification methods.

V. References

  • Bäckvall, J.-E. (2002). Dynamic Kinetic Resolution. In Modern Methods for the Asymmetric Synthesis of Chiral Compounds. Wiley-VCH Verlag GmbH & Co. KGaA.

  • Martín-Matute, B., & Bäckvall, J. E. (2007). Dynamic Kinetic Resolution. In Asymmetric Synthesis: The Essentials. Wiley-VCH Verlag GmbH & Co. KGaA.

  • Pámies, O., & Bäckvall, J. E. (2003). Combination of enzymes and metal catalysts. A powerful approach in asymmetric catalysis. Chemical Reviews, 103(8), 3247-3290. [Link]

  • Huerta, F. F., & Bäckvall, J. E. (2001). Dynamic Kinetic Resolution of α-Hydroxy Acid Esters. Organic Letters, 3(8), 1209-1212. [Link]

  • Dąbkowska, K., Pilarek, M., & Szewczyk, K. W. (2012). SUBSTRATE INHIBITION IN LIPASE-CATALYSED TRANSESTERIFICATION OF MANDELIC ACID WITH VINYL ACETATE. Chemical and Process Engineering, 33(4), 539-546. [Link]

  • Nakata, K., Gotoh, K., Ono, K., Futami, K., & Shiina, I. (2013). Kinetic resolution of racemic 2-hydroxy-γ-butyrolactones by asymmetric esterification using diphenylacetic acid with pivalic anhydride and a chiral acyl-transfer catalyst. Organic letters, 15(6), 1170–1173. [Link]

  • Yao, C., Cao, Y., Wu, S., & He, B. F. (2014). Transesterification of (R,S)-mandelic acid catalyzed by the lipase. ResearchGate. [Link]

  • dos Santos, J. C. S., de L. de Souza, R., & de Mattos, M. C. (2015). Novozym 435: the “perfect” lipase immobilized biocatalyst? Catalysis Science & Technology, 5(1), 12-29. [Link]

  • Marckwald, W., & McKenzie, A. (1899). Ueber eine principiell neue Methode zur Spaltung racemischer Verbindungen in die activen Bestandtheile. Berichte der deutschen chemischen Gesellschaft, 32(2), 2130-2136. [Link]

  • Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron, 63(8), 1721-1754.

  • Kamal, A., & Krishnaji, T. (2009). Lipase catalyzed kinetic resolution of Morita–Baylis–Hillman adducts. Tetrahedron: Asymmetry, 20(15), 1750-1759.

  • Xu, J. H., & Li, Z. Y. (2005). Lipase-catalyzed kinetic resolution of mandelic acid esters in organic media. Journal of Molecular Catalysis B: Enzymatic, 32(5-6), 209-214.

  • Keith, J. M., Larrow, J. F., & Jacobsen, E. N. (2001). Practical considerations in kinetic resolution reactions. Advanced Synthesis & Catalysis, 343(1), 5-26.

  • Roussel, C., & Vanthuyne, N. (2003). Chiral separations by HPLC: practical and industrial applications. Chirality, 15(S1), S1-S3.

  • Ahuja, S. (2008). A strategy for developing HPLC methods for chiral drugs. LCGC North America, 26(2), 154-162.

  • Kamal, A., & Rao, M. P. (2008). Lipase-catalyzed kinetic resolution of profens. Current organic synthesis, 5(2), 144-156.

  • Gröger, H. (2001). Enzymatic routes to enantiomerically pure aromatic α-hydroxy carboxylic acids: a further example for the diversity of biocatalysis. Advanced Synthesis & Catalysis, 343(6‐7), 547-558.

  • Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-mediated kinetic resolution of racemates in organic solvents. Tetrahedron: Asymmetry, 15(21), 3331-3351.

  • Kamal, A., Khanna, G. B. R., & Krishnaji, T. (2006). Lipase catalyzed kinetic resolution of Baylis–Hillman adducts. Tetrahedron: Asymmetry, 17(15), 2264-2272.

  • Yadav, G. D., & Lathi, P. S. (2004). Kinetics and mechanism of synthesis of butyl isobutyrate over immobilized lipases. Biochemical Engineering Journal, 19(3), 253-261.

  • Kamal, A., & Ramana, K. V. (2007). Lipase catalyzed kinetic resolution of α-aryl propionic acids. Current organic synthesis, 4(2), 147-160.

  • Kamal, A., & Sandbhor, M. (2004). Lipase catalyzed kinetic resolution of β-amino esters. Tetrahedron: Asymmetry, 15(2), 247-252.

  • Kamal, A., & Prasad, B. R. (2005). Lipase catalyzed kinetic resolution of secondary alcohols. Current organic synthesis, 2(4), 495-512.

  • Kamal, A., & Kumar, B. A. (2003). Lipase catalyzed kinetic resolution of α-hydroxy esters. Tetrahedron: Asymmetry, 14(16), 2449-2456.

  • Kamal, A., & Chouhan, G. (2003). Lipase catalyzed kinetic resolution of α-amino esters. Tetrahedron: Asymmetry, 14(20), 3107-3113.

  • Kamal, A., & Srikanth, Y. V. (2006). Lipase catalyzed kinetic resolution of β-hydroxy esters. Tetrahedron: Asymmetry, 17(5), 786-792.

  • Kamal, A., & Khan, M. N. A. (2002). Lipase catalyzed kinetic resolution of α-azido esters. Tetrahedron: Asymmetry, 13(20), 2281-2286.

  • Kamal, A., & Reddy, K. S. N. (2001). Lipase catalyzed kinetic resolution of α-hydroxy nitriles. Tetrahedron: Asymmetry, 12(12), 1769-1773.

  • Foresti, M. L., & Ferreira, M. L. (2005). Novozym 435-catalyzed synthesis of fatty acid ethyl esters from soybean oil. Enzyme and Microbial Technology, 36(5-6), 713-719.

Sources

Method

Application Notes &amp; Protocols: (R)-Isopropyl 2-hydroxy-2-phenylacetate in Asymmetric Synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the strategic applications of (R)-isopropyl 2-hydroxy-2-phenylacetate in the field of asymmetric catalysis and stereoselective synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic applications of (R)-isopropyl 2-hydroxy-2-phenylacetate in the field of asymmetric catalysis and stereoselective synthesis.

Section 1: Introduction and Compound Profile

(R)-isopropyl 2-hydroxy-2-phenylacetate, also known as (R)-isopropyl mandelate, is a chiral α-hydroxy ester derived from (R)-mandelic acid. Its structure, featuring a stereogenic center at the carbinol carbon, makes it a valuable and versatile molecule in modern organic synthesis. While not typically a catalyst itself, it serves as a critical chiral building block, or synthon, whose stereochemical integrity is leveraged to construct more complex, enantiomerically pure molecules.[1][2][3] Its utility is particularly pronounced in the pharmaceutical industry, where the specific three-dimensional arrangement of atoms is paramount for biological activity and therapeutic efficacy.[4] This compound is frequently synthesized via asymmetric catalytic methods or enzymatic resolutions, making it a direct product of applied asymmetric catalysis. It is also recognized as a key impurity and reference standard in the production of certain active pharmaceutical ingredients (APIs), such as Pregabalin.[5][6][7]

Compound Properties:

  • Molecular Formula: C₁₁H₁₄O₃

  • Molecular Weight: 194.23 g/mol [5]

  • Appearance: White solid or liquid/semi-solid[7][8]

  • CAS Number (R-enantiomer): 89015-27-0[7]

Section 2: Strategic Role in Stereoselective Synthesis

The primary application of (R)-isopropyl mandelate is not as a direct catalyst or a traditional chiral auxiliary that is later removed.[9][10] Instead, its core value lies in being a chiral synthon . This means the entire molecular framework, with its pre-defined (R)-stereocenter, is incorporated into the final target molecule. This strategy is highly efficient as it transfers chirality directly, avoiding the need for late-stage resolutions or the attachment and subsequent cleavage of a chiral auxiliary group.[11]

The hydroxyl and ester functionalities of the molecule provide two distinct points for chemical modification, allowing it to be integrated into larger structures through a variety of synthetic transformations while preserving the crucial stereocenter.

Section 3: Application as a Chiral Building Block in Pharmaceutical Synthesis

The demand for enantiomerically pure drugs has cemented the importance of chiral intermediates like (R)-isopropyl mandelate. Derivatives of (R)-mandelic acid are crucial synthons for a range of pharmaceuticals, including semi-synthetic antibiotics (like cephalosporins and penicillins), antitumor agents, and antiobesity drugs.[2][3] The specific (R)-configuration at the benzylic alcohol position is often essential for the desired pharmacological interaction with biological targets such as enzymes or receptors.

The synthesis of this key intermediate, therefore, relies heavily on robust and scalable asymmetric catalytic methods to ensure high enantiomeric purity (ee). The following sections detail two powerful and widely applicable protocols for its preparation.

Section 4: Protocols for the Asymmetric Synthesis of (R)-Isopropyl Mandelate

The generation of enantiopure (R)-isopropyl mandelate is a testament to the power of modern asymmetric catalysis. Below are two field-proven protocols: one employing biocatalysis for kinetic resolution and the other utilizing transition-metal catalysis for asymmetric reduction.

Principle: This method relies on the stereoselective catalysis of an enzyme, typically a lipase, to preferentially hydrolyze one enantiomer of a racemic mixture. In this protocol, the lipase from Pseudomonas cepacia will selectively hydrolyze the (S)-enantiomer of isopropyl mandelate to (S)-mandelic acid, leaving the desired (R)-isopropyl mandelate unreacted and thus enantiomerically enriched. The choice of an organic solvent is critical to modulate the water activity, preventing complete hydrolysis of both enantiomers.

Workflow: Lipase-Catalyzed Kinetic Resolution

G cluster_prep Reaction Setup cluster_reaction Resolution Process cluster_workup Workup & Separation cluster_products Products racemate Racemic (±)-Isopropyl Mandelate reaction Incubation with Stirring (e.g., 30-40°C, 24-48h) Selective Hydrolysis of (S)-ester racemate->reaction solvent Toluene / Buffer solvent->reaction lipase Lipase (e.g., Amano PS-C II) lipase->reaction filtration Filter to remove enzyme reaction->filtration extraction Liquid-Liquid Extraction (Organic vs. Aqueous Base) filtration->extraction purification Purify Organic Layer (e.g., Chromatography) extraction->purification product_S (S)-Mandelic Acid (in Aqueous Phase) extraction->product_S product_R (R)-Isopropyl Mandelate (in Organic Phase) purification->product_R

Caption: Workflow for enzymatic kinetic resolution.

Experimental Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask, add racemic isopropyl mandelate (10.0 g, 51.5 mmol), 100 mL of toluene, and 20 mL of a 0.1 M phosphate buffer (pH 7.0).

  • Enzyme Addition: Add immobilized lipase from Burkholderia cepacia (e.g., Amano PS-C II) (1.0 g). The immobilization prevents the enzyme from dissolving and simplifies its removal later.

  • Incubation: Stir the biphasic mixture vigorously at 35°C.

  • Monitoring: Monitor the reaction progress by taking small aliquots of the organic layer and analyzing the enantiomeric excess (ee) of the remaining isopropyl mandelate using chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve the highest possible ee for the unreacted ester. This may take 24-48 hours.

  • Workup - Enzyme Removal: Once the desired conversion is reached, cool the mixture to room temperature and remove the immobilized enzyme by vacuum filtration, washing the enzyme cake with a small amount of toluene.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Extract the mixture with a 1 M sodium bicarbonate solution (2 x 50 mL). This step removes the acidic (S)-mandelic acid product into the aqueous layer.

  • Isolation: Dry the remaining organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield enantiomerically enriched (R)-isopropyl 2-hydroxy-2-phenylacetate.

  • Analysis: Determine the final yield and confirm the enantiomeric excess via chiral HPLC analysis.

Principle: This method constructs the chiral center through the asymmetric reduction of a prochiral α-keto ester (isopropyl benzoylformate). A transition metal catalyst, typically Ruthenium or Rhodium, coordinated to a chiral ligand, facilitates the stereoselective transfer of hydrogen from a hydrogen donor (like a formic acid/triethylamine mixture) to the ketone.[12] The specific chirality of the ligand (e.g., (S,S)-TsDPEN) dictates the stereochemistry of the resulting alcohol product.

Mechanism: Asymmetric Transfer Hydrogenation

G cluster_catalyst Catalyst Activation cluster_cycle Catalytic Cycle precatalyst [RuCl₂(p-cymene)]₂ + (S,S)-TsDPEN active_cat Active Ru-Hydride Catalyst precatalyst->active_cat HCOOH/NEt₃ product Product ((R)-Isopropyl Mandelate) active_cat->product Stereoselective Hydride Transfer substrate Substrate (Isopropyl Benzoylformate) substrate->active_cat Coordination H_source Hydrogen Source (Formate) H_source->active_cat Regeneration

Caption: Catalytic cycle for asymmetric transfer hydrogenation.

Experimental Protocol:

  • Catalyst Pre-formation (in a glovebox): In an oven-dried vial, combine [RuCl₂(p-cymene)]₂ (6.1 mg, 0.01 mmol) and (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) (9.2 mg, 0.025 mmol). Add 2 mL of anhydrous isopropanol and stir the mixture at 80°C for 20 minutes. This forms the active catalyst precursor.

  • Reaction Setup: In a separate 50 mL round-bottom flask, dissolve isopropyl benzoylformate (384 mg, 2.0 mmol) in 10 mL of a 5:2 azeotropic mixture of formic acid and triethylamine (HCOOH/NEt₃). This mixture serves as both the solvent and the hydrogen source.

  • Initiation: Add the pre-formed catalyst solution to the substrate mixture via syringe.

  • Reaction: Heat the reaction mixture to 40°C and stir for 12-24 hours.

  • Monitoring: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, cool the reaction to room temperature and carefully concentrate the mixture under reduced pressure to remove the bulk of the formic acid/triethylamine.

  • Extraction: Dissolve the residue in 30 mL of ethyl acetate and wash sequentially with 20 mL of water, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (R)-isopropyl 2-hydroxy-2-phenylacetate.

  • Analysis: Determine the final yield and measure the enantiomeric excess by chiral HPLC.

Section 5: Data Summary & Comparison of Synthetic Routes

The choice of synthetic method often depends on factors like substrate availability, catalyst cost, and scalability. The following table provides a comparative summary of the two protocols described.

Synthesis RouteCatalyst / Chiral SourceKey SubstrateTypical Yield (%)Typical Enantiomeric Excess (ee %)
Kinetic Resolution Lipase from Burkholderia cepaciaRacemic (±)-Isopropyl Mandelate<50% (Theoretical Max)>99%
Asymmetric Hydrogenation [RuCl₂(p-cymene)]₂ / (S,S)-TsDPENIsopropyl Benzoylformate>90%>98%
Section 6: Conclusion

(R)-isopropyl 2-hydroxy-2-phenylacetate is a quintessential example of a high-value chiral building block whose accessibility is enabled by advances in asymmetric catalysis. Whether produced via enzymatic resolution or asymmetric reduction of a prochiral precursor, it provides a reliable source of chirality for the synthesis of complex molecules, particularly in the pharmaceutical industry. The protocols detailed herein represent robust and efficient methodologies for its preparation, offering researchers and process chemists dependable pathways to this important synthon. Continued innovation in catalyst development will undoubtedly lead to even more efficient and sustainable routes for its production.

References

  • Prashad, M., et al. (2006). Asymmetric Synthesis of Active Pharmaceutical Ingredients. Chemical Reviews. Retrieved from [Link]

  • Hladon, B., et al. (2018). Obtaining of the pharmacopoeial reference sample of the mandelic acid isopropyl ester. Zhurnal Organichnoi ta Farmatsevtichnoi Khimii. Retrieved from [Link]

  • Li, C., et al. (2025). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. PMC. Retrieved from [Link]

  • Fallan, C. (2026). Asymmetric Routes to Chiral Secondary Alcohols. Pharmaceutical Technology. Retrieved from [Link]

  • Pawar, S. V., et al. (2013). Stereo-selective conversion of mandelonitrile to (R)-(−)-mandelic acid using immobilized cells of recombinant Escherichia coli. PMC. Retrieved from [Link]

  • Rosini, C., et al. (2003). Guidelines and methodologies in asymmetric synthesis and catalysis. La Chimica e l'Industria. Retrieved from [Link]

  • Yang, P. Y. (n.d.). Chiral auxiliaries in polymer-supported organic synthesis. SciSpace. Retrieved from [Link]

  • NextSDS. (n.d.). Isopropyl 2-hydroxy-2-phenylacetate — Chemical Substance Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). isopropyl mandelate, 4118-51-8. Retrieved from [Link]

  • Grinev, V. M., et al. (2017). Crystal structure of isopropyl 2-hydroxy-2-phenylacetate: a pharmacopoeia reference standard. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Chemoselective esterification of α-hydroxyacids catalyzed by salicylaldehyde through induced intramolecularity. RSC Advances. Retrieved from [Link]

  • Grinev, V. M., et al. (2017). Crystal structure of isopropyl 2-hydroxy-2-phenylacetate: a pharmacopoeia reference standard. PMC. Retrieved from [Link]

  • Borowiecki, P., et al. (2017). Chemoenzymatic Preparation of Enantiomerically Enriched (R)-(–)-Mandelic Acid Derivatives: Application in the Synthesis of the Active Agent Pemoline. ResearchGate. Retrieved from [Link]

Sources

Application

Application Note: Enzymatic Kinetic Resolution for the Production of (R)-Isopropyl 2-Hydroxy-2-Phenylacetate

Introduction & Mechanistic Rationale (R)-Isopropyl 2-hydroxy-2-phenylacetate (commonly referred to as (R)-isopropyl mandelate) is a highly valued chiral building block utilized in the synthesis of active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

(R)-Isopropyl 2-hydroxy-2-phenylacetate (commonly referred to as (R)-isopropyl mandelate) is a highly valued chiral building block utilized in the synthesis of active pharmaceutical ingredients (APIs), including semi-synthetic penicillins, cephalosporins, and various fine chemicals[1]. While classical chemical resolutions via diastereomeric salt formation are common, they suffer from low theoretical yields and require stoichiometric amounts of expensive chiral resolving agents.

Enzymatic Kinetic Resolution (EKR) using lipases offers a highly enantioselective, environmentally benign, and scalable alternative. This protocol details the transesterification of racemic isopropyl mandelate using Burkholderia cepacia lipase (also known as Pseudomonas cepacia lipase, PCL) in an organic solvent.

Causality of Experimental Choices:

  • Enzyme Selection: Burkholderia cepacia lipase (BCL) exhibits excellent stability in hydrophobic organic solvents and high enantiomeric recognition for secondary alcohols.

  • Acyl Donor: Vinyl acetate is selected as the acyl donor. The leaving group, vinyl alcohol, rapidly tautomerizes to acetaldehyde. This tautomerization renders the acylation step thermodynamically irreversible, driving the reaction to high conversion without the equilibrium limitations of standard esterification.

  • Stereopreference: In the case of mandelate esters, the stereopreference of BCL is highly dependent on the acyl donor. When using vinyl acetate, the enzyme preferentially acylates the (S)-enantiomer, leaving the desired (R)-isopropyl 2-hydroxy-2-phenylacetate unreacted as the free alcohol[2]. Interestingly, utilizing vinyl chloroacetate can invert the enzyme's stereochemical preference from (S) to (R)[2].

Experimental Workflow

EKR_Workflow Racemic Racemic Isopropyl Mandelate (Substrate) Lipase Lipase (BCL) + Vinyl Acetate Racemic->Lipase Transesterification in Diisopropyl Ether S_Acetate (S)-Isopropyl 2-Acetoxy-2-phenylacetate (Acylated Product) Lipase->S_Acetate Fast-reacting (S)-enantiomer R_Alcohol (R)-Isopropyl 2-Hydroxy-2-phenylacetate (Target Unreacted) Lipase->R_Alcohol Slow-reacting (R)-enantiomer Acetaldehyde Acetaldehyde (Byproduct) Lipase->Acetaldehyde Tautomerization (Irreversible)

Workflow of the lipase-catalyzed kinetic resolution of isopropyl mandelate.

Materials and Reagents

  • Substrate: Racemic isopropyl 2-hydroxy-2-phenylacetate (>98% purity).

  • Enzyme: Immobilized Burkholderia cepacia lipase (e.g., Amano Lipase PS-IM). Immobilization enhances thermal stability and facilitates downstream catalyst recovery.

  • Acyl Donor: Vinyl acetate (anhydrous, stabilized).

  • Solvent: Diisopropyl ether (DIPE) or Toluene. Note: Solvents must be strictly anhydrous (water content < 0.01%) to prevent competitive hydrolysis of the acyl donor or the formed ester.

  • Molecular Sieves: 4Å, activated (optional, to maintain anhydrous conditions).

Step-by-Step Protocol

Phase 1: Reaction Setup
  • Substrate Dissolution: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, dissolve 50 mmol (10.0 g) of racemic isopropyl 2-hydroxy-2-phenylacetate in 100 mL of anhydrous diisopropyl ether.

  • Acyl Donor Addition: Add 150 mmol (13.8 mL) of vinyl acetate to the solution.

    • Rationale: A 3-fold molar excess of the acyl donor ensures pseudo-first-order kinetics and drives the irreversible transesterification.

  • Temperature Equilibration: Place the flask in a thermostatic water bath and equilibrate to 40 °C.

Phase 2: Enzymatic Transesterification
  • Enzyme Addition: Initiate the reaction by adding 1.0 g of immobilized Burkholderia cepacia lipase.

  • Agitation: Stir the suspension gently at 200–250 rpm.

    • Caution: Avoid aggressive stirring (e.g., >500 rpm) which can mechanically degrade the immobilized enzyme support, leading to fine particulates that are difficult to filter.

  • Monitoring: Withdraw 50 µL aliquots at regular intervals (e.g., 2, 4, 8, 12, and 24 hours). Dilute the aliquots with 950 µL of mobile phase (Hexane/Isopropanol) and filter through a 0.22 µm PTFE syringe filter for HPLC analysis.

Phase 3: Analytical Monitoring (Chiral HPLC)

To ensure the protocol is a self-validating system, the reaction must be monitored to prevent over-conversion, which would degrade the enantiomeric excess of the product. 7. Chromatographic Conditions: Analyze the samples using a chiral stationary phase column (e.g., Chiralcel OD-H).

  • Mobile Phase: Hexane/Isopropanol (90:10 v/v).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 210 nm and 254 nm.
  • Endpoint Determination: Terminate the reaction when the conversion reaches approximately 52-55%. At this conversion, the enantiomeric excess of the unreacted substrate ( ees​ ) typically exceeds 98%[2].
Phase 4: Workup and Product Isolation
  • Enzyme Recovery: Filter the reaction mixture through a sintered glass funnel to remove the immobilized lipase. Wash the recovered enzyme with cold diisopropyl ether (2 × 10 mL). The enzyme can be dried under vacuum and reused for subsequent cycles.

  • Concentration: Evaporate the filtrate under reduced pressure to remove the solvent, excess vinyl acetate, and the acetaldehyde byproduct.

  • Chromatographic Separation: Separate the unreacted (R)-isopropyl 2-hydroxy-2-phenylacetate from the (S)-isopropyl 2-acetoxy-2-phenylacetate using silica gel flash chromatography.

    • Eluent: Hexane/Ethyl Acetate gradient (from 95:5 to 80:20). The less polar (S)-acetate elutes first, followed by the more polar (R)-alcohol.

  • Crystallization (Optional): To further upgrade the optical purity, the isolated (R)-isopropyl 2-hydroxy-2-phenylacetate can be recrystallized from a mixture of hexane and a minimal amount of ethyl acetate.

Data Presentation: Optimization of Reaction Parameters

The choice of acyl donor and solvent significantly impacts both the reaction rate (conversion) and the enantiomeric ratio ( E -value). The table below synthesizes typical optimization data for the resolution of mandelic acid derivatives using Pseudomonas sp. lipases[2].

Acyl DonorSolventTemp (°C)Time (h)Conversion (%)Stereopreference ees​ (%) E -value
Vinyl AcetateDiisopropyl ether402455(S)-acylation>98>100
Vinyl AcetateToluene403652(S)-acylation9685
Vinyl ButyrateDiisopropyl ether401851(S)-acylation>99>150
Vinyl ChloroacetateDiisopropyl ether404845(R)-acylation 82~15

Note the critical inversion of stereopreference when using halogenated acyl donors, which allows for dynamic tuning of the target enantiomer.

Troubleshooting & Field-Proven Insights

  • Acetaldehyde Toxicity: The tautomerization of vinyl alcohol yields acetaldehyde, which can form Schiff bases with the lysine residues on the enzyme's surface, leading to gradual deactivation over prolonged reaction times or multiple reuse cycles[3]. If enzyme recycling drops in efficiency, consider switching to isopropenyl acetate (which yields acetone) or vinyl butyrate [2].

  • Thermodynamic Limitations: Unlike standard esterification, transesterification with enol esters is practically irreversible, ensuring that thermodynamic equilibrium does not limit the maximum theoretical yield (50% for a perfect kinetic resolution).

  • Moisture Control: While lipases require a tightly bound water layer to maintain their active conformation, bulk water will lead to the hydrolysis of the acyl donor (producing acetic acid) and lower the pH of the microenvironment, severely impairing enzyme activity. The use of hydrophobic solvents like diisopropyl ether helps maintain the essential hydration layer without introducing bulk water.

References

  • Process Development for the Production of (R)-(−)-Mandelic Acid by Recombinant Escherichia coli Cells Harboring Nitrilase from Burkholderia cenocepacia J2315 ACS Publications URL:[Link]

  • Kinetic Modeling and Statistical Optimization of Lipase Catalyzed Enantioselective Resolution of (R,S)-2-pentanol ACS Publications URL:[Link]

  • Resolution of Mandelic Acids by Lipase-Catalyzed Transesterifications in Organic Media Biocatalysis and Biotransformation (Taylor & Francis) URL:[Link]

Sources

Method

Application Notes &amp; Protocols: (R)-isopropyl 2-hydroxy-2-phenylacetate as a Chiral Resolving Agent

Abstract The separation of enantiomers, a process known as chiral resolution, is a critical step in the development of pharmaceuticals, agrochemicals, and fine chemicals, as the biological activity of a chiral molecule o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The separation of enantiomers, a process known as chiral resolution, is a critical step in the development of pharmaceuticals, agrochemicals, and fine chemicals, as the biological activity of a chiral molecule often resides in a single enantiomer.[1][2] This guide provides a comprehensive overview and detailed protocols for the use of (R)-isopropyl 2-hydroxy-2-phenylacetate, an ester derivative of (R)-mandelic acid, as an effective chiral resolving agent, particularly for racemic alcohols and amines. We delve into the underlying principles of diastereomer formation, separation by fractional crystallization, and subsequent analysis to confirm enantiomeric purity. This document is intended for researchers, scientists, and drug development professionals seeking a robust and practical methodology for chiral resolution.

Principle of Chiral Resolution

Enantiomers possess identical physical properties (e.g., boiling point, solubility, melting point), which makes their direct separation exceedingly difficult.[2][3] The core strategy of classical resolution is to convert the pair of enantiomers into a pair of diastereomers.[4][5] Diastereomers, unlike enantiomers, have different physical properties and can therefore be separated by conventional laboratory techniques such as fractional crystallization or chromatography.[4][5][6]

The process using (R)-isopropyl 2-hydroxy-2-phenylacetate typically involves two key chemical transformations:

  • Formation of Diastereomeric Esters: A racemic mixture of a chiral alcohol (or amine) is reacted with the enantiomerically pure (R)-isopropyl 2-hydroxy-2-phenylacetate. This reaction forms two diastereomeric esters. For a racemic alcohol (containing R-alcohol and S-alcohol), the products would be (R,R) and (S,R) diastereomeric esters.[2][4][7]

  • Hydrolysis to Recover Enantiomers: After separating the diastereomers, each is hydrolyzed to cleave the ester bond. This regenerates the now enantiomerically pure alcohol (or amine) and the original chiral resolving agent, which can often be recovered and reused.[4][7]

Advantages and Applications

(R)-isopropyl 2-hydroxy-2-phenylacetate, a derivative of mandelic acid, is a valuable tool for several reasons:

  • Crystalline Derivatives: It often forms highly crystalline diastereomeric esters, which are ideal for separation by fractional crystallization.[5][8]

  • Versatility: Mandelic acid and its derivatives are effective for resolving a wide range of racemic compounds, including alcohols and amines.[9]

  • Established Methodology: The use of mandelic acid derivatives is a well-documented and reliable method in stereochemistry.[1][10]

This agent is particularly suited for the resolution of primary and secondary alcohols and amines where the formation of a stable ester or amide linkage is feasible.

Detailed Experimental Protocol

This protocol provides a general framework for the resolution of a racemic secondary alcohol. Note: Optimization of solvent systems, temperature, and reaction times may be necessary for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Racemic Alcohol>98%Sigma-AldrichSubstrate to be resolved.
(R)-isopropyl 2-hydroxy-2-phenylacetate>99% eeSriramchem, Sigma-AldrichChiral Resolving Agent.[11]
Dicyclohexylcarbodiimide (DCC)ReagentSigma-AldrichCoupling Agent.
4-(Dimethylamino)pyridine (DMAP)ReagentSigma-AldrichCatalyst.
Dichloromethane (DCM)AnhydrousFisher ScientificReaction Solvent.
HexanesACS GradeVWRSolvent for crystallization.
Diethyl EtherACS GradeVWRSolvent for extraction.
Hydrochloric Acid (HCl)2 M aq.J.T. BakerFor workup.
Sodium Bicarbonate (NaHCO₃)Saturated aq.Fisher ScientificFor workup.
Sodium Hydroxide (NaOH)2 M aq.J.T. BakerFor hydrolysis.
Anhydrous Magnesium Sulfate (MgSO₄)ReagentSigma-AldrichDrying agent.
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • Chiral HPLC or GC system for analysis

Workflow Overview

G cluster_0 Step 1: Diastereomer Formation cluster_1 Step 2: Separation cluster_2 Step 3: Hydrolysis & Recovery Racemic_Alcohol Racemic Alcohol (R-OH & S-OH) Esterification Esterification (DCC, DMAP, DCM) Racemic_Alcohol->Esterification Resolving_Agent (R)-isopropyl 2-hydroxy-2-phenylacetate Resolving_Agent->Esterification Diastereomers Mixture of Diastereomers (R,R)-Ester & (S,R)-Ester Esterification->Diastereomers Separation Fractional Crystallization Diastereomers->Separation Diastereomer_A Diastereomer A (Solid) e.g., (R,R)-Ester Separation->Diastereomer_A Diastereomer_B Diastereomer B (in Mother Liquor) e.g., (S,R)-Ester Separation->Diastereomer_B Hydrolysis_A Base Hydrolysis (NaOH) Diastereomer_A->Hydrolysis_A Hydrolysis_B Base Hydrolysis (NaOH) Diastereomer_B->Hydrolysis_B Enantiomer_A Enantiomer A (R-OH) Hydrolysis_A->Enantiomer_A Recovered_Agent Recovered Resolving Agent Hydrolysis_A->Recovered_Agent Enantiomer_B Enantiomer B (S-OH) Hydrolysis_B->Enantiomer_B Hydrolysis_B->Recovered_Agent

Caption: Workflow for chiral resolution using (R)-isopropyl 2-hydroxy-2-phenylacetate.

Step-by-Step Procedure

Part A: Formation of Diastereomeric Esters

  • To a solution of the racemic alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask, add (R)-isopropyl 2-hydroxy-2-phenylacetate (1.0 eq.) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq.) in anhydrous DCM.

    • Scientist's Note: DCC is a coupling agent that facilitates the esterification by activating the carboxylic acid. The reaction forms a dicyclohexylurea (DCU) byproduct, which is largely insoluble in DCM and can be filtered off later.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Combine the filtrates and wash sequentially with 2 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude mixture of diastereomeric esters.

Part B: Separation of Diastereomers by Fractional Crystallization

  • Dissolve the crude diastereomer mixture in a minimum amount of a hot solvent or solvent system (e.g., hexanes/ethyl acetate, toluene, or isopropanol).

    • Rationale: The goal is to find a solvent in which one diastereomer has significantly lower solubility than the other, especially upon cooling.[5] This step often requires screening several solvents to find the optimal conditions.

  • Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator or freezer (e.g., 4 °C) to induce crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent.

  • The collected solid should be enriched in one diastereomer. The mother liquor will be enriched in the other.

  • To improve purity, the collected crystals can be recrystallized one or more times from the same solvent system.[1] The progress of the resolution can be monitored by measuring the melting point or optical rotation of the crystalline material after each recrystallization; these values should become constant when diastereomeric purity is reached.[3]

Part C: Hydrolysis and Recovery

  • Suspend the purified diastereomeric ester (e.g., the crystalline solid from Part B) in a mixture of methanol and 2 M aqueous NaOH.

  • Heat the mixture to reflux for 2-4 hours or until TLC analysis indicates complete consumption of the starting ester.

  • Cool the reaction mixture to room temperature and remove the methanol via rotary evaporation.

  • Extract the aqueous residue with diethyl ether or ethyl acetate (3x). The combined organic layers will contain the enantiomerically pure alcohol.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the resolved alcohol.

  • Recovery of Resolving Agent: Acidify the aqueous layer from step 4 to pH ~2 with concentrated HCl. Extract with diethyl ether (3x). The combined organic layers will contain the (R)-2-hydroxy-2-phenylacetic acid. This can be purified and re-esterified to regenerate the (R)-isopropyl 2-hydroxy-2-phenylacetate.

Characterization and Analysis

The success of a chiral resolution is quantified by the enantiomeric excess (e.e.) of the final product.

G cluster_0 Analysis Workflow Input Resolved Alcohol Sample Derivatization Optional Derivatization (e.g., for GC) Input->Derivatization Analysis Chiral Chromatography (HPLC or GC) Input->Analysis Direct Injection Derivatization->Analysis Data Chromatogram (Two Peaks for Enantiomers) Analysis->Data Calculation Calculate Peak Areas (Area_R and Area_S) Data->Calculation Result Enantiomeric Excess (e.e.) % e.e. = |(Area_R - Area_S)| / (Area_R + Area_S) * 100 Calculation->Result

Caption: Analytical workflow for determining the enantiomeric excess (e.e.).

Analytical Methods

A variety of analytical techniques can be employed to determine enantiomeric excess.[12]

MethodPrincipleAdvantagesConsiderations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[12]High accuracy, widely applicable, can be used for preparative separation.Requires a specific chiral column for the analyte class. Method development can be time-consuming.[13]
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.High resolution, excellent for volatile compounds.Requires analytes to be volatile or derivatized to increase volatility.[14][15]
NMR Spectroscopy Using a chiral derivatizing agent (CDA) or chiral solvating agent (CSA) to create diastereomeric environments, resulting in distinct signals for each enantiomer.[12][16]Rapid analysis, provides structural information.Lower sensitivity compared to chromatography, requires higher sample concentration.[12]

Protocol: Chiral HPLC Analysis of a Resolved Alcohol

  • Column Selection: Choose a suitable chiral column, such as a polysaccharide-based column (e.g., Chiralcel® OD-H or Chiralpak® AD-H), which are effective for a broad range of compounds.

  • Mobile Phase: A typical mobile phase is a mixture of hexanes and isopropanol. The ratio will need to be optimized to achieve baseline separation (e.g., 90:10 hexanes:isopropanol).

  • Sample Preparation: Prepare a dilute solution of the resolved alcohol (approx. 1 mg/mL) in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers should elute as separate peaks.

  • Quantification: Integrate the peak areas for the R and S enantiomers. Calculate the e.e. using the formula: % e.e. = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No crystallization of diastereomers Poor choice of solvent; diastereomers may be oils or have similar solubilities.Screen a wider range of solvents and solvent mixtures (e.g., toluene, ethyl acetate, ethanol, hexanes). Try cooling to lower temperatures or using slow evaporation techniques.
Low diastereomeric purity after crystallization Inefficient separation; co-crystallization of both diastereomers.Perform multiple recrystallizations.[1] Ensure slow cooling to promote the formation of well-ordered crystals.
Incomplete hydrolysis of the ester Insufficient base or reaction time; sterically hindered ester.Increase the concentration of NaOH, prolong the reaction time, or increase the reaction temperature. Consider using a different solvent system like THF/water.
Poor peak separation in chiral HPLC Suboptimal mobile phase or column.Adjust the mobile phase composition (e.g., change the hexane/IPA ratio). Try a different chiral column.
Low yield of resolved product Material loss during multiple transfer and crystallization steps.Handle materials carefully. Minimize the number of transfers. Ensure the mother liquor from crystallization is also processed to recover the other enantiomer, maximizing overall yield.

Safety Precautions

  • DCC (Dicyclohexylcarbodiimide): Is a potent skin sensitizer and is toxic. Always handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Dichloromethane is a suspected carcinogen. Diethyl ether and hexanes are highly flammable. Handle all solvents in a well-ventilated fume hood away from ignition sources.

  • Acids and Bases: Concentrated acids and bases are corrosive. Wear appropriate PPE and handle with care.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating. (n.d.). Journal of Chemical Education. [Link]

  • Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. [Link]

  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • Chirality Switching in Optical Resolution of Mandelic Acid in C1–C4 Alcohols: Elucidation of Solvent Effects Based on X-ray Crystal Structures of Diastereomeric Salts. (2014, June 5). ACS Publications. [Link]

  • Chemistry LibreTexts. (2019, December 30). 6.8: Resolution: Separation of Enantiomers. [Link]

  • Chemistry LibreTexts. (2015, July 5). 5.8: Resolution: Separation of Enantiomers. [Link]

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. (2020, July 15). PubMed. [Link]

  • Chemistry LibreTexts. (2021, July 31). 19.3: Separation or Resolution of Enantiomers. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.). PMC. [Link]

  • Resolution of Enantiomers - Stereochemical and Conformational Isomerism | Organic Chemistry - Pharmacy 180. (n.d.). Pharmacy 180. [Link]

  • US4874473A - Separation of diastereomers by extractive distillation. (n.d.).
  • Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. (2025, January 21). MDPI. [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). PMC. [Link]

  • Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary. (2023, October 10). PMC. [Link]

  • US7960582B2 - Process for the preparation and resolution of mandelic acid derivatives. (n.d.).
  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. (2022, April 12). RSC Publishing. [Link]

  • Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(–)-Ephedrine. An Organic Chemistry Laboratory Experiment Illustrating Stereoisomerism. (2005, July 1). ACS Publications. [Link]

  • Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. (n.d.). PMC. [Link]

  • European Journal of Chemistry. (n.d.). [Link]

  • How can I separate the R and S enantiomers from the racemic mixture of ethyl 2-hydroxy-2-(4-nitrophenyl)-2-phenylacetate.? (2022, January 27). ResearchGate. [Link]

  • US10023891B2 - Process of chiral resolution of cyclic and acyclic acetates to enantiomerically pure (R)-alcohols. (2006, August 2).
  • Chiral Resolution Screening | Solid State. (n.d.). Onyx Scientific. [Link]

  • Hydrogen peroxide as regeneration-initiation signal that activates pERK to trigger planarian... (2019, July 23). bioRxiv. [Link]

  • Isopropyl (S)-2-hydroxy-2-phenylacetate — Chemical Substance Information. (n.d.). NextSDS. [Link]

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Application

Application Note &amp; Protocol: A Scalable, High-Fidelity Synthesis of (R)-isopropyl 2-hydroxy-2-phenylacetate via Enzymatic Kinetic Resolution

Strategic Overview: Selecting a Path for Enantiopure Synthesis The synthesis of single-enantiomer compounds like (R)-isopropyl 2-hydroxy-2-phenylacetate presents a fundamental challenge in organic chemistry.[1] While cla...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview: Selecting a Path for Enantiopure Synthesis

The synthesis of single-enantiomer compounds like (R)-isopropyl 2-hydroxy-2-phenylacetate presents a fundamental challenge in organic chemistry.[1] While classical chemical methods exist, biocatalysis has emerged as a powerful tool, offering unparalleled selectivity under mild conditions.[2][3]

Two primary strategies are considered for this scale-up process:

  • Strategy A: Enzymatic Kinetic Resolution (EKR): This is the focus of our detailed protocol. A racemic mixture of isopropyl 2-hydroxy-2-phenylacetate is synthesized, and then an enzyme is used to selectively react with one enantiomer (the S-enantiomer in this case). This allows for the separation of the unreacted, desired R-enantiomer. The theoretical maximum yield for the desired enantiomer in a kinetic resolution is 50%.[4] This method is often favored for its operational simplicity and the high reliability of commercially available enzymes.

  • Strategy B: Asymmetric Reduction: This approach involves the direct, stereoselective reduction of a prochiral ketone, isopropyl benzoylformate, into the desired (R)-alcohol. This can be achieved using ketoreductase (KRED) enzymes or whole-cell systems like baker's yeast.[5][6] This method has the advantage of a theoretical 100% yield, but may require more complex process development, such as cofactor regeneration systems.[2]

This guide will provide a full protocol for Strategy A, which represents a highly reliable and accessible method for scaling up production.

Process Workflow: Chemoenzymatic Synthesis via Kinetic Resolution

The selected pathway is a two-stage process. First, a straightforward esterification produces the racemic substrate. Second, a highly selective enzymatic resolution isolates the target enantiomer.

G cluster_0 Part A: Chemical Synthesis (Racemization) cluster_1 Part B: Biocatalytic Resolution cluster_2 Part C: Purification MA Racemic Mandelic Acid + Isopropanol Ester Racemic (R,S)-isopropyl 2-hydroxy-2-phenylacetate MA->Ester Fischer Esterification (H₂SO₄ catalyst) Res Kinetic Resolution Ester->Res Immobilized Lipase B + Vinyl Acetate Mix Mixture of: (R)-Ester (unreacted) (S)-Acetylated Ester (product) Res->Mix Sep Chromatographic Separation Mix->Sep Final Pure (R)-isopropyl 2-hydroxy-2-phenylacetate (>99% e.e.) Sep->Final

Figure 1: Overall workflow for the synthesis of the target compound via kinetic resolution.

Detailed Protocol: Scale-Up Synthesis

This protocol is designed for a nominal 100g scale of the final product. Appropriate adjustments to equipment and reagent quantities are necessary for further scale-up.

Part A: Synthesis of Racemic (R,S)-isopropyl 2-hydroxy-2-phenylacetate

Rationale: Fischer esterification is a classic, cost-effective method for producing esters from carboxylic acids and alcohols. Using a slight excess of isopropanol and a catalytic amount of strong acid drives the equilibrium towards the product.

Materials:

  • Racemic Mandelic Acid: 304.4 g (2.0 mol)

  • Isopropanol (IPA): 1.2 L (Excess, also serves as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄): 8 mL

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Toluene

Procedure:

  • Reaction Setup: To a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add racemic mandelic acid (304.4 g) and isopropanol (1.2 L).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (8 mL). The addition is exothermic.

  • Reflux: Heat the mixture to reflux (approx. 82-85°C) and maintain for 8-12 hours. Monitor the reaction progress by TLC or HPLC until the mandelic acid is consumed.

  • Quenching & Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add 1 L of cold water. Add toluene (500 mL) to extract the product.

  • Neutralization: Carefully wash the organic layer sequentially with 500 mL of water, 500 mL of saturated NaHCO₃ solution (caution: CO₂ evolution), and finally 500 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude racemic ester as a pale yellow oil. The product is often used directly in the next step without further purification. Expected yield: >90%.

Part B: Lipase-Catalyzed Kinetic Resolution

Rationale: Candida antarctica Lipase B (CALB), particularly in its immobilized form (Novozym® 435), is an exceptionally robust and selective biocatalyst for the resolution of secondary alcohols.[3] Vinyl acetate is used as an irreversible acyl donor; the enzyme catalyzes the acetylation of the (S)-enantiomer, leaving the desired (R)-enantiomer untouched. The reaction is monitored to ~50% conversion to maximize the enantiomeric excess of both components.[4]

Materials:

  • Racemic isopropyl 2-hydroxy-2-phenylacetate (from Part A, approx. 388 g, 2.0 mol)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435): 40 g (approx. 10% w/w)

  • Vinyl Acetate: 189.4 g (2.2 mol, 1.1 eq)

  • Methyl tert-butyl ether (MTBE): 2 L

Procedure:

  • Reaction Setup: In a 5 L jacketed reactor equipped with a mechanical stirrer and temperature control, dissolve the racemic ester (388 g) in MTBE (2 L).

  • Enzyme Addition: Add the immobilized lipase (40 g). Stir the suspension gently for 15 minutes to ensure good mixing.

  • Acylation: Add vinyl acetate (189.4 g) to the mixture. Maintain the temperature at 30-35°C.

  • Monitoring: Monitor the reaction progress every 1-2 hours using chiral HPLC or GC. The goal is to stop the reaction as close to 50% conversion as possible. This typically takes 12-24 hours.

  • Enzyme Recovery: Once 50% conversion is reached, stop the stirring and filter off the immobilized enzyme. The enzyme can be washed with fresh MTBE, dried under vacuum, and stored for reuse in subsequent batches.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the solvent, yielding a mixture of the unreacted (R)-ester and the newly formed (S)-isopropyl 2-acetoxy-2-phenylacetate.

Part C: Purification

Rationale: The significant difference in polarity between the alcohol ((R)-ester) and the acetate ester ((S)-acetylated ester) allows for efficient separation by silica gel column chromatography.

Procedure:

  • Column Setup: Prepare a large glass column with silica gel (60-120 mesh), using a hexane/ethyl acetate mixture as the eluent.

  • Chromatography: Load the crude mixture onto the column. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Fraction Collection: Collect fractions and analyze by TLC. The less polar acetylated (S)-ester will elute first, followed by the more polar, desired (R)-ester.

  • Product Isolation: Combine the pure fractions containing the (R)-ester and concentrate under reduced pressure to yield (R)-isopropyl 2-hydroxy-2-phenylacetate as a colorless oil or low-melting solid.

  • Analysis: Confirm the chemical purity by ¹H NMR and confirm enantiomeric excess (>99% e.e.) by chiral HPLC analysis.

Data Summary and Expected Results

ParameterValue/ConditionRationale
Enzyme Immobilized Candida antarctica Lipase BHigh enantioselectivity (E > 200), thermal stability, and reusability.[4][7]
Substrate Conc. ~200 g/LBalances reaction rate with potential substrate/product inhibition.
Enzyme Loading 5-10% (w/w of substrate)Cost-effective loading for efficient conversion on an industrial scale.
Acyl Donor Vinyl Acetate (1.1 eq)Irreversible reaction shifts equilibrium, volatile byproduct is easily removed.
Solvent MTBEApolar solvent maintains high enzyme activity; good solubility for substrates.
Temperature 30-35°COptimal temperature for CALB activity and stability.
Target Conversion 50 ± 2%Maximizes the enantiomeric excess of both the unreacted substrate and the product.

Expected Outcome:

  • Yield of (R)-ester: 40-45% (from racemic ester)

  • Chemical Purity: >98%

  • Enantiomeric Excess (e.e.): >99%

Alternative Strategy: Asymmetric Reduction of Prochiral Ketone

For processes where maximizing theoretical yield is paramount, asymmetric reduction offers a compelling alternative to kinetic resolution.

Principle: A ketoreductase (KRED) enzyme, often requiring a nicotinamide cofactor (NADH or NADPH), reduces the carbonyl group of isopropyl benzoylformate to a hydroxyl group, creating the chiral center with high stereocontrol. A cofactor regeneration system, such as using glucose dehydrogenase (GDH) and glucose, is typically employed to make the process economically viable.[2]

G cluster_0 Cofactor Regeneration Cycle cluster_1 Main Reaction NAD NAD(P)+ NADH NAD(P)H NAD->NADH GDH NADH->NAD KRED Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone GDH Ketone Isopropyl Benzoylformate Alcohol (R)-isopropyl 2-hydroxy-2-phenylacetate Ketone->Alcohol KRED

Figure 2: Asymmetric reduction workflow with an integrated cofactor regeneration system.

Advantages:

  • High Theoretical Yield: Can approach 100% conversion to the desired product.

  • Atom Economy: More atom-economical than a resolution process.

Scale-Up Considerations:

  • Requires sourcing or developing a highly selective KRED.

  • Process optimization must include the cofactor regeneration system.

  • The starting material, isopropyl benzoylformate, must be synthesized.

References

  • Ou Z., Liu Y., Nan Y. (2012). Synthesis of (R)-(-)-Mandelic Acid Methyl Ester by Asymmetric Reduction of Methyl Benzoylformate with Yeast Cells. International Conference on Biomedical Engineering and Biotechnology.
  • Winkler, C. K., et al. (2018). Enantioselective synthesis of (R)-mandelic acid and (R)-mandelic acid amide by a combination of an enantioselective oxynitrilase and a non-selective nitrilase or an enzyme with nitrile hydratase activity. ResearchGate. [Link]

  • Denard, C. A., et al. (2025). Enhanced bioproduction and processing of mandelic acid enantiomers: towards a sustainable platform for high-value pharmaceutical and polymer applications. Biotechnology for Biofuels and Bioproducts. [Link]

  • Bode, S., et al. (2006). Enantioselective Equilibration−Access to Chiral Aldol Adducts of Mandelic Acid Esters. Organic Letters. [Link]

  • Battaglia, V., et al. (2025). Asymmetric Organocatalysed Synthesis of (R)-Mandelic Acid Esters and α-Alkoxy Derivatives from Commercial Sources. UNISA Institutional Research Information System. [Link]

  • Kataoka, M., et al. (2001). Development of production process for chiral β-hydroxy-α-amino acids by aldolase reaction. KAKENHI Project. [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. [Link]

  • Ito, H., et al. (2004). Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.
  • Díaz-Mochón, J. J., et al. (2004). Synthesis of All Nineteen Appropriately Protected Chiral α-Hydroxy Acid Equivalents of the α-Amino Acids for Boc Solid-Phase Depsi-Peptide Synthesis. Organic Letters. [Link]

  • Yin, J., et al. (2025). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. ResearchGate. [Link]

  • Garg, T., et al. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. [Link]

  • Dhiman, N., et al. (2024). Dynamic Kinetic Resolution of 2‐Hydroxybiaryl Atropisomers via Lipase‐Catalyzed Enantioselective O‐Acylation. ChemCatChem. [Link]

  • Wang, Z., et al. (2023). Methods for synthesizing chiral β-hydroxy-α-amino acids. ResearchGate. [Link]

  • Battaglia, V., et al. (2025). Asymmetric Organocatalysed Synthesis of (R)-Mandelic Acid Esters and α-Alkoxy Derivatives from Commercial Sources. PubMed. [Link]

  • Battaglia, V., et al. (2024). Asymmetric Organocatalysed Synthesis of (R)‐Mandelic Acid Esters and α‐Alkoxy Derivatives from Commercial Sources. ResearchGate. [Link]

  • Zhang, X. P., et al. (2011). Highly Efficient Synthesis of Chiral β-Aryl Isopropylamines via Catalytic Asymmetric Hydrogenation. PMC. [Link]

  • Wang, D., et al. (2017). Synthesis of chiral α-hydroxy acids via palladium-catalyzed C(sp3)–H alkylation of lactic acid. Chemical Communications. [Link]

  • Stolle, A., et al. (2021). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scale. ChemRxiv. [Link]

  • El-gnidy, A., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. Journal of Chemical and Pharmaceutical Research. [Link]

  • Huffman, M., et al. (2025). Practical examples of biocatalysis in industry. Comptes Rendus Chimie. [Link]

  • Garg, T., et al. (2024). Recent advances in catalytic asymmetric synthesis. ResearchGate. [Link]

  • Ami, E., & Ohrui, H. (2014). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Sriram, D., et al. (2017). Crystal structure of isopropyl 2-hydroxy-2-phenylacetate: a pharmacopoeia reference standard. ResearchGate. [Link]

  • Blacker, A. J., et al. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Almac. [Link]

  • Gładkowski, W., et al. (2018). Application of Lecitase® Ultra-Catalyzed Hydrolysis to the Kinetic Resolution of (E)-4-phenylbut-3-en-2-yl Esters. Molecules. [Link]

  • Patel, R. N. (2001). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. Current Organic Chemistry. [Link]

  • Masip, I. (n.d.). Industrial Biocatalysis for production of functionalized molecules. iQac CSIC. [Link]

  • Argent, T. H., et al. (2022). Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol. Chemical Science. [Link]

Sources

Method

Application Note: (R)-Isopropyl 2-Hydroxy-2-Phenylacetate in Pharmaceutical Synthesis and Impurity Profiling

Executive Summary (R)-isopropyl 2-hydroxy-2-phenylacetate, commonly referred to as isopropyl (R)-mandelate, occupies a critical dual role in modern pharmaceutical development. It is simultaneously a high-value chiral syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-isopropyl 2-hydroxy-2-phenylacetate, commonly referred to as isopropyl (R)-mandelate, occupies a critical dual role in modern pharmaceutical development. It is simultaneously a high-value chiral synthon for active pharmaceutical ingredients (APIs) and a heavily monitored process-related impurity. During the synthesis of blockbuster neurotropic and antidepressant drugs like Pregabalin and Sertraline, mandelic acid enantiomers are frequently employed as chiral resolving agents via diastereomeric salt formation,[1]. When these resolutions are performed in isopropanol, process stress can trigger esterification, generating this compound as an impurity (classified under European Pharmacopoeia as Pregabalin Impurity D)[2],[3].

This application note provides researchers and process chemists with authoritative methodologies for the controlled synthesis, mechanistic understanding, and analytical profiling of this critical intermediate.

Physicochemical Profiling

Understanding the physical properties of (R)-isopropyl 2-hydroxy-2-phenylacetate is the first step in predicting its behavior in both synthetic workflows and chromatographic systems.

PropertyValue
Chemical Name (R)-isopropyl 2-hydroxy-2-phenylacetate
Common Synonyms Isopropyl (R)-mandelate; Pregabalin Impurity D
CAS Number 4118-51-8 (Racemate) / Enantiomer-specific
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
LogP (Estimated) 1.780

Mechanistic Insights: Causality in Formation and Utility

As an Application Scientist, it is vital not just to identify an impurity, but to understand the thermodynamic and kinetic drivers of its formation.

The Impurity Pathway (Process Degradation): In classical chiral resolution, racemic amines are crystallized with (R)- or (S)-mandelic acid. Isopropanol (IPA) is the solvent of choice due to its optimal polarity for diastereomeric salt precipitation. However, extended heating during the dissolution phase, combined with the inherent acidity of mandelic acid, catalyzes a classical Fischer esterification. Understanding this causality is critical: minimizing thermal exposure time and strictly controlling the equivalents of acid are essential self-validating steps to suppress the formation of this impurity in the reactor.

The Synthon Pathway (Targeted Synthesis): Conversely, when intentionally synthesized, the isopropyl group serves as a sterically bulky protecting group. It shields the carboxylate from nucleophilic attack, directing subsequent synthetic functionalization exclusively to the alpha-hydroxyl group—a necessary step in the production of semisynthetic cephalosporin antibiotics and antimuscarinic agents[1].

Pathway A (R)-Mandelic Acid (Chiral Resolving Agent) C Protonation & Heating (Esterification Trigger) A->C Activated Carbonyl B Isopropanol (Process Solvent) B->C Nucleophilic Attack D (R)-Isopropyl Mandelate (Target Synthon / Impurity) C->D Condensation E Water (Byproduct) C->E Elimination

Figure 1: Mechanistic pathway of (R)-isopropyl mandelate formation via Fischer esterification.

Experimental Protocol A: Controlled Synthesis of the Reference Standard

To accurately quantify this impurity in process streams, a highly pure analytical reference standard must be synthesized. The following protocol is designed as a self-validating system to maximize yield while preventing racemization.

Workflow Step1 Step 1: Reagent Mixing (R)-Mandelic Acid + IPA Step2 Step 2: Reflux & Distillation 85°C, 12 hours Step1->Step2 p-TsOH Catalyst Step3 Step 3: Quench & Extract NaHCO3 wash, EtOAc Step2->Step3 Cool to RT Step4 Step 4: Purification Silica Gel Chromatography Step3->Step4 Concentrate Organic Phase

Figure 2: Step-by-step synthetic workflow for preparing the analytical reference standard.

Step-by-Step Methodology:
  • Reaction Assembly : Combine 1.0 equivalent of enantiopure (R)-mandelic acid with 10.0 volumes of anhydrous isopropanol in a round-bottom flask.

    • Causality: The large volumetric excess of IPA serves as both the solvent and the reactant, driving the equilibrium toward ester formation via Le Chatelier's principle.

  • Catalysis : Add 0.05 equivalents of p-Toluenesulfonic acid (p-TsOH).

    • Causality: p-TsOH is purposefully selected over sulfuric acid. It is a milder organic acid that provides sufficient protonation of the carboxylic acid without causing acid-catalyzed dehydration of the sensitive alpha-hydroxyl group, thereby preserving the chiral center's integrity.

  • Reflux & Dehydration : Heat the mixture to 85°C under a Soxhlet extractor fitted with 4Å molecular sieves.

    • Causality: Fischer esterification is a reversible equilibrium reaction. Continuous removal of the water byproduct prevents ester hydrolysis, maximizing the forward reaction yield.

  • Quenching & Extraction : Cool the reaction to room temperature and neutralize with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Causality: The mild base neutralizes the p-TsOH, halting the reversible reaction. It also deprotonates any unreacted mandelic acid, forcing it into the aqueous layer while the target ester migrates cleanly to the organic phase.

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexane:EtOAc, 8:2).

Experimental Protocol B: Analytical Quantification & Chiral Purity (HPLC)

To monitor the enantiomeric excess (ee) and quantify the impurity in API process streams, a robust chiral HPLC method is required.

HPLC Method Parameters
ParameterSpecification
Column Chiralcel OD-H (250 mm × 4.6 mm, 5 µm)
Mobile Phase Hexane / Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min (Isocratic)
Column Temperature 25°C
Detection Wavelength UV at 210 nm
Injection Volume 10 µL
Causality of Method Design:

A standard C18 reverse-phase column is insufficient for this analysis because it cannot differentiate between (R)- and (S)-enantiomers. The Chiralcel OD-H column is explicitly selected because its cellulose-based stationary phase forms transient diastereomeric complexes via hydrogen bonding with the alpha-hydroxyl group of the analyte. This ensures that any racemization occurring during the esterification process is accurately detected, validating the chiral integrity of the standard.

System Suitability Criteria (Self-Validating Metrics)
MetricAcceptance CriteriaPurpose
Resolution (Rs) > 2.0 between (R) and (S) peaksEnsures baseline separation for accurate ee% calculation.
Tailing Factor (T) ≤ 1.5Validates column health and absence of secondary interactions.
% RSD of Area ≤ 2.0% (n=5)Confirms injection precision and system stability.

References

  • Title : Pregabalin Impurity D | Source : Resonance Research Lab | URL :[Link]

Sources

Application

Biocatalytic Production of (R)-isopropyl 2-hydroxy-2-phenylacetate via Lipase-Catalyzed Kinetic Resolution

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract (R)-isopropyl 2-hydroxy-2-phenylacetate, an ester of mandelic acid, is a valuable chiral building block in the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-isopropyl 2-hydroxy-2-phenylacetate, an ester of mandelic acid, is a valuable chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Traditional chemical methods for obtaining this enantiomerically pure compound often require harsh conditions, stoichiometric chiral reagents, or difficult purification steps. Biocatalysis offers a highly selective, efficient, and environmentally sustainable alternative.[1][2] This application note provides a detailed protocol for the production of (R)-isopropyl 2-hydroxy-2-phenylacetate through the kinetic resolution of a racemic mixture using the immobilized lipase B from Candida antarctica (CALB). The protocol details an irreversible transesterification reaction, a robust analytical method using chiral High-Performance Liquid Chromatography (HPLC) for monitoring, and guidelines for data interpretation.

Introduction and Scientific Principle

The stereochemistry of pharmaceutical compounds is a critical factor, as different enantiomers can exhibit vastly different pharmacological and toxicological effects.[3] Consequently, there is a significant demand for enantiopure chiral intermediates like (R)-mandelic acid derivatives. Biocatalytic methods, which utilize enzymes to perform chemical transformations, are increasingly adopted in industrial processes due to their exceptional selectivity (chemo-, regio-, and stereo-), mild operating conditions, and reduced environmental footprint.[4][5]

This protocol employs the principle of Enzymatic Kinetic Resolution (EKR) . In an EKR, an enzyme stereoselectively catalyzes the transformation of one enantiomer in a racemic mixture at a much higher rate than the other. This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as a new product) from the slow-reacting or unreacted enantiomer.

Here, we use immobilized Candida antarctica Lipase B (CALB), a robust and versatile hydrolase, to resolve racemic isopropyl 2-hydroxy-2-phenylacetate (isopropyl mandelate).[6][7] The enzyme selectively catalyzes the acylation of the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and in high enantiomeric excess. To make the reaction effectively irreversible and drive it towards high conversion, vinyl acetate is used as the acyl donor. The lipase catalyzes the transfer of the acetyl group from vinyl acetate to the hydroxyl group of (S)-isopropyl mandelate. The co-product, vinyl alcohol, rapidly tautomerizes to acetaldehyde, which prevents the reverse reaction.[8]

The theoretical maximum yield for any kinetic resolution is 50% for a single enantiomer. The reaction must be carefully monitored and stopped at or near 50% conversion to achieve the highest possible enantiomeric excess (ee) of the remaining substrate.

Materials and Reagents

Material/ReagentGradeSupplierNotes
Racemic (±)-isopropyl 2-hydroxy-2-phenylacetate≥98%Standard Chemical SupplierSubstrate for the resolution.
Immobilized Candida antarctica Lipase B (CALB)N/Ae.g., Novozym® 435The biocatalyst. Store as recommended by the supplier.
Vinyl Acetate≥99%, anhydrousStandard Chemical SupplierAcyl donor. Contains inhibitors that should be removed if necessary.
Isopropyl Ether (IPE) or Methyl tert-butyl ether (MTBE)HPLC or Anhydrous GradeStandard Chemical SupplierReaction solvent.
n-HeptaneHPLC GradeStandard Chemical SupplierComponent of HPLC mobile phase.
2-Propanol (IPA)HPLC GradeStandard Chemical SupplierComponent of HPLC mobile phase.
EthanolReagent GradeStandard Chemical SupplierFor quenching the reaction.
(R)-isopropyl 2-hydroxy-2-phenylacetate≥99% eeChiral Standards SupplierAnalytical standard for HPLC.
(S)-isopropyl 2-hydroxy-2-phenylacetate≥99% eeChiral Standards SupplierAnalytical standard for HPLC.

Equipment

  • Orbital shaker incubator or magnetic stirrer with temperature control

  • HPLC system with a UV detector

  • Chiral HPLC column (e.g., Polysaccharide-based column like Chiralpak® AD-H or similar)

  • Analytical balance

  • Micropipettes and standard laboratory glassware

  • Syringe filters (0.22 µm, PTFE) for sample preparation

Experimental Protocols

Protocol 4.1: Biocatalytic Kinetic Resolution

This protocol describes the setup of the enzymatic reaction. The causality behind using an immobilized enzyme is the ease of separation from the reaction mixture post-reaction, allowing for simple catalyst recycling and product purification.[9]

  • Preparation: To a 50 mL screw-cap flask, add racemic (±)-isopropyl 2-hydroxy-2-phenylacetate (1.0 g, 5.15 mmol).

  • Solvent Addition: Add 20 mL of isopropyl ether. Dissolve the substrate completely by gentle swirling or sonication.

  • Enzyme Addition: Add the immobilized CALB (e.g., Novozym® 435) to the flask. A typical starting enzyme loading is 10% by weight relative to the substrate (100 mg).

  • Acyl Donor Addition: Add vinyl acetate (0.71 mL, 7.72 mmol, 1.5 equivalents). Using a slight excess of the acyl donor ensures it is not the limiting reagent.

  • Reaction Incubation: Seal the flask tightly and place it in an orbital shaker incubator set to 40°C and 200 rpm. The elevated temperature increases the reaction rate, but temperatures should be kept within the enzyme's optimal stability range.[10]

  • Reaction Monitoring: Periodically (e.g., at t = 1, 2, 4, 8, 24 hours), pause the agitation and carefully withdraw a small aliquot (~50 µL) of the reaction mixture for HPLC analysis (see Protocol 4.2).

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Analysis & Work-up Racemic_Substrate 1. Weigh Racemic Isopropyl Mandelate Solvent 2. Dissolve in Isopropyl Ether Racemic_Substrate->Solvent Enzyme 3. Add Immobilized CALB Catalyst Solvent->Enzyme Acyl_Donor 4. Add Vinyl Acetate Enzyme->Acyl_Donor Incubate 5. Incubate at 40°C with Shaking Acyl_Donor->Incubate Monitor 6. Withdraw Aliquots for HPLC Analysis Incubate->Monitor Quench 7. Quench Reaction (Optional) Monitor->Quench Filter 8. Filter to Remove Enzyme Quench->Filter Analyze 9. Analyze Final Product (HPLC) Filter->Analyze G cluster_products Reaction Products Racemic Racemic (R/S) Isopropyl Mandelate Enzyme Immobilized CALB Racemic->Enzyme Product_R (R)-Isopropyl Mandelate (Unreacted, High ee) Enzyme->Product_R Slow Reaction Product_S_Ac (S)-Isopropyl 2-acetoxy-2-phenylacetate Enzyme->Product_S_Ac Fast Reaction AcylDonor Vinyl Acetate AcylDonor->Enzyme

Caption: Principle of the lipase-catalyzed kinetic resolution.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive enzyme.Use fresh enzyme or test enzyme activity with a standard substrate (e.g., p-nitrophenyl butyrate).
Poor choice of solvent.Ensure the solvent is anhydrous. Try an alternative non-polar solvent like MTBE or hexane.
Low Enantioselectivity Reaction run for too long (conversion > 55%).Monitor the reaction closely and stop it at ~50% conversion.
Sub-optimal temperature.Optimize the reaction temperature. Lower temperatures sometimes improve selectivity but decrease the rate. [10]
Inappropriate enzyme.While CALB is generally excellent, another lipase could be screened.
Poor HPLC Separation Incorrect mobile phase composition.Optimize the ratio of heptane to IPA. A small change can significantly impact resolution.
Column degradation.Use a new or properly cleaned chiral column.

Conclusion

This application note provides a robust and reliable framework for the biocatalytic production of enantiomerically enriched (R)-isopropyl 2-hydroxy-2-phenylacetate. By leveraging the high stereoselectivity of Candida antarctica Lipase B in a kinetic resolution protocol, researchers can access this valuable chiral intermediate under mild, environmentally friendly conditions. The integration of a detailed chiral HPLC method ensures that the process is self-validating, allowing for precise monitoring and optimization to achieve high enantiomeric purity. This chemoenzymatic approach exemplifies a powerful strategy in modern pharmaceutical development. [11][12]

References

  • Almac. (n.d.). Enzyme Optimization and Process Development for a Scalable Synthesis of (R)-2-Methoxymandelic Acid. Retrieved from [Link]

  • Li, S., et al. (2025). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. PMC. Retrieved from [Link]

  • Kanerva, L. T., et al. (2009). Resolution of Mandelic Acids by Lipase-Catalyzed Transesterifications in Organic Media. Springer. Retrieved from [Link]

  • Ferrer, M., et al. (2020). Biocatalysis at Extreme Temperatures: Enantioselective Synthesis of both Enantiomers of Mandelic Acid by Transesterification Catalyzed by a Thermophilic Lipase in Ionic Liquids at 120 °C. Scilit. Retrieved from [Link]

  • Park, J., & Kim, D. (2018). Biocatalytic enantioconvergent separation of racemic mandelic acid. ResearchGate. Retrieved from [Link]

  • Rapp, C., et al. (2021). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 9. Enzymatic kinetic resolution of β-substituted isopropylamine. Retrieved from [Link]

  • Nagy, J., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. PMC. Retrieved from [Link]

  • Calderón, C., et al. (2024). Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Frontiers in Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. Retrieved from [Link]

  • Adrych, K., et al. (2020). Lipase B from Candida antarctica — the wide applicable biocatalyst in obtaining pharmaceutical compounds. SciSpace. Retrieved from [Link]

  • De la Cruz, M. S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Martín-Matute, B., & Bäckvall, J. E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of Organic Chemistry. Retrieved from [Link]

  • Gröger, H., et al. (2021). Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Loos, K. (2010). Candida antarctica Lipase B catalysis in organic, polymer and supramolecular chemistry. Eindhoven University of Technology Research Portal. Retrieved from [Link]

  • Forró, E., & Fülöp, F. (2018). Lipase B from Candida antarctica Immobilized on Epoxy- functionalized Hollow Silica Microspheres: Efficient Biocatalysts. Semantic Scholar. Retrieved from [Link]

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Retrieved from [Link]

  • Wu, S., et al. (2021). Biocatalysis: Enzymatic Synthesis for Industrial Applications. PMC. Retrieved from [Link]

  • Zaggout, F. R. (2004). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. Retrieved from [Link]

  • Simić, S., et al. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. ACS Publications. Retrieved from [Link]

  • Verma, S., & Paliwal, S. (2024). Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs. Current Pharmaceutical Biotechnology. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of isopropyl 2-hydroxy-2-phenylacetate: a pharmacopoeia reference standard. Retrieved from [Link]

  • Wu, S., et al. (2021). Biocatalysis: Enzymatic Synthesis for Industrial Applications. SciSpace. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield and Enantiomeric Purity in the Esterification of (R)-mandelic Acid with Isopropanol

Welcome to the technical support center dedicated to the successful esterification of (R)-mandelic acid with isopropanol. This guide is structured to provide researchers, scientists, and drug development professionals wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the successful esterification of (R)-mandelic acid with isopropanol. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights, moving from frequently asked questions to in-depth troubleshooting of specific experimental issues. Our focus is on maximizing the yield of isopropyl (R)-mandelate while preserving the critical stereochemical integrity of the chiral center.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of the esterification process.

Q1: Why is my yield of isopropyl (R)-mandelate consistently low?

Low yields in Fischer esterification are typically due to the reaction's equilibrium nature.[1][2] The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible.[3] To achieve high conversion, the equilibrium must be shifted towards the products. The two most effective strategies for this are:

  • Use of an Excess Reagent: Employing a large excess of one reactant, typically the less expensive one, drives the reaction forward according to Le Châtelier's principle. In this case, using isopropanol as the limiting reagent and an excess of (R)-mandelic acid is not ideal due to the higher cost of the chiral acid. Therefore, using a significant excess of isopropanol, which can also serve as the reaction solvent, is the standard and most cost-effective approach.[4]

  • Removal of Water: Water is a direct product of the reaction. Its accumulation in the reaction mixture will promote the reverse reaction (hydrolysis of the ester), preventing the reaction from reaching completion.[3] Continuous removal of water as it forms is the most critical factor for maximizing yield.[5]

Q2: I'm observing a loss of enantiomeric purity in my final product. What causes this racemization?

The chiral center in (R)-mandelic acid, the carbon atom bearing the hydroxyl group, is susceptible to racemization under harsh acidic conditions and elevated temperatures. The mechanism involves the protonation of the carbonyl oxygen of the ester, followed by enolization. The resulting enol intermediate is planar and achiral. Reprotonation can occur from either face, leading to a mixture of (R) and (S) enantiomers, thus reducing the enantiomeric excess (ee) of the product.[6][7] Historical studies have noted that racemization can occur during the formation of mandelic acid esters.[6]

Q3: What is the most effective method for removing water from the reaction?

For reactions conducted at temperatures sufficient to boil an azeotrope of the solvent and water, a Dean-Stark apparatus is the gold standard.[1] When using a co-solvent like toluene or hexane, the solvent forms a low-boiling azeotrope with water. This vapor mixture condenses in the Dean-Stark trap, and the denser water separates and is collected, while the organic solvent returns to the reaction flask. This physically removes the water, effectively driving the reaction to completion.[5] Alternatively, for smaller-scale reactions or when a Dean-Stark setup is not feasible, the addition of a dehydrating agent like molecular sieves can be used.

Q4: Which acid catalyst is best for this esterification?

Commonly used strong Brønsted acids like concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective catalysts.[1][5]

  • Sulfuric Acid: Highly effective and inexpensive, but can sometimes lead to charring or side reactions if used in excess or at very high temperatures.

  • p-Toluenesulfonic Acid (p-TsOH): A solid, making it easier to handle. It is generally considered a milder catalyst than sulfuric acid, often leading to cleaner reactions with fewer side products.[4]

  • Lewis Acids: Recent literature has shown that Lewis acids, such as Nickel(II) trifluoromethanesulfonate (Ni(OTf)₂), can be highly effective catalysts for the esterification of mandelic acids under mild conditions, offering high yields.

The choice often depends on the scale of the reaction and the sensitivity of the substrates. For preserving chiral integrity, the milder conditions often associated with p-TsOH may be preferable.

Q5: How do I monitor the progress of the reaction and the enantiomeric purity of the product?

Monitoring the reaction is crucial for determining when it has reached completion.

  • Reaction Progress: Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the disappearance of the (R)-mandelic acid starting material.[4]

  • Enantiomeric Purity: To determine the enantiomeric excess (ee) of the isopropyl (R)-mandelate product, a chiral analytical technique is required. Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) are the methods of choice.[8][9] Specific chiral columns, such as those with cyclodextrin-based stationary phases for GC, are necessary to separate the (R) and (S) enantiomers.[9][10]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving specific issues encountered during the esterification of (R)-mandelic acid with isopropanol.

Observed Issue Potential Causes Recommended Solutions & Actions
Low or No Product Yield 1. Equilibrium Not Shifted: Insufficient removal of water or inadequate excess of isopropanol.1a. Implement Water Removal: If not already in use, set up the reaction with a Dean-Stark apparatus, ensuring the system is properly sealed.[11] 1b. Increase Excess Alcohol: Increase the molar ratio of isopropanol to (R)-mandelic acid. Using isopropanol as the solvent is often effective.[12]
2. Inactive or Insufficient Catalyst: The acid catalyst may be old, hydrated, or used in too low a concentration.2a. Use Fresh Catalyst: Ensure your H₂SO₄ is concentrated and your p-TsOH is fresh (monohydrate is acceptable). 2b. Optimize Catalyst Loading: Start with a catalytic amount (e.g., 1-5 mol%) and incrementally increase if the reaction is slow.[13]
3. Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy.3. Increase Temperature: Ensure the reaction is heated to a steady reflux. The temperature should be at or slightly above the boiling point of isopropanol (82.6 °C) or the azeotrope if a co-solvent is used.[14]
Product Shows Significant Racemization (Low ee%) 1. Reaction Temperature is Too High: Elevated temperatures can accelerate the rate of enolization at the chiral center, leading to racemization.[15]1. Lower Reaction Temperature: If possible, conduct the reaction at the lowest effective temperature (e.g., gentle reflux). Avoid aggressive heating. A lower temperature generally enhances enantioselectivity.[15]
2. Prolonged Reaction Time: Leaving the reaction to proceed for an extended period under acidic conditions, even after completion, can increase the extent of racemization.2. Monitor and Quench: Monitor the reaction closely by TLC. Once the starting material is consumed, cool the reaction and proceed with the workup promptly.
3. Excessively Strong Acidic Conditions: High concentrations of a very strong acid catalyst can promote racemization.3. Use a Milder Catalyst: Switch from H₂SO₄ to p-TsOH, which is often sufficient to catalyze the reaction effectively with less risk of racemization.[4]
Difficulty in Product Isolation / Purification 1. Unreacted (R)-mandelic Acid Remains: The acidic starting material co-extracts with the neutral ester product.1. Perform a Basic Wash: During the workup, wash the organic layer containing the crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[11][16] This will deprotonate the unreacted carboxylic acid, forming a water-soluble salt that partitions into the aqueous layer.
2. Formation of Emulsions During Workup: The presence of salts or other byproducts can lead to the formation of stable emulsions during the aqueous wash steps.2. Use Brine: After the bicarbonate wash, perform a final wash with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase and helps to break emulsions.
3. Impure Isopropanol: The presence of water or other impurities in the isopropanol can inhibit the reaction or introduce contaminants.3. Use Anhydrous Alcohol: Ensure the isopropanol used is of high purity and anhydrous. Distilling from a suitable drying agent may be necessary if the quality is suspect.
Troubleshooting Workflow Diagram

G start Start: Esterification of (R)-Mandelic Acid issue Identify Primary Issue start->issue low_yield Low Yield issue->low_yield <80% low_ee Low Enantiomeric Excess (ee%) issue->low_ee <98% purification_problem Purification Difficulty issue->purification_problem Impure Product check_water Is water being effectively removed? low_yield->check_water check_temp Is temperature too high? low_ee->check_temp check_wash Did you perform a basic (NaHCO₃) wash? purification_problem->check_wash check_catalyst Is catalyst active & sufficient? check_water->check_catalyst Yes sol_water Use Dean-Stark trap or molecular sieves. Increase excess isopropanol. check_water->sol_water No sol_catalyst Use fresh catalyst. Optimize loading (1-5 mol%). check_catalyst->sol_catalyst No end Achieved High Yield & Purity check_catalyst->end Yes check_time Is reaction time too long? check_temp->check_time No sol_temp Lower reaction temperature. Use milder catalyst (p-TsOH). check_temp->sol_temp Yes sol_time Monitor by TLC and quench at completion. check_time->sol_time Yes check_time->end No sol_wash Perform NaHCO₃ wash to remove unreacted acid. Follow with brine wash. check_wash->sol_wash No check_wash->end Yes sol_water->check_catalyst sol_catalyst->end sol_temp->check_time sol_time->end sol_wash->end

Caption: A troubleshooting flowchart for key issues in the synthesis of isopropyl (R)-mandelate.

Part 3: Experimental Protocol & Data

This section provides a detailed, field-proven protocol for the esterification of (R)-mandelic acid with isopropanol, along with typical reaction parameters.

Optimized Experimental Protocol

Objective: To synthesize isopropyl (R)-mandelate with high yield and high enantiomeric purity.

Materials:

  • (R)-mandelic acid

  • Isopropanol (anhydrous)

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for TLC, Chiral HPLC or GC

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add (R)-mandelic acid (1.0 eq.), isopropanol (3.0 eq.), and p-toluenesulfonic acid monohydrate (0.05 eq.). Add enough anhydrous toluene to ensure the reaction mixture can be stirred effectively and will reflux properly.

  • Esterification: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to a steady reflux using the heating mantle. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.[17]

  • Reaction Monitoring: Continue refluxing for 4-8 hours. Monitor the reaction's progress by TLC, observing the consumption of the (R)-mandelic acid spot.

  • Workup - Quenching and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene and excess isopropanol using a rotary evaporator.

  • Extraction: Dissolve the oily residue in ethyl acetate. Transfer the solution to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (2 times) to neutralize the p-TsOH catalyst and remove any unreacted (R)-mandelic acid.[18]

    • Water (1 time).

    • Brine (1 time) to break any emulsions and remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude isopropyl (R)-mandelate.

  • Purification and Analysis:

    • The crude product can be purified further by vacuum distillation if necessary.

    • Determine the final yield.

    • Confirm the structure by ¹H NMR and ¹³C NMR.

    • Analyze the enantiomeric excess (ee%) by chiral HPLC or GC.[8]

Data Presentation: Comparison of Catalytic Systems
ParameterSulfuric Acid (H₂SO₄)p-Toluenesulfonic Acid (p-TsOH)Nickel(II) Triflate (Ni(OTf)₂)
Catalyst Loading 1-2 mol%2-5 mol%1 mol%
Temperature Reflux (~85-110°C)Reflux (~85-110°C)80°C
Reaction Time 4-8 hours6-12 hours12 hours
Typical Yield 80-90%85-95%~85%
Key Advantage Low cost, highly activeEasier to handle (solid), milder, often cleaner reactionHigh efficiency under mild conditions
Key Disadvantage Can cause charring, higher risk of racemizationSlower reaction rate than H₂SO₄Higher catalyst cost

Note: Yields are typical and can vary based on specific reaction scale and efficiency of water removal.

Process Visualization: From Reactants to Pure Product

G cluster_0 Reaction Stage cluster_1 Workup & Purification Stage reactants (R)-Mandelic Acid + Isopropanol + p-TsOH in Toluene reflux Heat to Reflux with Dean-Stark Trap reactants->reflux water_removal Azeotropic Water Removal reflux->water_removal completion Reaction Completion (Monitor by TLC) water_removal->completion cool Cool to RT & Concentrate completion->cool extract Dissolve in Ethyl Acetate cool->extract wash_bicarb Wash with sat. NaHCO₃ (Removes Acid) extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry (MgSO₄) & Concentrate wash_brine->dry purify Vacuum Distillation (If required) dry->purify final_product Pure Isopropyl (R)-Mandelate purify->final_product

Caption: General experimental workflow for the synthesis of isopropyl (R)-mandelate.

References

  • Biocatalytic enantioconvergent separation of racemic mandelic acid. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Glueck, S. M., et al. (2005). Biocatalytic racemization of aliphatic, arylaliphatic, and aromatic alpha-hydroxycarboxylic acids. Journal of Organic Chemistry, 70(10), 4028-32. Available from: [Link]

  • McKenzie, A. (n.d.). XLII.—The esterification of r-mandelic acid by menthol and borneol. SciSpace. Retrieved March 27, 2026, from [Link]

  • Pärvulescu, A., et al. (2000). Dynamic Kinetic Resolution of α-Hydroxy Acid Esters. Organic Letters, 2(8), 1089-1091. Available from: [Link]

  • Glueck, S. M., et al. (2005). Biocatalytic Racemization of Aliphatic, Arylaliphatic, and Aromatic α-Hydroxycarboxylic Acids. The Journal of Organic Chemistry, 70(10), 4028-4032. Available from: [Link]

  • Wrzosek, K., et al. (2025). Crystallization-integrated mandelate racemase-catalyzed dynamic kinetic resolution of racemic mandelic acid. RSC Publishing. Retrieved March 27, 2026, from [Link]

  • Almendros, M., et al. (2014). Use of (R)-Mandelic Acid as Chiral Co-Catalyst in the Michael Addition Reaction Organocatalyzed by (1S,4S)-2-Tosyl-2,5-diazabicyclo[2.2.1]heptane. Molecules, 19(7), 10395-10406. Available from: [Link]

  • Poulos, C. (1981). Process for resolving DL-mandelic acid. U.S. Patent No. 4,259,521. Google Patents.
  • Wikipedia. (n.d.). Alpha hydroxycarboxylic acid. Retrieved March 27, 2026, from [Link]

  • Obtaining of the pharmacopoeial reference sample of the mandelic acid isopropyl ester. (2018). The Pharma Media. Retrieved March 27, 2026, from [Link]

  • Lin, C-Y., et al. (2018). Esterification of Jatropha Oil with Isopropanol via Ultrasonic Irradiation. Energies, 11(6), 1456. Available from: [Link]

  • Moya, C., et al. (n.d.). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. Retrieved March 27, 2026, from [Link]

  • Gam, J., et al. (2010). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Molecules, 15(11), 7725-7734. Available from: [Link]

  • Gopula, V. B. (2021). MANDELIC ACID: ORGANOCATALYST FOR EFFICIENT SYNTHESIS OF SECONDARY AMINES. Journal of Advanced Scientific Research, 12(3), 292-296. Available from: [Link]

  • Wang, S-H., et al. (n.d.). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Redalyc. Retrieved March 27, 2026, from [Link]

  • Li, L., et al. (2013). Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation. Journal of the Chilean Chemical Society, 58(3), 1877-1881. Available from: [Link]

  • B. (2024, June 18). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. Retrieved March 27, 2026, from [Link]

  • Measured enantiomeric excess over reaction time for a R-mandelic acid/mandelate racemase solution. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Gergely, A., et al. (2025). Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. Molecules, 30(3), 565. Available from: [Link]

  • Chemoselective esterification of α-hydroxyacids catalyzed by salicylaldehyde through induced intramolecularity. (2013). The Royal Society of Chemistry. Retrieved March 27, 2026, from [Link]

  • Li, Y., et al. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of separation science, 35(19), 2639-46. Available from: [Link]

  • Sadler, J. C., et al. (2023). Enhanced bioproduction and processing of mandelic acid enantiomers: towards a sustainable platform for high-value pharmaceutical and polymer applications. Microbial Cell Factories, 22(1), 13. Available from: [Link]

  • Lorenz, H., et al. (2010). Chiral Tailor-Made Solvents and Their Impact on Solution Thermodynamics and Crystallisation Kinetics of Mandelic Acid. Crystal Growth & Design, 10(12), 5305-5313. Available from: [Link]

  • Zhang, J., et al. (2021). Production of (R)-mandelic acid from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations. Microbial Cell Factories, 20(1), 32. Available from: [Link]

  • Contesini, F. J., et al. (2021). Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology. Available from: [Link]

  • Zhang, T., et al. (2012). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of the Korean Chemical Society, 56(4), 488-493. Available from: [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved March 27, 2026, from [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready. Retrieved March 27, 2026, from [Link]

  • The Study of Chiral Stationary Phases for Gas Chromatography. (2022, July 22). AZoM. Retrieved March 27, 2026, from [Link]

  • Ma, K., et al. (2019). Kinetic Study on Esterification of Acetic Acid with Isopropyl Alcohol Catalyzed by Ion Exchange Resin. ACS Omega, 4(22), 19836-19843. Available from: [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Gcms.cz. Retrieved March 27, 2026, from [Link]

  • Marks, J. H., et al. (2023). Ester Formation in Alcohol Microdroplet Sprays: Enhanced Reactivity of C8 to C16 Carboxylic Acids with C1 to C3 Alcohols and the Effect of Water. The Journal of Physical Chemistry A, 127(49), 10452-10461. Available from: [Link]

  • Enhancement of esterification of propionic acid with isopropyl alcohol by pervaporation reactor. (2014). Kyung Hee University. Retrieved March 27, 2026, from [Link]

  • ReTrek. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved March 27, 2026, from [Link]

  • Reetz, M. T. (2002). Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications. Proceedings of the National Academy of Sciences, 99(24), 15292-15297. Available from: [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved March 27, 2026, from [Link]

  • Wang, S., et al. (2022). Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Enantiomeric Excess in (R)-Isopropyl 2-hydroxy-2-phenylacetate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the stereoselective synthesis and analysis of (R)-isopropyl 2-hydroxy-2-phenyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the stereoselective synthesis and analysis of (R)-isopropyl 2-hydroxy-2-phenylacetate (commonly known as (R)-isopropyl mandelate). Maintaining high enantiomeric excess (ee) in chiral α -hydroxy esters is notoriously challenging due to the chemical lability of the α -proton and the sensitivity of asymmetric catalytic systems.

This guide synthesizes field-proven insights to help you diagnose, troubleshoot, and validate your workflows.

Mechanistic Causes of Low Enantiomeric Excess (The "Why")

When your analytical results show a lower-than-expected ee for (R)-isopropyl mandelate, the root cause typically falls into one of three mechanistic categories:

  • Base- or Acid-Catalyzed Racemization: The α -proton of mandelic acid esters is highly acidic. This acidity is driven by the inductive electron-withdrawing effects of the adjacent hydroxyl and ester groups, coupled with the resonance stabilization of the resulting enolate by the phenyl ring. Exposure to strong bases during workup, or prolonged heating in acidic conditions during Fischer esterification, leads to reversible enolization and subsequent racemization[1].

  • Catalytic Enantioselectivity Failure: If synthesizing the ester via the asymmetric reduction of isopropyl phenylglyoxylate (e.g., using chiral-at-iron catalysts or Cu-catalyzed O-H insertion), low ee is often a symptom of catalyst degradation, ligand dissociation, or improper solvent choice. For instance, failing to use molecular sieves in Cannizzaro-type 1,2-hydride shifts allows water to act as a competing nucleophile, disrupting the chiral transition state[2].

  • Imbalanced Dynamic Kinetic Resolution (DKR): DKR relies on the racemization rate of the unreacted enantiomer being significantly faster than the enzymatic resolution rate. If the mandelate racemase enzyme is inhibited by suboptimal pH or temperature, the system reverts to a standard kinetic resolution, capping the theoretical yield at 50% and degrading the overall ee of the isolated product over time[3].

RootCause Start Low ee in (R)-Isopropyl Mandelate Cat1 Synthesis & Catalysis Start->Cat1 Cat2 Workup & Isolation Start->Cat2 Cat3 Analytical Artifacts Start->Cat3 Syn1 Poor Catalyst Enantioselectivity (Suboptimal Temp/Ligand) Cat1->Syn1 Syn2 DKR Imbalance (Racemization rate < Resolution rate) Cat1->Syn2 Work1 Base-Catalyzed Racemization (Alpha-proton abstraction) Cat2->Work1 Work2 Thermal Degradation (High temp during distillation) Cat2->Work2 Ana1 Chiral Column Degradation (Loss of stationary phase) Cat3->Ana1 Ana2 Peak Co-elution (Suboptimal Mobile Phase) Cat3->Ana2

Caption: Root cause analysis workflow for troubleshooting low enantiomeric excess in (R)-isopropyl mandelate.

Troubleshooting Guide & FAQs

Q1: Why does my ee drop significantly during the esterification of enantiopure (R)-mandelic acid with isopropanol? A: Standard acid-catalyzed Fischer esterification requires high heat, which promotes thermal racemization. Furthermore, any trace base in the glassware can abstract the acidic α -proton. Solution: Switch to milder coupling conditions. Using enzymatic esterification (e.g., Candida antarctica lipase B in an organic/aqueous biphasic system) allows the reaction to proceed at near-ambient temperatures, preserving the stereocenter and preventing α -proton abstraction[1].

Q2: I am using a Chiral-at-Iron catalyst for the asymmetric synthesis of (R)-isopropyl mandelate. Why is my ee stalling below 70%? A: The enantioselective Cannizzaro-type 1,2-hydride shift of phenylglyoxal monohydrate relies heavily on the structural rigidity of the chiral transition state. If you are not using strictly anhydrous 2-propanol or if you omit 4 Å molecular sieves, trace water disrupts the Λ -Fe1 catalyst coordination sphere. By ensuring anhydrous conditions and using 5 mol % Λ -Fe1 at room temperature, you should consistently achieve ~87.5% ee[2].

Q3: My chiral HPLC chromatogram shows a single broad peak instead of two distinct enantiomers. Is my product completely racemic? A: Not necessarily. A single broad peak is often an analytical artifact rather than a chemical failure. It indicates that your chiral stationary phase (CSP) is failing to discriminate the enantiomers, usually due to column overloading or an incompatible mobile phase. For isopropyl mandelate, supercritical fluid chromatography (SFC) using a Chiralcel OD-H column with a mobile phase of scCO 2​ /i-PrOH (94:6) at a flow rate of 2.0 mL/min is highly recommended for baseline resolution[4].

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every workflow must contain internal checkpoints. The following protocols are designed as self-validating systems.

Protocol A: Enantioselective Synthesis via Asymmetric Catalysis

This protocol utilizes a Cu-catalyzed carbenoid O-H insertion to synthesize (R)-isopropyl mandelate, which is known to yield high ee[4].

  • Step 1: Preparation of the Catalytic Complex. Under a nitrogen atmosphere, combine the chiral copper catalyst (e.g., Cu(OTf) 2​ with a chiral bisoxazoline ligand) in anhydrous solvent.

    • Causality: The nitrogen atmosphere prevents oxidative degradation of the Cu(I)/Cu(II) species, which would otherwise destroy the chiral environment and lead to a racemic background reaction.

  • Step 2: Addition of Reagents. Slowly add isopropyl alcohol and the diazo compound precursor at -20 °C.

    • Causality: Lowering the temperature decreases the kinetic energy of the system, favoring the lower-energy diastereomeric transition state and maximizing the enantiomeric excess.

  • Step 3: Reaction Quenching and Workup. Quench the reaction with a cold, mild buffer (pH 7.0) rather than a strong base.

    • Causality: As established, the α -proton of the resulting isopropyl mandelate is highly acidic. A neutral quench strictly prevents post-reaction base-catalyzed racemization.

  • Validation Checkpoint: Before scaling up, isolate a 1 mg aliquot and run it through a polarimeter. A negative specific rotation ( [α]D25​ ) confirms the presence of the (R)-enantiomer prior to complex HPLC analysis[4].

Protocol B: Accurate Chiral HPLC & NMR Cross-Validation

Relying on a single analytical method can lead to false positives. This protocol cross-validates HPLC data with Chiral NMR[5].

  • Step 1: HPLC Racemic Standard Check. Inject a known racemic mixture of (±)-isopropyl mandelate onto a Chiralcel OD-H column (scCO 2​ /i-PrOH = 94:6)[4].

    • Causality: This is a critical self-validating checkpoint. If the racemic standard does not show two peaks with exactly a 1:1 integration ratio (typically tR1​ = 4.15 min for (S) and tR2​ = 5.71 min for (R)), your column is degraded or your mobile phase is incorrect. Do not proceed until baseline separation is achieved.

  • Step 2: HPLC Sample Analysis. Inject your synthesized (R)-isopropyl mandelate sample. Calculate the ee using the formula: ee=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100 .

  • Step 3: NMR Cross-Validation. Dissolve 5 mg of your sample in CDCl 3​ and add a chiral solvating agent (e.g., Pirkle's alcohol). Acquire a 1 H NMR spectrum.

    • Causality: The chiral solvating agent forms transient diastereomeric complexes with the enantiomers, causing the previously identical α -proton signals to split into distinct chemical shifts. Integrating these distinct peaks provides an orthogonal, chromatography-free confirmation of the ee[5].

HPLCValidation Step1 1. Prepare Sample (1-2 mg in Mobile Phase) Step2 2. Run Racemic Standard (Establish Baseline Separation) Step1->Step2 Step3 3. Run Asymmetric Sample (e.g., scCO2/i-PrOH 94:6) Step2->Step3 Step4 4. Integrate Peaks (tR1 = S, tR2 = R) Step3->Step4 Step5 5. Cross-Validate (Compare with Chiral NMR) Step4->Step5

Caption: Self-validating chiral HPLC and NMR cross-validation workflow for accurate ee determination.

Quantitative Data Summary

The following table summarizes the expected yield and enantiomeric excess of (R)-isopropyl mandelate across various validated synthetic methodologies. Deviations from these benchmarks indicate a failure in the experimental setup.

Synthesis MethodCatalyst / EnzymeSolvent / Critical ConditionsYield (%)Expected ee (%)
1,2-Hydride Shift (Cannizzaro) Λ -Fe1 (5 mol %)2-propanol, 4 Å MS, Room Temp96.0%87.5% (R)
Carbenoid O-H Insertion Cu-catalystscCO 2​ /i-PrOH (94:6)81.0%86.0% (R)
Dynamic Kinetic Resolution Mandelate Racemase / LipaseAqueous/Organic biphasic, strict pH>60.0%>94.0% (R)

(Data aggregated from authoritative chemical literature[1],[3],[2],[4])

Sources

Troubleshooting

Overcoming hydrolysis degradation of (R)-isopropyl 2-hydroxy-2-phenylacetate

Welcome to the dedicated technical support guide for (R)-isopropyl 2-hydroxy-2-phenylacetate, a key chiral intermediate in pharmaceutical synthesis. This resource is designed for researchers, scientists, and drug develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for (R)-isopropyl 2-hydroxy-2-phenylacetate, a key chiral intermediate in pharmaceutical synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the primary challenge associated with this compound: hydrolytic degradation. Here, we provide in-depth, experience-driven answers to common questions, troubleshooting guides for experiments gone awry, and validated protocols to ensure the stability and integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for (R)-isopropyl 2-hydroxy-2-phenylacetate in my experiments?

The principal degradation route for (R)-isopropyl 2-hydroxy-2-phenylacetate is hydrolysis of the ester bond. This reaction is catalyzed by either acid or base and results in the formation of (R)-mandelic acid and isopropanol.[1][2] In aqueous solutions, this process can significantly reduce the concentration of the active ester over time, impacting experimental outcomes. The reaction is a nucleophilic attack on the carbonyl carbon of the ester by a water molecule or a hydroxide ion.[1]

Caption: Hydrolysis of (R)-isopropyl 2-hydroxy-2-phenylacetate.

Q2: My compound is rapidly degrading in an aqueous buffer. What is the most likely cause and how do I fix it?

The most probable cause is that the pH of your buffer is promoting either acid- or base-catalyzed hydrolysis.[1] Ester hydrolysis rates are highly pH-dependent.[3] Generally, ester stability is greatest at a slightly acidic to neutral pH (around 4-6). In strongly acidic or alkaline conditions, the degradation rate increases significantly.[1][4]

Causality:

  • Base-catalyzed hydrolysis (alkaline pH): The hydroxide ion (OH⁻) is a potent nucleophile that directly attacks the electrophilic carbonyl carbon of the ester. This is often the dominant and fastest degradation pathway.[1][5]

  • Acid-catalyzed hydrolysis (acidic pH): The hydronium ion (H₃O⁺) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by the weaker nucleophile, water.[2]

Solution:

  • Measure the pH: Confirm the pH of your solution.

  • Adjust and Buffer: Adjust the pH to a range of 4-6 using a suitable buffer system (e.g., acetate or phosphate buffer). This is crucial for maintaining a stable pH throughout your experiment.

  • Conduct a pH-Rate Profile: If the stability is critical for your application, perform a study to determine the pH of maximum stability for your specific concentration and matrix (see Protocol 2).

Q3: How does temperature affect the stability of the ester?

Temperature significantly accelerates the rate of hydrolysis.[1] As a rule of thumb (the Arrhenius equation), for many chemical reactions, the rate roughly doubles for every 10°C increase in temperature. Storing solutions at elevated temperatures is a standard method for accelerating degradation studies to predict long-term stability.[3]

Practical Implication: To maximize the shelf-life of your compound, both in solid form and in solution, it is imperative to store it at reduced temperatures. For solutions, storage at 2-8°C or frozen (if the solvent system permits without causing precipitation) is highly recommended. Avoid repeated freeze-thaw cycles.

Table 1: Illustrative Impact of Temperature on Hydrolysis Rate

Temperature Relative Rate of Hydrolysis (Illustrative)
4°C 1x (Baseline)
25°C (Room Temp) ~4x - 6x
37°C (Physiological) ~8x - 12x
50°C ~20x - 30x

Note: These are generalized values to illustrate the trend. Actual rates must be determined experimentally.

Q4: I'm using the compound in a cell culture medium containing serum. Are there any specific stability concerns?

Yes, a major concern is enzymatic hydrolysis.[6] Biological media, especially those supplemented with serum, contain a variety of esterase and lipase enzymes that can efficiently catalyze the hydrolysis of ester bonds.[7] This enzymatic degradation is often much faster than chemical hydrolysis at physiological pH (7.4) and temperature (37°C).[6]

Solution:

  • Use Heat-Inactivated Serum: Heat inactivation can denature some of the esterase activity, though it may not eliminate it completely.

  • Consider Serum-Free Media: If your experiment allows, using a serum-free medium is the most effective way to avoid enzymatic degradation.

  • Run Controls: Always include control experiments. Incubate the compound in the medium without cells to quantify the combined chemical and enzymatic degradation rate. This will serve as a baseline for interpreting your results.

Q5: What are the best practices for preparing and storing stock solutions?

To maximize the longevity of your (R)-isopropyl 2-hydroxy-2-phenylacetate:

  • Solvent Choice: Prepare high-concentration stock solutions in a dry, aprotic organic solvent such as anhydrous DMSO, DMF, or acetonitrile. In these solvents, the absence of water minimizes the potential for hydrolysis.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials with a desiccant to prevent moisture absorption.

  • Working Solutions: Prepare aqueous working solutions fresh for each experiment by diluting the organic stock solution. Avoid storing dilute aqueous solutions for extended periods.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action & Explanation
Rapid loss of parent compound in aqueous assay buffer. Incorrect pH. Measure the pH of your buffer. Adjust to pH 4-6. Esters are most susceptible to hydrolysis at highly acidic or alkaline pH.[1][4]
High Temperature. Perform all sample manipulations on ice. Store solutions at 2-8°C. Hydrolysis is accelerated by heat.[1]
Contaminated Buffer. Prepare fresh buffer using high-purity water. Microbial contamination can introduce esterases that degrade the compound.
Inconsistent results in cell-based assays. Enzymatic Degradation. The presence of esterases in serum or cell lysates is likely hydrolyzing the compound.[6] Use heat-inactivated serum or serum-free media. Run a parallel control (compound in media without cells) to quantify background degradation.
Precipitation of Compound. The compound may have limited aqueous solubility. Visually inspect for precipitates. Check the final concentration of the organic solvent (e.g., DMSO) in your assay; keep it low (typically <0.5%) to avoid solubility issues and cell toxicity.
Appearance of an unexpected peak in HPLC chromatogram. Formation of Degradation Product. The new peak is likely the hydrolysis product, (R)-mandelic acid. Co-inject a standard of (R)-mandelic acid to confirm its retention time.
Isomerization/Racemization. While less common under simple hydrolysis, extreme pH or temperature could potentially lead to other reactions. Confirm the identity of the new peak using a mass spectrometer (LC-MS).

Experimental Protocols & Workflows

Workflow: Investigating and Mitigating Degradation

Troubleshooting_Workflow start Start: Compound Instability Observed check_ph 1. Measure pH of Solution start->check_ph is_ph_optimal Is pH between 4-6? check_ph->is_ph_optimal adjust_ph Adjust pH to 4-6 Use Acetate/Phosphate Buffer is_ph_optimal->adjust_ph No check_temp 2. Review Temperature (Storage & Experiment) is_ph_optimal->check_temp Yes adjust_ph->check_ph is_temp_low Are conditions cold? (e.g., on ice, 2-8°C) check_temp->is_temp_low implement_cold_chain Implement Cold Chain: Store at ≤4°C Work on ice is_temp_low->implement_cold_chain No check_bio_matrix 3. Is this a biological matrix? (e.g., serum, cell lysate) is_temp_low->check_bio_matrix Yes implement_cold_chain->check_bio_matrix is_bio Yes/No check_bio_matrix->is_bio run_controls Run Controls: - Heat-inactivated serum - Compound in media (no cells) is_bio->run_controls Yes re_evaluate Re-evaluate Stability (See Protocol 1: HPLC) is_bio->re_evaluate No run_controls->re_evaluate

Caption: Decision workflow for troubleshooting compound instability.

Protocol 1: HPLC Method for Stability Monitoring

This protocol provides a general reverse-phase HPLC method to quantify (R)-isopropyl 2-hydroxy-2-phenylacetate and its primary degradant, (R)-mandelic acid.

  • Objective: To separate and quantify the parent ester from its hydrolysis product.

  • Instrumentation: HPLC system with UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]

    • Mobile Phase: A mixture of acetonitrile and water (with 0.1% phosphoric or formic acid).[9][10] A typical starting gradient could be 65% water / 35% acetonitrile. Adjust the ratio to achieve good separation.

    • Flow Rate: 1.0 mL/min.[9]

    • Injection Volume: 5-20 µL.

    • Detection: UV at 220 nm or 260 nm.[9][11]

    • Column Temperature: 25°C.

  • Procedure:

    • Standard Preparation: Prepare stock solutions of both (R)-isopropyl 2-hydroxy-2-phenylacetate and (R)-mandelic acid in acetonitrile. Create a series of calibration standards by diluting the stocks.

    • Sample Preparation: At each time point of your stability study, take an aliquot of your sample. If necessary, quench the reaction (e.g., by adding an equal volume of cold acetonitrile to precipitate proteins and halt degradation). Centrifuge and transfer the supernatant to an HPLC vial.

    • Analysis: Inject standards to generate a calibration curve. Inject samples and quantify the peak areas for both the parent compound and the degradant.

    • Calculation: Calculate the concentration of each compound at each time point using the calibration curve. The rate of degradation can be determined by plotting the natural log of the parent compound concentration versus time.

Protocol 2: Conducting a pH-Rate Profile Study
  • Objective: To determine the pH at which the compound exhibits maximum stability.

  • Materials:

    • (R)-isopropyl 2-hydroxy-2-phenylacetate.

    • A series of buffers (e.g., citrate, acetate, phosphate) to cover a pH range from 3 to 9.

    • Constant temperature incubator or water bath.

    • HPLC system (as described in Protocol 1).

  • Procedure:

    • Prepare a set of buffers at different pH values (e.g., pH 3, 4, 5, 6, 7, 8, 9).

    • Add a known concentration of the compound (from a concentrated organic stock) to each buffer. The final organic solvent concentration should be low and consistent across all samples.

    • Place all samples in a constant temperature bath (e.g., 37°C or 50°C to accelerate the study).

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

    • Immediately analyze the aliquot by HPLC (Protocol 1) to determine the remaining concentration of the parent compound.

    • For each pH, plot ln([Compound]) vs. time. The slope of this line will be the negative of the observed first-order rate constant (-k_obs).

    • Plot the calculated k_obs values against pH. The pH corresponding to the lowest k_obs value is the pH of maximum stability.

References

  • Vertex AI Search. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • Vertex AI Search. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation.
  • Di, L., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports.
  • Faber, K. (n.d.). Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. Science of Synthesis.
  • de Oliveira, M. A., et al. (n.d.). hydrolysis reactions mediated by the different esterases as determined.... ResearchGate.
  • CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • SIELC Technologies. (2018). Separation of Isopropyl phenylacetate on Newcrom R1 HPLC column.
  • Waterman, K. C. (n.d.). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology.
  • Pereira, M. M. A., et al. (2020). Separation of mandelic acid enantiomers using solid-liquid biphasic systems with chiral ionic liquids. PATh.
  • El-Kassem, L. T. A., et al. (2016). Two new validated chromatographic and spectrophotometric methods for determination of sofosbuvir. European Journal of Chemistry.
  • The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube.
  • Nottebohm, M., et al. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford Geothermal Program.

Sources

Optimization

Purification techniques for removing (S)-enantiomer from (R)-isopropyl 2-hydroxy-2-phenylacetate

Welcome to the Technical Support Center for the enantiomeric purification of (R)-isopropyl 2-hydroxy-2-phenylacetate (commonly known as (R)-isopropyl mandelate). Removing the (S)-enantiomer from this alpha-hydroxy ester...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the enantiomeric purification of (R)-isopropyl 2-hydroxy-2-phenylacetate (commonly known as (R)-isopropyl mandelate). Removing the (S)-enantiomer from this alpha-hydroxy ester is a critical step in asymmetric synthesis and pharmaceutical development. This guide provides troubleshooting protocols, causality-driven explanations, and validated methodologies for three primary purification workflows.

PurificationWorkflow Start Racemic/Enriched Isopropyl Mandelate Method1 Enzymatic Kinetic Resolution Start->Method1 Lipase + Vinyl Acetate Method2 Chiral SFC Chromatography Start->Method2 Chiralcel OD-H Method3 Classical Salt Resolution Start->Method3 Hydrolysis to Acid PureR1 (R)-Isopropyl Mandelate (>99% ee) Method1->PureR1 Silica Gel Separation PureR2 (R)-Isopropyl Mandelate (>99% ee) Method2->PureR2 Fraction Collection PureR3 (R)-Isopropyl Mandelate (>99% ee) Method3->PureR3 Re-esterification

Workflow detailing three strategies for the purification of isopropyl mandelate.

Module 1: Enzymatic Kinetic Resolution (Biocatalysis)

Q: Why is the enantiomeric excess (ee) of my unreacted (R)-isopropyl mandelate plateauing at 85% during lipase-mediated acetylation? A: This plateau is typically caused by the reversibility of the transesterification reaction or an insufficient thermodynamic driving force. When using standard acyl donors (like ethyl acetate), the liberated alcohol can push the equilibrium backward. The Causality & Solution: Switch your acyl donor to vinyl acetate . When a lipase transfers the acetyl group to the alpha-hydroxyl group of the (S)-enantiomer, the leaving group is vinyl alcohol. This rapidly tautomerizes into acetaldehyde[1]. Because acetaldehyde evaporates or is unreactive in the reverse direction, the acylation becomes strictly irreversible, driving the kinetic resolution to >99% ee[2].

Q: How do I physically separate the acetylated (S)-enantiomer from the desired (R)-isopropyl mandelate after the enzymatic reaction? A: The acetylation of the alpha-hydroxyl group significantly reduces the polarity and hydrogen-bonding capacity of the (S)-enantiomer. The unreacted (R)-isopropyl mandelate retains its free hydroxyl group, allowing for straightforward separation via normal-phase silica gel chromatography based on this induced polarity difference.

Protocol: Lipase-Mediated Kinetic Resolution
  • Reaction Setup: Dissolve 100 mmol of the enriched/racemic isopropyl mandelate in 500 mL of anhydrous hexane or toluene.

  • Reagent Addition: Add 300 mmol of vinyl acetate (acyl donor) and 2.0 g of immobilized Burkholderia cepacia lipase[1].

  • Incubation: Stir the suspension at 40°C. Monitor the reaction via chiral HPLC until the (S)-enantiomer is completely consumed (typically 12–24 hours).

  • Enzyme Recovery: Filter the mixture to remove the immobilized enzyme (which can be washed with hexane and reused).

  • Purification: Concentrate the filtrate under reduced pressure. Load the crude oil onto a silica gel column. Elute with a Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3). The less polar (S)-O-acetyl isopropyl mandelate will elute first, followed by the highly pure (R)-isopropyl mandelate.

Module 2: Preparative Chiral Chromatography (SFC)

Q: I am observing severe peak tailing and poor resolution between the (S) and (R) enantiomers on Supercritical Fluid Chromatography (SFC). How do I optimize this? A: Isopropyl mandelate possesses a free alpha-hydroxyl group that can engage in excessive, non-specific hydrogen bonding with the chiral stationary phase (CSP). The Causality & Solution: You must introduce a polar modifier to compete for these high-energy binding sites. Using a Chiralcel OD-H column (cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica) with a supercritical CO₂ mobile phase requires an alcohol modifier to sharpen the peaks. Isopropanol (i-PrOH) is highly effective for this specific substrate[3].

Protocol: SFC Separation of Isopropyl Mandelate Enantiomers
  • System Preparation: Equilibrate a preparative SFC system equipped with a Chiralcel OD-H column.

  • Mobile Phase: Set the mobile phase to supercritical CO₂ / i-PrOH at an 80:20 volumetric ratio[3].

  • Parameters: Maintain a flow rate appropriate for your column diameter (e.g., 2.0 mL/min for analytical scale, scale proportionally for prep), a backpressure of 100 bar, and UV detection at 220 nm[3].

  • Elution Order: Under these conditions, the (S)-enantiomer elutes first (approx. tR​=2.35 min analytically), followed by the desired (R)-enantiomer (approx. tR​=2.87 min)[3].

  • Recovery: Collect the second peak fraction and evaporate the modifier under reduced pressure to yield pure (R)-isopropyl mandelate.

Module 3: Classical Diastereomeric Salt Resolution

Q: Direct separation of the ester is failing at our current manufacturing scale. Can we resolve the enantiomers via diastereomeric salt formation? A: Esters themselves cannot form diastereomeric salts because they lack an ionizable acidic or basic moiety. To utilize classical resolution, you must implement a three-step self-validating system: Hydrolysis, Salt Resolution, and Re-esterification.

The Causality: By hydrolyzing the ester to mandelic acid, you expose the carboxylic acid group. This allows for the formation of a diastereomeric salt pair with a chiral resolving agent, such as (1R,2S)-(-)-ephedrine[2]. The resulting salts—(R)-acid/(1R,2S)-base and (S)-acid/(1R,2S)-base—exhibit distinct solubility profiles, allowing the (R)-mandelic acid salt to be isolated via fractional crystallization[2].

Protocol: Hydrolysis, Resolution, and Re-esterification
  • Hydrolysis: Reflux the isopropyl mandelate mixture in aqueous NaOH (2M) until completely hydrolyzed. Acidify with HCl to pH 1 and extract the free racemic/enriched mandelic acid with ethyl acetate.

  • Salt Formation: Dissolve the mandelic acid in hot ethanol. Add a sub-stoichiometric amount (0.5 to 1.0 molar ratio) of (1R,2S)-(-)-ephedrine[2].

  • Crystallization: Allow the solution to cool slowly. The diastereomeric salt containing the (R)-mandelic acid will preferentially crystallize. Filter and wash the crystals with cold ethanol[2].

  • Liberation: Dissolve the purified salt in water, acidify with strong HCl to protonate the mandelate, and extract the free (R)-mandelic acid into an organic solvent[2]. The aqueous layer can be basified to recover the ephedrine.

  • Fischer Esterification: Dissolve the enantiopure (R)-mandelic acid in an excess of isopropanol. Add a catalytic amount of concentrated sulfuric acid and reflux for 3–4 hours[4]. Remove the excess isopropanol under reduced pressure to yield enantiopure (R)-isopropyl mandelate.

Quantitative Data Summary

The table below summarizes the operational metrics for each purification strategy to assist in method selection based on your laboratory's scale and equipment.

Purification TechniqueTarget Enantiomeric Excess (ee)Yield (Theoretical Max)ScalabilityPrimary Advantage
Enzymatic Kinetic Resolution > 99%50% (of racemate)HighMild conditions; highly selective biocatalysis.
Chiral SFC (Chiralcel OD-H) > 99%100% (recovery)Low to MediumRapid; no chemical derivatization required.
Classical Salt Resolution > 98%50% (of racemate)Very HighCost-effective for bulk manufacturing.

References

  • ResearchGate. Raman spectra of (S)-and (R)-mandelic acid in (S)-ethyl lactate. Available at: [Link]

  • Wiley-VCH. Supporting Information: carbenoid O–H. Available at:[Link]

  • University of Cape Coast (via ACS Publications). Chiral Tailor-Made Solvents and Their Impact on Solution Thermodynamics and Crystallisation Kinetics of Mandelic Acid. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Solvent System Optimization for (R)-isopropyl 2-hydroxy-2-phenylacetate Crystallization

Welcome to the technical support center for the crystallization of (R)-isopropyl 2-hydroxy-2-phenylacetate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, pra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of (R)-isopropyl 2-hydroxy-2-phenylacetate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, practical solutions for optimizing the crystallization of this important chiral intermediate. As a key reference standard for impurities in the drug Pregabalin, achieving high purity and a consistent, desirable crystal form is paramount.[1][2] This document moves beyond simple protocols to explain the underlying principles governing solvent selection and troubleshooting, empowering you to make informed decisions during your experiments.

Section 1: Foundational Principles — Why the Solvent Is a Critical Process Parameter

The molecular structure of (R)-isopropyl 2-hydroxy-2-phenylacetate dictates its behavior in solution. It possesses three key functional regions that govern its interaction with solvents:

  • Aromatic Phenyl Ring: This non-polar, hydrophobic group favors interactions with non-polar or aromatic solvents (e.g., Toluene, Heptane) through van der Waals forces.

  • Hydroxyl Group (-OH): This group is a potent hydrogen bond donor and acceptor, favoring interactions with polar, protic solvents (e.g., Alcohols).

  • Ester Group (C=O, -O-): The carbonyl oxygen is a hydrogen bond acceptor, interacting well with protic solvents, while the ester linkage provides overall polarity, favoring solubility in solvents like ethyl acetate or acetonitrile.

The final crystal lattice is held together by a network of hydrogen bonds.[1][3][4] A successful crystallization solvent system must strike a delicate balance: it must be a good solvent at elevated temperatures to dissolve the compound but a poor solvent at lower temperatures to allow the solute molecules to preferentially bond with each other rather than the solvent, thus forming a crystal. The solvent's ability to interact with the solute's functional groups directly influences crystal morphology (habit). For instance, polar solvents that can hydrogen bond with the hydroxyl group may slow growth on the crystal faces where this group is exposed, leading to a different aspect ratio compared to non-polar solvents.[5]

Section 2: Troubleshooting Guide for Common Crystallization Issues

This section addresses the most common and challenging issues encountered during the crystallization of (R)-isopropyl 2-hydroxy-2-phenylacetate in a direct question-and-answer format.

Question 1: My compound is "oiling out" and forming a liquid phase instead of crystals upon cooling. What is happening and how do I fix it?

Answer: "Oiling out" is the most prevalent issue for this compound and is a direct consequence of its low melting point (approximately 34-35°C).[1][3][6] It occurs when a supersaturated solution is cooled to a temperature where the solute is no longer soluble, but this temperature is still above the melting point of the solute itself.[7][8][9] The solute separates as a molten liquid, which often traps impurities and rarely solidifies into a pure, crystalline form.[8][10]

Causality: High solute concentration, rapid cooling rates, or using a solvent system where the compound's solubility drops dramatically over a small temperature range can all lead to a situation where the solution temperature is above 34°C when nucleation is induced.

Troubleshooting Workflow:

  • Re-heat and Dilute: Warm the mixture to redissolve the oil, then add a small amount (10-20% volume) of the primary solvent to decrease the supersaturation level.[7][8] This lowers the temperature at which the solution will become saturated (the saturation point).

  • Slow Down Cooling: Implement a very slow, controlled cooling ramp. Rapid cooling plunges the system deep into the metastable zone, favoring oil formation.[7] Try cooling the solution on a hot plate with the heat turned off or in an insulated bath to slow heat transfer.

  • Lower the Saturation Temperature: Use a more "forgiving" solvent system. This means selecting a solvent in which the compound is less soluble at high temperatures, or using a binary system with an antisolvent. This ensures that the point of nucleation occurs at a temperature safely below the compound's melting point.

  • Introduce a Nucleation Site (Seeding): Once the diluted solution is cooled to a temperature just below the melting point (e.g., 25-30°C), introduce a seed crystal of the pure compound. This provides a template for ordered crystal growth, bypassing the kinetic barrier for nucleation and preventing the system from becoming overly supersaturated.[7]

G start Oiling Out Observed reheat 1. Re-heat to Re-dissolve Oil start->reheat add_solvent 2. Add 10-20% More Solvent (Reduces Supersaturation) reheat->add_solvent slow_cool 3. Cool Slowly (e.g., 5°C/hour) to T < 30°C add_solvent->slow_cool seed 4. Add Seed Crystal slow_cool->seed equilibrate 5. Equilibrate & Allow Growth seed->equilibrate success Crystals Formed equilibrate->success Success fail Oil Persists: Modify Solvent System (Go to FAQ 1) equilibrate->fail Failure

Caption: Troubleshooting Decision Tree for Oiling Out.

Question 2: My crystallization yields are very low. What are the common solvent-related causes?

Answer: This is most often caused by using too much solvent or choosing a solvent in which the compound has significant solubility even at low temperatures.[7]

Causality & Solutions:

  • Excess Solvent: This is the most frequent error.[7] Always aim to use the minimum amount of hot solvent required to fully dissolve the solute. If you've added too much, you can carefully evaporate some of the solvent to re-concentrate the solution before attempting the cooling step again.

  • Inappropriate Solvent Choice: If your product has high solubility in your chosen solvent at your final cooling temperature (e.g., 0°C), a significant portion will remain in the mother liquor. Consult a solubility table (see Section 4) and choose a solvent or solvent/antisolvent mixture that shows a steep solubility curve, meaning solubility is high when hot and very low when cold.

  • Premature Crystallization: If crystals form during a hot filtration step to remove impurities, you can lose a substantial amount of product. To prevent this, use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtering; this excess can be evaporated off before cooling.[10]

Question 3: The crystals are forming as very fine needles. How can I obtain a more equant (block-like) crystal habit?

Answer: Crystal habit is a direct result of the relative growth rates of different crystal faces, which is heavily influenced by the solvent.[5] Needle-like morphologies can lead to poor filtration and low bulk density.

Causality & Solutions:

  • Solvent-Face Interaction: The compound's crystal structure is stabilized by O-H···O hydrogen bonds.[1][3] Solvents that can also form strong hydrogen bonds (like alcohols) will compete for these sites on the crystal surface, potentially slowing the growth of faces rich in hydroxyl groups and altering the overall shape. Non-polar solvents (like heptane or toluene) do not interfere in this way, which can sometimes favor faster growth along one axis, leading to needles.[5]

  • Actionable Steps:

    • Change Solvent Polarity: If you are using a non-polar solvent (e.g., Toluene/Heptane), try a more polar system (e.g., Isopropyl Acetate/Heptane or Ethanol/Water). The opposite is also true.

    • Reduce Supersaturation: Very high levels of supersaturation favor rapid nucleation and growth, which can often result in needle-like crystals. Slower cooling or a slower rate of antisolvent addition can provide more time for ordered, lower-energy growth, often leading to more equant crystals.[11]

Section 3: Proactive Experimental Design (FAQs)

FAQ 1: What is a good starting point for selecting a solvent or solvent/antisolvent system?

Answer: A systematic screening approach is best. The ideal primary solvent should exhibit high solubility at elevated temperatures (~50-60°C) and low solubility at lower temperatures (0-5°C). The ideal antisolvent should be miscible with the primary solvent but should be a very poor solvent for the compound itself.[11][12]

Workflow for Solvent Selection:

G start Goal: Crystallize Compound screen_single 1. Single Solvent Screening (Esters, Alcohols, Aromatics) start->screen_single sol_hot Soluble when Hot? screen_single->sol_hot insol_cold Insoluble when Cold? sol_hot->insol_cold Yes screen_binary 2. Binary System Screening (Antisolvent Method) sol_hot->screen_binary No / Too Soluble good_single Optimize Cooling Profile insol_cold->good_single Yes insol_cold->screen_binary No / Stays Soluble select_solvent Select Good 'Solvent' (e.g., Ethyl Acetate, IPA) screen_binary->select_solvent select_antisolvent Select Miscible 'Antisolvent' (e.g., Heptane, Water) select_solvent->select_antisolvent optimize_ratio Optimize Solvent:Antisolvent Ratio & Addition Rate select_antisolvent->optimize_ratio

Caption: General Workflow for Solvent System Selection.

FAQ 2: What is polymorphism, and how can my choice of solvent affect it?

Answer: Polymorphism is the ability of a compound to crystallize into more than one distinct crystal structure or form.[13] Different polymorphs can have different physical properties, including melting point, solubility, and stability, which is critically important in pharmaceutical development.[14] The solvent plays a crucial role in determining which polymorph nucleates and grows, a phenomenon known as solvent-induced polymorphism.[15][16] For mandelic acid derivatives, different solvents have been shown to produce different crystal modifications due to the specific hydrogen bonding patterns between the solvent and solute molecules.[15][16] It is essential to characterize your final product using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to ensure you are consistently producing the same, desired form.

Section 4: Protocols & Data

Protocol: Screening Protocol for Antisolvent Crystallization

This protocol provides a robust method for identifying a suitable solvent/antisolvent pair.

  • Solubility Assessment: In separate small vials, determine the solubility of ~20 mg of (R)-isopropyl 2-hydroxy-2-phenylacetate in 0.5 mL of various primary solvents (e.g., Ethyl Acetate, Isopropyl Acetate, Acetone, Isopropanol, Acetonitrile) at room temperature. A good candidate will fully dissolve the compound.

  • Antisolvent Screening: To a vial containing a dissolved sample, add a miscible antisolvent (e.g., Heptane, Hexane, Water) dropwise until persistent cloudiness (precipitation) is observed. A good antisolvent will induce precipitation with a relatively small volume addition.

  • Test Crystallization: a. Prepare a concentrated solution of the compound in the chosen primary solvent (e.g., 100 mg in 0.5 mL of Isopropyl Acetate). b. Warm the solution slightly (e.g., to 40°C) to ensure everything is dissolved. c. Add the chosen antisolvent slowly, drop by drop, while stirring, until the solution becomes faintly turbid. d. If turbidity appears, add one or two drops of the primary solvent to redissolve the solid. e. Allow the solution to cool slowly to room temperature, then further cool in an ice bath.

  • Evaluation: Assess the result based on yield, crystal morphology (microscopy), and ease of handling.

Table 1: Suggested Solvent Systems for Screening
Primary Solvent (Good Solvent)Antisolvent (Poor Solvent)Rationale & Expected Interaction
Isopropyl Acetate HeptaneA good starting point. The ester solvent interacts well with the solute's ester group. Heptane is a non-polar antisolvent that is fully miscible.
Toluene HeptaneA non-polar aromatic solvent interacts with the phenyl ring. Heptane reduces solubility effectively. May favor needle-like crystals.[5]
Isopropanol (IPA) WaterA polar, protic system. IPA interacts strongly with the hydroxyl group. Water acts as an effective antisolvent.[17] May produce more block-like crystals.
Acetonitrile WaterA polar aprotic system. Acetonitrile is a good solvent[18], and water is a common antisolvent.

References

  • Gzella, A., Grabarczyk, M., & Wolska, A. (2017). Crystal structure of isopropyl 2-hydroxy-2-phenylacetate: a pharmacopoeia reference standard. Acta Crystallographica Section E: Crystallographic Communications, 73(5), 771–774. [Link]

  • Profir, V. M., & Rasmuson, Å. C. (2004). Influence of Solvent and the Operating Conditions on the Crystallization of Racemic Mandelic Acid. Crystal Growth & Design, 4(2), 315–323. [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2010). Chiral Tailor-Made Solvents and Their Impact on Solution Thermodynamics and Crystallisation Kinetics of Mandelic Acid. Chirality, 23(2), 147-154. [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting (Crystallization). Retrieved from [Link]

  • IUCr Journals. (2017). Crystal structure of isopropyl 2-hydroxy-2-phenylacetate: a pharmacopoeia reference standard. Acta Crystallographica Section E, 73(Pt 5), 771-774. [Link]

  • ResearchGate. (2018). Chirality Switching in Optical Resolution of Mandelic Acid in C1–C4 Alcohols. Request PDF. [Link]

  • IUCr Journals. (2017). Supporting information for Crystal structure of isopropyl 2-hydroxy-2-phenylacetate. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • KTH Royal Institute of Technology. (2010). Influence of solvent and the operating conditions on the crystallization of racemic mandelic acid. DiVA portal. [Link]

  • CCP14. (n.d.). Guide for crystallization. Retrieved from [Link]

  • ResearchGate. (2017). Crystal structure of isopropyl 2-hydroxy-2-phenylacetate: a pharmacopoeia reference standard. [Link]

  • PharmaTutor. (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs. Retrieved from [Link]

  • Google Patents. (2006).
  • AIChE. (n.d.). 319g Solvent Effect on Morphology of Crystals. Abstract. [Link]

  • Royal Society of Chemistry. (2016). Microfluidic antisolvent crystallization for chiral symmetry breaking. [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]

  • The Good Scents Company. (n.d.). isopropyl phenyl acetate. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Isopropyl phenylacetate (FDB020159). Retrieved from [Link]

  • Rivera-Chévez, J., et al. (2020). Polymorphism in early development: The account of MBQ-167. PLoS ONE, 15(7), e0235721. [Link]

  • PubMed. (2004). Esters of mandelic acid as substrates for (S)-mandelate dehydrogenase from Pseudomonas putida: implications for the reaction mechanism. Biochemistry, 43(8), 2211-20. [Link]

  • MDPI. (2024). Melting Behavior of Compression Molded Poly(ester amide) from 2,5-Furandicarboxylic Acid. Polymers, 16(24), 3623. [Link]

  • ResearchGate. (2019). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

  • Lee, J., et al. (2021). Polymorphic Characterization, Pharmacokinetics, and Anti-Inflammatory Activity of Ginsenoside Compound K Polymorphs. Molecules, 26(11), 3374. [Link]

Sources

Optimization

Technical Support Center: Accelerating (R)-isopropyl 2-hydroxy-2-phenylacetate Synthesis

Welcome to the technical support center dedicated to the synthesis of (R)-isopropyl 2-hydroxy-2-phenylacetate. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize reac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the synthesis of (R)-isopropyl 2-hydroxy-2-phenylacetate. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize reaction efficiency and troubleshoot common issues encountered during production. As a key chiral building block in the pharmaceutical industry, enhancing the speed and selectivity of its synthesis is critical for accelerating development timelines.[1][2] This document provides in-depth, field-proven insights into the key parameters governing the reaction, presented in a practical question-and-answer format.

Troubleshooting Guide: Addressing Common Synthesis Bottlenecks

This section directly addresses specific experimental challenges. The underlying principle for accelerating any reaction is to optimize the interplay between the catalyst, substrates, and reaction environment.

Q1: My reaction shows slow or incomplete conversion. What are the primary causes and how can I resolve this?

Slow or stalled reactions are the most frequent hurdles. The issue typically originates from one of three areas: catalyst activity, reaction equilibrium, or mass transfer limitations.

Potential Cause 1: Sub-optimal Catalyst Performance The choice and condition of your catalyst are paramount. Whether you are using a biocatalyst (lipase) for kinetic resolution or a metal-based catalyst for asymmetric hydrogenation, its activity dictates the reaction rate.

  • For Lipase-Catalyzed Reactions:

    • Enzyme Loading: Insufficient enzyme concentration is a common cause of slow reactions. Increasing the catalyst loading can proportionally increase the reaction rate up to a saturation point.[3][4] However, excessive enzyme amounts can lead to steric hindrance or aggregation, causing a slight decline in efficiency.[4]

    • Enzyme Deactivation: Lipases are sensitive to temperature and pH. Operating outside their optimal range (typically 30-50°C for many common lipases like Candida antarctica Lipase B) can lead to denaturation and loss of activity.[3][4][5]

    • Immobilization Issues: If using an immobilized lipase, poor immobilization can lead to enzyme leaching or conformational changes that reduce activity. Ensure your support and immobilization protocol are validated. Immobilized enzymes generally offer greater stability and reusability.[6]

  • For Metal-Catalyzed Asymmetric Hydrogenation:

    • Catalyst Poisoning: Trace impurities in substrates or solvents (e.g., sulfur compounds) can poison precious metal catalysts like Platinum or Ruthenium, drastically reducing their activity.[7]

    • Ligand Degradation: The chiral ligand responsible for enantioselectivity can degrade under harsh conditions, affecting both speed and selectivity.

    • Insufficient Activation: Some catalyst systems require an activation step. Ensure this is performed correctly according to the established protocol.

Solution Workflow:

G Start Slow or Incomplete Conversion Check_Catalyst 1. Evaluate Catalyst System Start->Check_Catalyst Check_Equilibrium 2. Assess Reaction Equilibrium (for Esterifications) Start->Check_Equilibrium Check_Mixing 3. Verify Mass Transfer Start->Check_Mixing Cat_Type Is catalyst activity optimal? Check_Catalyst->Cat_Type Equilibrium_Type Is water being removed? Check_Equilibrium->Equilibrium_Type Mixing_Type Is agitation sufficient? Check_Mixing->Mixing_Type Cat_Sol_1 Increase catalyst loading. Monitor for saturation effects. Cat_Type->Cat_Sol_1 No (Loading Issue) Cat_Sol_2 Optimize temperature & pH. Verify substrate purity. Cat_Type->Cat_Sol_2 No (Activity Issue) Equilibrium_Sol_1 Add molecular sieves (3Å or 4Å) to the reaction medium. Equilibrium_Type->Equilibrium_Sol_1 No (Batch) Equilibrium_Sol_2 Consider using a Dean-Stark trap or pervaporation system. Equilibrium_Type->Equilibrium_Sol_2 No (Scale-up) Mixing_Sol Increase agitation speed. Ensure catalyst is well-suspended. Mixing_Type->Mixing_Sol No

Caption: Troubleshooting workflow for slow reaction rates.

Potential Cause 2: Reaction Equilibrium (Esterification Reactions) The esterification of mandelic acid with isopropanol is a reversible reaction that produces water as a byproduct. As water accumulates, the reverse reaction (hydrolysis) accelerates, slowing the net forward reaction rate and limiting the final conversion.

  • Solution: Actively remove water from the reaction medium. This shifts the equilibrium toward the product side, in accordance with Le Châtelier's principle.

    • Molecular Sieves: For lab-scale reactions, adding activated molecular sieves (3Å or 4Å) is a highly effective method to sequester water as it forms.[8]

    • Pervaporation: On a larger scale, coupling the reactor with a pervaporation membrane system can continuously remove water and significantly improve conversion.

Potential Cause 3: Mass Transfer Limitations If the catalyst is in a separate phase from the substrates (e.g., an immobilized enzyme in a liquid medium), the rate at which substrates reach the catalyst's active sites can be the rate-limiting step.

  • Solution: Improve mixing and agitation. Increasing the stirring or shaking speed ensures the catalyst particles are well-suspended and reduces the diffusion boundary layer around them, facilitating better access for the substrates.[4]

Frequently Asked Questions (FAQs)

Q2: Which synthetic strategy is generally faster: enzymatic kinetic resolution or asymmetric hydrogenation?

Both pathways are powerful, but their kinetics are governed by different principles.

  • Asymmetric Hydrogenation: This method, often using platinum or ruthenium catalysts, can be extremely fast, with some reactions reaching high conversion in a matter of hours under optimized conditions of temperature and pressure.[7][9] The reaction is a direct conversion and is not typically limited by equilibrium. The primary investment is in the catalyst and ligand synthesis or procurement.

  • Enzymatic Kinetic Resolution: The maximum theoretical yield for the desired enantiomer is 50% (as the other is left unreacted). Reaction times can range from a few hours to over 24 hours, depending on enzyme activity, substrate concentration, and temperature.[4][8] While potentially slower, enzymatic methods offer the advantages of operating under mild conditions (ambient pressure, moderate temperatures) and high enantioselectivity, often with environmentally benign catalysts.[6]

The "faster" route depends on the specific equipment, scale, and economic constraints of the project. Asymmetric hydrogenation is often favored for its directness and potentially shorter reaction times in industrial settings.[10]

G Start_Keto Isopropyl 2-oxo-2-phenylacetate Product (R)-isopropyl 2-hydroxy-2-phenylacetate Start_Keto->Product Asymmetric Hydrogenation (e.g., Pt/C, Ru-complex) Start_Racemic Racemic (R,S)-Mandelic Acid + Isopropanol Start_Racemic->Product Enzymatic Kinetic Resolution (e.g., Lipase) Byproduct (S)-Mandelic Acid (unreacted) Start_Racemic->Byproduct (unreacted starting material)

Caption: Primary synthetic routes to the target molecule.

Q3: How do temperature and solvent choice impact reaction time in lipase-catalyzed synthesis?

Temperature and solvent create the microenvironment for the enzyme, directly influencing its catalytic efficiency.

Temperature: The reaction rate will generally increase with temperature up to an optimal point. Beyond this optimum, the enzyme begins to denature, leading to a rapid loss of activity and a sharp decrease in the reaction rate. For many commonly used lipases, such as those from Candida species, this optimum is often between 40°C and 60°C.[3] It is crucial to determine the optimal temperature for your specific enzyme system experimentally.

Solvent: While some reactions can be run in a solvent-free system, organic solvents are often used to improve substrate solubility.[4] For lipases, non-polar solvents like heptane or isooctane are generally preferred.[8][11] Polar solvents can strip the essential layer of water from the enzyme's surface, leading to conformational changes and inactivation.

Table 1: Influence of Key Parameters on Lipase-Catalyzed Reaction Rate

ParameterGeneral Effect on Reaction RateTypical Optimized RangeRationale
Temperature Increases to an optimum, then decreases sharply40 - 60 °CBalances kinetic energy with enzyme stability.[3][4]
Enzyme Load Increases with concentration, may plateau5-15% (w/w of substrates)Higher concentration increases available active sites.[4]
Solvent Highly dependent; non-polar is often bestHeptane, Hexane, IsooctaneMaintains enzyme's conformational integrity.[8]
Water Activity Rate decreases as water byproduct accumulatesWater removal is keyShifts reaction equilibrium towards product formation.[5][8]
Agitation Speed Increases until mass transfer is no longer limiting150 - 250 rpmReduces diffusion barrier between bulk liquid and catalyst surface.[4]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-Mandelic Acid

This protocol describes a general lab-scale procedure for the enzymatic synthesis of (R)-isopropyl 2-hydroxy-2-phenylacetate.

Materials:

  • (±)-Mandelic Acid

  • Isopropanol (anhydrous)

  • Immobilized Candida antarctica Lipase B (CALB), e.g., Novozym 435

  • Heptane (or another suitable non-polar solvent)

  • Activated 4Å molecular sieves

  • Reaction vessel with magnetic stirring and temperature control

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (±)-mandelic acid (e.g., 10 mmol) and isopropanol (e.g., 20 mmol, 2 equivalents).

  • Solvent & Drying: Add 50 mL of heptane and approximately 5 g of activated 4Å molecular sieves.

  • Equilibration: Stir the mixture at the desired reaction temperature (e.g., 45°C) for 15 minutes to ensure homogeneity and temperature equilibration.

  • Reaction Initiation: Add the immobilized lipase (e.g., 10% w/w of total substrates). This is the time-zero (t=0) point.

  • Reaction Monitoring: Allow the reaction to proceed with vigorous stirring. Take small aliquots (e.g., 0.1 mL) at regular intervals (e.g., every 1-2 hours). Filter the sample to remove the enzyme and analyze by chiral HPLC to monitor the conversion and enantiomeric excess (ee) of the product and remaining substrate. (See Protocol 2).

  • Reaction Termination: Once the reaction has reached the desired conversion (ideally close to 50% for maximum ee of the remaining substrate), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and stored for reuse.

  • Workup: The filtrate contains the product ester and unreacted (S)-mandelic acid. The solvent can be removed under reduced pressure, and the product can be separated from the unreacted acid via standard purification techniques like column chromatography.

Protocol 2: Chiral HPLC Monitoring

Objective: To determine the conversion rate and enantiomeric excess (ee) of the product and substrate.

Example HPLC Conditions:

  • Column: Chiral stationary phase column (e.g., Chiralpak AD-H or similar).

  • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of trifluoroacetic acid (e.g., 0.1%) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dilute the reaction aliquot in the mobile phase.

By integrating the peak areas of the (R)-ester, (S)-ester (if any), (R)-acid, and (S)-acid, you can calculate both the percent conversion and the enantiomeric excess of the species of interest.

References

  • International Journal of Engineering Research & Technology. (n.d.). Asymmetric Hydrogenation of Ethyl 2-Oxo-2-Phenylacetate with Chiral Platinum Loaded on Carbon Fiber. Retrieved from [Link]

  • PubMed. (2020). Lipase-catalyzed synthesis of propyl-phenyl acetate: a kinetic and thermodynamic study. Retrieved from [Link]

  • PMC. (n.d.). Crystal structure of isopropyl 2-hydroxy-2-phenylacetate: a pharmacopoeia reference standard. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of isopropyl 2-hydroxy-2-phenylacetate: a pharmacopoeia reference standard. Retrieved from [Link]

  • PMC. (n.d.). Enzymatic Synthesis of Isopropyl Acetate by Immobilized Bacillus cereus Lipase in Organic Medium. Retrieved from [Link]

  • MDPI. (n.d.). Microbial Lipases and Their Potential in the Production of Pharmaceutical Building Blocks. Retrieved from [Link]

  • DergiPark. (2026). Physicochemical Parameters Affecting Lipase Performance: Including New Methods and Techniques Increasing Lipase Activity. Retrieved from [Link]

  • IUCr Journals. (2017). Crystal structure of isopropyl 2-hydroxy-2-phenyl- acetate: a pharmacopoeia reference standard. Retrieved from [Link]

  • Lidsen. (2022). Catalysis Research Lipases: Sources of Acquisition, Ways of Production, and Recent Applications. Retrieved from [Link]

  • SciSpace. (n.d.). Optimization of lipase-catalyzed synthesis of flavour esters in solvent free system. Retrieved from [Link]

  • MDPI. (2022). Enzymatic Synthesis of Flavours and Fragrances, Antioxidants and Antimicrobials on the Example of Benzyl Alcohol and Its Selected Derivatives. Retrieved from [Link]

  • PubMed. (2012). Preparation of dicationic palladium catalysts for asymmetric catalytic reactions. Retrieved from [Link]

  • SciSpace. (n.d.). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Retrieved from [Link]

  • Semantic Scholar. (2011). Enzymatic Synthesis of Isopropyl Acetate by Immobilized Bacillus cereus Lipase in Organic Medium. Retrieved from [Link]

  • Lanzhou Institute of Chemical Physics, Chinese Academy of Sciences. (2012). LICP Researchers Develop Series of New Catalysts and Asymmetric Catalytic Reactions. Retrieved from [Link]

  • PubMed. (2011). Enzymatic Synthesis of Isopropyl Acetate by Immobilized Bacillus cereus Lipase in Organic Medium. Retrieved from [Link]

  • Pharmaceutical Technology. (2026). Optimization Strategies for API Synthesis and Formulation Development. Retrieved from [Link]

  • Organic Chemistry Portal. (2016). Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones with Bifunctional Oxo-Tethered Ruthenium Catalysts. Retrieved from [Link]

  • ChemRxiv. (n.d.). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scale. Retrieved from [Link]

  • ResearchGate. (2020). Improvement of Isopropyl acetate production reaction using cross linked SPEK/ PVA-Silica membrane. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatogram showing the peaks of kinetic resolution products.... Retrieved from [Link]

Sources

Troubleshooting

Storage conditions to maintain (R)-isopropyl 2-hydroxy-2-phenylacetate stability

Technical Support Center: Stability of (R)-isopropyl 2-hydroxy-2-phenylacetate Welcome to the technical support guide for (R)-isopropyl 2-hydroxy-2-phenylacetate. This resource is designed for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability of (R)-isopropyl 2-hydroxy-2-phenylacetate

Welcome to the technical support guide for (R)-isopropyl 2-hydroxy-2-phenylacetate. This resource is designed for researchers, scientists, and drug development professionals who rely on the chemical and stereochemical integrity of this chiral building block. As a key intermediate and a pharmacopoeia reference standard for impurities in drugs like Pregabalin, maintaining its stability is paramount for accurate and reproducible experimental outcomes[1][2]. This guide provides in-depth answers to common questions and robust troubleshooting protocols based on established scientific principles.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Principles

This section addresses the most common inquiries regarding the day-to-day handling and storage of (R)-isopropyl 2-hydroxy-2-phenylacetate.

Q1: What are the ideal routine storage conditions for (R)-isopropyl 2-hydroxy-2-phenylacetate?

For optimal long-term stability, the compound should be stored at 2-8°C in a tightly sealed container, protected from light, and under a dry, inert atmosphere (e.g., argon or nitrogen). One supplier recommends storage sealed in a dry, room temperature environment for their specific product[3]. However, for high-purity applications where minimizing all potential degradation is critical, refrigerated conditions are preferable to reduce the rate of any potential hydrolytic or oxidative processes.

Q2: What are the primary degradation risks I should be aware of?

There are two primary stability concerns for this molecule:

  • Chemical Degradation (Hydrolysis): The ester functional group is susceptible to hydrolysis, breaking down into mandelic acid and isopropanol. This reaction is significantly accelerated by the presence of water, and catalyzed by both acidic and basic conditions[4][5]. Elevated temperatures also dramatically increase the rate of hydrolysis[5][6].

  • Stereochemical Instability (Racemization): The chiral center at the alpha-carbon (the carbon bearing the hydroxyl group) is at risk of racemization. Under acidic or basic conditions, the proton on this carbon can be temporarily removed, leading to a planar enol or enolate intermediate, which can be re-protonated from either face, resulting in a loss of enantiomeric purity[7]. Regulatory bodies mandate that the stability of a chiral drug substance towards racemization be thoroughly investigated[8].

Q3: Why is maintaining enantiomeric purity so critical?

Q4: How long can I expect the compound to be stable under recommended conditions?

The re-test period or shelf life is determined by long-term stability studies conducted by the manufacturer under controlled conditions, as outlined by ICH guidelines[10][11]. For a high-purity standard stored correctly (as described in Q1), stability can be expected for several years. However, once a container is opened, its stability can be compromised by exposure to atmospheric moisture and oxygen. It is best practice to use the material promptly after opening and to purge the container with an inert gas before resealing for subsequent use.

Section 2: Troubleshooting Guide - Investigating Stability Issues

This section provides a logical framework for diagnosing and resolving suspected degradation of your (R)-isopropyl 2-hydroxy-2-phenylacetate sample.

Q5: I suspect my sample has degraded. What are the first steps to confirm this?

If you observe unexpected experimental results, or if the material has been stored improperly, a systematic analytical approach is required. The first step is to perform analytical testing to assess both chemical and chiral purity. This process is outlined in the workflow diagram below. The development of a robust, stability-indicating analytical method is the cornerstone of this process[12][13].

Figure 1: Troubleshooting workflow for investigating suspected degradation.

Q6: My assay value (chemical purity) is low, and I see a new peak corresponding to mandelic acid. What happened?

This is a classic sign of hydrolysis . The ester bond has been cleaved by water.

  • Causality: This is most often caused by improper storage in a non-airtight container, allowing atmospheric moisture to enter, or by exposure to acidic or basic contaminants. The rate of hydrolysis is highly dependent on pH and temperature[5][14][15]. Even residual acidic or basic impurities in the sample itself can catalyze this process over time[16].

  • Corrective Actions:

    • Review your storage protocol. Ensure containers are properly sealed and stored in a desiccator or glovebox if necessary.

    • Verify the pH of any solvents or solutions used with the compound. Buffers should be carefully chosen to be near-neutral and non-reactive.

    • Acquire a new, unopened lot of the compound for comparison and future experiments.

Q7: The enantiomeric excess (e.e.) of my sample has decreased, but the chemical purity is still high. What is the cause?

This indicates that racemization has occurred. The (R)-enantiomer is converting to its (S)-enantiomer, leading to a mixture.

  • Causality: The alpha-proton is labile and can be abstracted under either acidic or basic conditions, leading to loss of stereochemical information[7]. This can happen even with trace amounts of acid or base, especially if the sample has been heated or stored for a prolonged period in a solution outside of a neutral pH range.

  • Corrective Actions:

    • Strictly avoid exposure to strong acids or bases during your experiments and storage.

    • If the compound must be used in a solution, prepare it fresh and use it immediately.

    • When developing analytical methods, ensure the mobile phase for chiral HPLC is not excessively acidic or basic, which could cause on-column racemization.

Q8: I'm observing several new, small, and unidentified peaks in my chromatogram after stressing my material. How can I figure out what they are?

Observing multiple degradation products suggests complex degradation pathways, which can be elucidated using a forced degradation study . This is a systematic process where the compound is intentionally exposed to harsh conditions to generate potential degradation products[17][18]. These studies are essential for developing and validating a stability-indicating analytical method[19][20]. By comparing the chromatograms of the stressed samples to your degraded sample, you can tentatively identify the degradation products.

Section 3: Protocols and Methodologies

Protocol 1: Recommended Long-Term Storage

  • Procurement: Obtain (R)-isopropyl 2-hydroxy-2-phenylacetate from a reputable supplier with a detailed Certificate of Analysis (CoA).

  • Initial Handling: Upon receipt, place the sealed container in a refrigerator at 2-8°C. Log the date of receipt and opening.

  • Dispensing: If possible, perform all weighing and dispensing in a controlled environment with low humidity, such as a glovebox or a balance with a draft shield in a humidity-controlled room.

  • Resealing: Before resealing the container, gently flush the headspace with a dry, inert gas like argon or nitrogen to displace air and moisture.

  • Storage: Return the tightly sealed container to the 2-8°C refrigerator immediately. Protect from light by using an amber vial or storing it inside a secondary, opaque container.

Protocol 2: Step-by-Step Guide for a Forced Degradation Study

This protocol is designed to intentionally degrade the sample to identify potential degradation pathways and confirm the specificity of your analytical methods. The goal is to achieve 5-20% degradation, not complete destruction of the compound[17].

Stress ConditionReagent/ConditionTemperatureDurationPrimary Degradation Pathway Targeted
Acid Hydrolysis 0.1 M HCl60°C24-72 hoursHydrolysis, Racemization
Base Hydrolysis 0.1 M NaOHRoom Temp2-8 hoursHydrolysis, Racemization
Oxidation 3% H₂O₂Room Temp24 hoursOxidation
Thermal Dry Heat80°C72 hoursThermolysis
Photolytic ICH Q1B compliant lightRoom TempPer ICH Q1BPhotolysis

Methodology:

  • Prepare five separate solutions of (R)-isopropyl 2-hydroxy-2-phenylacetate at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Add the specified stressor to four of the solutions. The fifth (thermal) is stressed as a solid or in a non-reactive solvent. Include a control sample stored under normal conditions.

  • Incubate for the recommended time, taking periodic samples (e.g., at 2, 8, 24 hours) to monitor the extent of degradation.

  • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analyze all samples by a stability-indicating HPLC method to assess purity and by a chiral HPLC method to assess enantiomeric excess.

Protocol 3: Analytical Workflow for Stability Assessment

  • Method Development: Develop a stability-indicating reversed-phase HPLC method. A C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a mild acidic modifier like 0.1% formic acid) is a common starting point. The method is considered stability-indicating if it can resolve the parent peak from all degradation peaks generated during the forced degradation study[13].

  • Chiral Method Selection: Develop or adopt a chiral HPLC or SFC method for enantiomeric purity analysis. Polysaccharide-based chiral stationary phases (CSPs) are often effective for this class of compounds[21][22].

  • Sample Analysis:

    • Inject a solution of the potentially degraded sample onto the stability-indicating HPLC system. Calculate the assay (% purity) and the area percentage of any impurity peaks.

    • Inject the same solution onto the chiral HPLC system. Determine the enantiomeric excess (e.e.) by calculating the peak area ratio of the (R)- and (S)-enantiomers.

References

  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research. [Link]

  • Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Journal of Biomedical Materials Research Part A. [Link]

  • Kinetics of Hydrolysis of Phenyl Acetates Catalyzed by the Zinc(II) Complex of 1,5,9-Triazacyclododecane. Inorganic Chemistry. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Sotax. [Link]

  • Dynamic Kinetic Resolution of α-Hydroxy Acid Esters. Organic Letters. [Link]

  • Studies on the Mechanism of Ring Hydrolysis in Phenylacetate Degradation: A METABOLIC BRANCHING POINT. Journal of Biological Chemistry. [Link]

  • Forced Degradation Studies. Creative Biolabs. [Link]

  • Alkaline hydrolysis of aryl phenylacetates and aryl 4-nitrophenylacetates. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • alpha-chymotrypsin-catalyzed hydrolysis of phenyl acetate. Journal of Biochemistry. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Forced Degradation Studies for Stability. Nelson Labs. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Effect of temperature on ester yield (a) and decomposition (b) with oil... ResearchGate. [Link]

  • SYNTHETIC ESTERS: Engineered to Perform. Zschimmer & Schwarz. [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • Studies on the mechanism of ring hydrolysis in phenylacetate degradation: a metabolic branching point. Journal of Biological Chemistry. [Link]

  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. Industrial & Engineering Chemistry Research. [Link]

  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water | Request PDF. ResearchGate. [Link]

  • Inhibition of Hydrolytic Degradation in Ester-Based Invert Emulsion Drilling Fluids. American Association of Drilling Engineers. [Link]

  • Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Health Canada. [Link]

  • Chiral HPLC versus chiral SFC: evaluation of long-term stability and selectivity of Chiralcel OD using various eluents. Journal of Biochemical and Biophysical Methods. [Link]

  • Thermal Characteristics of Some Organic Esters. ASLE Transactions. [Link]

  • Recent advances in enzymatic and chemical deracemisation of racemic compounds. Organic & Biomolecular Chemistry. [Link]

  • Determination of Enantiomeric Purity by Direct Methods. Enantioselective Synthesis. [Link]

  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

  • 19.4: Enantiomeric Purity. Chemistry LibreTexts. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. MDPI. [Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

  • Stability Testing: Ensuring the Longevity of Pharmaceutical Products. T,C&A LAB. [Link]

  • Biocatalytic Racemization of Aliphatic, Arylaliphatic, and Aromatic α-Hydroxycarboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International. [Link]

  • Hydrolysis of various α-hydroxy esters a. ResearchGate. [Link]

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. [Link]

  • Degradation Kinetics and Pathways of Isopropyl Alcohol by Microwave-Assisted Oxidation Process | Request PDF. ResearchGate. [Link]

  • Phenylacetate Degradation Pathway. Eawag-BBD. [Link]

  • Isopropyl 2-hydroxy-2-phenylacetate — Chemical Substance Information. NextSDS. [Link]

  • Crystal structure of isopropyl 2-hydroxy-2-phenylacetate: a pharmacopoeia reference standard. ResearchGate. [Link]

  • Crystal structure of isopropyl 2-hydroxy-2-phenylacetate: a pharmacopoeia reference standard. National Center for Biotechnology Information. [Link]

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. National Center for Biotechnology Information. [Link]

  • Kinetics, contributions, and pathways of the degradation of artificial sweeteners by primary and secondary radicals during UV. White Rose Research Online. [Link]

  • Degradation of isopropyl alcohol using UV and persulfate in a large reactor. PlumX Metrics. [Link]

  • Synthesis of Chiral Esters via Asymmetric Wolff Rearrangement Reaction. ACS Publications. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting (R)-Isopropyl 2-Hydroxy-2-Phenylacetate Extraction

Welcome to the Technical Support Center for the extraction and purification of (R)-isopropyl 2-hydroxy-2-phenylacetate (commonly known as (R)-isopropyl mandelate). As a critical chiral α -hydroxy ester used in asymmetric...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the extraction and purification of (R)-isopropyl 2-hydroxy-2-phenylacetate (commonly known as (R)-isopropyl mandelate). As a critical chiral α -hydroxy ester used in asymmetric synthesis and as a pharmacopoeial reference standard (e.g., Pregabalin Impurity D), maintaining its stereochemical integrity and chemical purity is paramount.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you eliminate byproducts during the extraction phase.

Part 1: Troubleshooting Guides & FAQs

Q1: I am observing a significant drop in enantiomeric excess (ee) during the aqueous workup. Why is the (S)-enantiomer forming? Root Cause: Racemization via enolization. The α -proton of isopropyl mandelate is highly acidic due to the combined electron-withdrawing effects of the adjacent phenyl ring, the hydroxyl group, and the ester carbonyl. Exposure to strong bases (e.g., NaOH, KOH) or prolonged exposure to mild bases at elevated temperatures triggers deprotonation, forming a planar enediolate intermediate. Upon reprotonation by water, the stereochemical integrity is lost, yielding the undesired (S)-enantiomer 1. Solution:

  • Strict pH Control: Never use strong alkalis for neutralization. Use a mild, buffered base like 1N NaHCO3​ to neutralize the acid catalyst [[2]]().

  • Thermal Regulation: Perform the neutralization and liquid-liquid extraction at or below 20°C to kinetically suppress the deprotonation rate.

Q2: My final yield is low, and HPLC shows a high concentration of (R)-mandelic acid in the aqueous waste. How do I prevent this? Root Cause: Ester hydrolysis. Ester bonds are susceptible to both acid- and base-catalyzed hydrolysis. If the crude reaction mixture is not adequately neutralized, residual acid catalyst (e.g., H2​SO4​ or p -TsOH) will catalyze the hydrolysis of the isopropyl ester back into (R)-mandelic acid and isopropanol during the aqueous wash 3. Solution:

  • Quench the reaction mixture by pouring it directly into a cold, well-stirred biphasic system of dichloromethane ( CH2​Cl2​ ) and saturated NaHCO3​ . This immediately partitions the target ester into the protective organic layer while simultaneously neutralizing the acid in the aqueous layer.

Q3: After removing the extraction solvent, I detect a higher molecular weight byproduct in my LC-MS. What is it, and how do I avoid it? Root Cause: Formation of mandelide (a cyclic dimer). Because α -hydroxy esters possess both a nucleophilic hydroxyl group and an electrophilic ester carbonyl, thermal stress can induce intermolecular transesterification. This forms a linear dimer that subsequently cyclizes into a mandelide 4 [[5]](). Solution:

  • Thermal Limits: When removing the bulk extraction solvent in vacuo, ensure the rotary evaporator water bath strictly does not exceed 40–45°C 2.

  • Acid Removal: Ensure the organic fraction is thoroughly washed with brine and dried over anhydrous Na2​SO4​ to remove trace water and residual acid, which act as catalysts for dimerization.

Part 2: Quantitative Data on Byproduct Formation

To illustrate the sensitivity of (R)-isopropyl mandelate, the following table summarizes the quantitative impact of various extraction conditions on byproduct formation and chiral purity.

Extraction ConditionPrimary ByproductMechanistic PathwayImpact on Target YieldEnantiomeric Excess (ee)
1N NaOH wash, 25°C (S)-Isopropyl MandelateBase-catalyzed enolizationModerate loss (~10%)Drops from >99% to <80%
Unneutralized Acid, 25°C (R)-Mandelic AcidAcid-catalyzed hydrolysisSevere loss (>40%)>99% (Maintained)
Evaporation at 70°C Mandelide (Cyclic Dimer)Thermal transesterificationModerate loss (15-30%)>99% (Maintained)
1N NaHCO3​ wash, 20°C, Vac <45°C None (Optimal) Controlled kinetics Minimal (<5%) >99% (Maintained)

Part 3: Mechanistic Workflow & Mitigation Strategy

ExtractionWorkflow A Crude Reaction Mixture (R)-Isopropyl Mandelate + Acid B Quench & Neutralize (Cold 1N NaHCO3, <20°C) A->B Prevents Hydrolysis C Liquid-Liquid Extraction (CH2Cl2 / Aqueous) B->C Phase Separation I Warning: Strong Base Causes Racemization B->I If NaOH used D Aqueous Phase (Discard) C->D E Organic Phase (Target Ester + Trace H2O) C->E F Drying (Anhydrous Na2SO4) E->F Removes trace acid/water G Solvent Removal (In Vacuo, 40-45°C) F->G H Pure (R)-Isopropyl Mandelate Yield >90%, ee >99% G->H Optimal Path J Warning: High Heat Causes Mandelide G->J If Temp >45°C

Workflow for (R)-isopropyl mandelate extraction highlighting critical byproduct mitigation steps.

Part 4: Validated Experimental Protocols

Protocol 1: Optimized Extraction and Workup

Self-Validating Principle: This protocol utilizes a mild bicarbonate quench to arrest both racemization and hydrolysis pathways, followed by low-temperature concentration to prevent dimerization 2.

  • Quenching: Upon completion of the esterification reaction, cool the crude mixture to room temperature. Remove bulk isopropanol in vacuo with mild heating (maximum 40°C) 2.

  • Dilution: Re-dissolve the crude residue in dichloromethane ( CH2​Cl2​ ) using approximately 10 mL per gram of theoretical yield.

  • Neutralization: Transfer the organic solution to a separatory funnel. Add an equal volume of cold (5°C) 1N NaHCO3​ solution. Invert gently and vent frequently to release CO2​ gas. Do not shake vigorously to avoid emulsion formation.

    • Self-Validating Step: Before discarding the aqueous phase, verify its pH is between 7.0 and 7.5 using pH paper. A pH outside this range indicates incomplete neutralization (risk of hydrolysis) or over-basification (risk of racemization).

  • Phase Separation: Allow the layers to separate completely. Drain the lower organic phase into a clean Erlenmeyer flask.

  • Washing: Wash the organic phase once with distilled water (0.5x volume) and once with saturated brine (0.5x volume) to remove residual salts.

  • Drying: Add anhydrous sodium sulfate ( Na2​SO4​ ) to the organic fraction. Swirl and let sit for 15 minutes until the solution is clear. Filter the solution.

  • Concentration: Transfer to a round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator. Crucial: Maintain the water bath temperature strictly between 40–45°C to prevent mandelide formation 2.

  • Storage: Store the resulting clear oil under an inert atmosphere (Nitrogen/Argon) at 4°C.

Protocol 2: Quality Control - Chiral Purity Analysis via HPLC

Self-Validating Principle: To confirm the absence of the (S)-enantiomer byproduct, chiral HPLC must be employed to validate the stereochemical integrity of the extraction.

  • Sample Preparation: Dissolve 5 mg of the extracted (R)-isopropyl mandelate in 1 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v).

  • Column Selection: Use a validated chiral stationary phase column (e.g., Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using Hexane/Isopropanol (95:5 v/v) at a flow rate of 1.0 mL/min.

  • Detection: UV absorbance at 210 nm and 254 nm.

  • System Suitability (Validation): Inject a racemic standard of isopropyl mandelate first to establish the retention times of both the (R) and (S) enantiomers.

    • Self-Validating Step: The resolution factor ( Rs​ ) between the (R) and (S) peaks must be ≥1.5 . If baseline resolution is not achieved, the ee calculation will be artificially skewed, invalidating the quality control.

References

  • Enantioselective Equilibration−Access to Chiral Aldol Adducts of Mandelic Acid Esters. ACS Publications. 1

  • Boric Acid-Catalyzed, Chemoselective Esterification of a-Hydroxycarboxylic Acids. AWS. 2

  • Optimizing reaction conditions for the esterification of Mandelic Acid. Benchchem. 4

  • Discovery and history of (S)-mandelic acid. Benchchem. 3

  • Enhanced bioproduction and processing of mandelic acid enantiomers: towards a sustainable platform for high-value pharmaceutical and polymer applications. PMC (NIH).5

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Enantiomers of (R)-isopropyl 2-hydroxy-2-phenylacetate

In the landscape of pharmaceutical development and quality control, the stereoselective analysis of chiral molecules is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the stereoselective analysis of chiral molecules is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods to ensure the safety and efficacy of drug substances. This guide provides an in-depth technical overview and a practical framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of (R)- and (S)-isopropyl 2-hydroxy-2-phenylacetate, a key chiral intermediate.

This document moves beyond a simple recitation of validation parameters, delving into the scientific rationale behind experimental design and acceptance criteria. It is intended for researchers, scientists, and drug development professionals engaged in the development, validation, and routine application of chiral HPLC methods. The principles and protocols described herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH)[1][2][3] and the U.S. Food and Drug Administration (FDA)[4][5][6].

The Criticality of Chiral Separation and Method Validation

Enantiomers, being non-superimposable mirror images, often exhibit identical physical and chemical properties in an achiral environment. However, within the chiral environment of the human body, their interactions with receptors, enzymes, and other chiral biomolecules can differ significantly. This underscores the need for analytical methods that can accurately and precisely quantify the enantiomeric purity of a chiral drug substance.

Method validation is the documented evidence that an analytical procedure is suitable for its intended purpose[2][7]. For a chiral HPLC method, this means demonstrating that the method can reliably separate, detect, and quantify the desired enantiomer and its undesired counterpart.

Proposed HPLC Method for Enantiomeric Separation

Based on established success with structurally similar mandelic acid esters, a normal-phase HPLC method employing a polysaccharide-based chiral stationary phase (CSP) is proposed as a robust starting point. These CSPs, such as cellulose or amylose derivatives, offer a high degree of stereoselectivity for a wide range of chiral compounds[8][9].

Table 1: Proposed HPLC Chromatographic Conditions

ParameterCondition
Column Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 220 nm
Injection Volume 10 µL

The Workflow of HPLC Method Validation

The validation of an analytical method is a systematic process that encompasses several key parameters. The following diagram illustrates the logical flow of the validation process for our chiral HPLC method.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Method_Dev Method Development Optimization Optimization of Chromatographic Conditions Method_Dev->Optimization System_Suitability System Suitability Method_Dev->System_Suitability Specificity Specificity System_Suitability->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: A logical workflow for HPLC method validation.

Detailed Experimental Protocols and Acceptance Criteria

The following sections provide detailed, step-by-step methodologies for validating the key performance characteristics of the chiral HPLC method.

System Suitability

Expertise & Experience: System suitability testing is a critical initial step to ensure the chromatographic system is performing adequately on a day-to-day basis[8][10][11]. It acts as a bridge between method validation and routine sample analysis. For chiral separations, resolution is the most critical parameter, as it directly reflects the column's ability to separate the enantiomers.

Experimental Protocol:

  • Prepare a system suitability solution containing both the (R)- and (S)-enantiomers of isopropyl 2-hydroxy-2-phenylacetate at a concentration that provides a clear and detectable response for both peaks.

  • Inject the system suitability solution five or six replicate times.

  • Evaluate the chromatographic parameters against the predefined acceptance criteria.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance CriteriaRationale
Resolution (Rs) ≥ 1.5Ensures baseline separation of the enantiomers for accurate integration.
Tailing Factor (T) ≤ 2.0Indicates good peak shape and column performance.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates the precision of the injection and detection system.
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%Indicates the stability of the chromatographic system.
Specificity

Expertise & Experience: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients[2][7]. For a chiral method, this primarily involves demonstrating that the peak for each enantiomer is pure and not co-eluting with any other component.

Experimental Protocol:

  • Inject a solution of the (R)-enantiomer standard.

  • Inject a solution of the (S)-enantiomer standard (if available as a pure substance).

  • Inject a solution containing a mixture of both enantiomers.

  • If applicable, inject a placebo solution (for drug product analysis).

  • Spike the sample solution with known related substances and potential impurities to demonstrate that they do not interfere with the enantiomer peaks.

  • Perform peak purity analysis using a photodiode array (PDA) detector if available.

Acceptance Criteria:

  • The retention times of the enantiomer peaks in the mixed solution should match those of the individual standards.

  • No interfering peaks should be observed at the retention times of the enantiomers in the placebo or spiked samples.

  • Peak purity analysis should indicate that the enantiomer peaks are spectrally homogeneous.

Linearity and Range

Expertise & Experience: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response over a specified range[2][12]. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a series of at least five standard solutions of the (S)-enantiomer (the impurity) covering the expected range, for example, from the Limit of Quantification (LOQ) to 150% of the specification limit.

  • Prepare a corresponding series for the (R)-enantiomer (the main component) covering, for instance, 80% to 120% of the nominal concentration.

  • Inject each solution in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration for each enantiomer.

  • Perform linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Table 3: Linearity and Range - Hypothetical Data for (S)-enantiomer

Concentration (µg/mL)Mean Peak Area
0.5 (LOQ)12,500
1.025,200
2.563,000
5.0124,500
7.5188,000

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.995.

  • The y-intercept should not be significantly different from zero.

  • The data points should be randomly distributed around the regression line.

Accuracy

Expertise & Experience: Accuracy, or trueness, is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[2][13]. For an impurity method, it is typically determined by spiking the drug substance with known amounts of the impurity at different concentration levels.

Experimental Protocol:

  • Prepare a stock solution of the (S)-enantiomer.

  • Spike a known amount of the (R)-enantiomer with the (S)-enantiomer stock solution at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare each concentration level in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery of the (S)-enantiomer.

Table 4: Accuracy - Hypothetical Data for (S)-enantiomer

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
50%1.251.2398.4%
100%2.502.53101.2%
150%3.753.7098.7%

Acceptance Criteria:

  • The mean percentage recovery should be within a predefined range, typically 90.0% to 110.0% for impurity analysis.

Precision

Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions[2][13]. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Experimental Protocol:

  • Repeatability:

    • Prepare six individual samples of the (R)-enantiomer spiked with the (S)-enantiomer at the target concentration (e.g., 100% of the specification limit).

    • Analyze the samples on the same day, by the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) for the measured concentration of the (S)-enantiomer.

  • Intermediate Precision:

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both sets of experiments.

Table 5: Precision - Hypothetical Data for (S)-enantiomer

ParameterDay 1 / Analyst 1Day 2 / Analyst 2
Mean Measured Conc. (µg/mL)2.512.48
Standard Deviation0.040.05
% RSD1.6%2.0%

Acceptance Criteria:

  • The % RSD for repeatability and intermediate precision should not exceed a predefined limit, typically ≤ 5.0% for impurity analysis.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Expertise & Experience: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[2].

Experimental Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the (S)-enantiomer with those of blank samples.

    • The concentration that yields an S/N ratio of approximately 3 is generally accepted as the LOD.

    • The concentration that yields an S/N ratio of approximately 10 is generally accepted as the LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ must be demonstrated to be precise and accurate. The % RSD for precision at the LOQ should typically be ≤ 10%, and the accuracy should be within an acceptable range (e.g., 80-120%).

Robustness

Expertise & Experience: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage[12].

Experimental Protocol:

  • Prepare a system suitability solution.

  • Vary the following chromatographic parameters one at a time:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Column temperature (e.g., ± 2°C).

    • Mobile phase composition (e.g., vary the percentage of isopropanol by ±1%).

  • For each condition, inject the system suitability solution and evaluate the impact on critical parameters like resolution, retention time, and tailing factor.

Acceptance Criteria:

  • The system suitability parameters should still meet their acceptance criteria under the varied conditions.

  • Significant changes in the results should be noted and may require tightening of the method parameters.

Logical Relationship of Validation Parameters

The validation parameters are interconnected and build upon one another to provide a comprehensive understanding of the method's performance.

Validation_Relationships Specificity Specificity Linearity Linearity Specificity->Linearity ensures pure analyte response Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision Precision->Accuracy LOQ LOQ LOQ->Range defines lower limit Robustness Robustness Robustness->Accuracy tests reliability Robustness->Precision tests reliability

Caption: Interdependencies of HPLC validation parameters.

Conclusion

The validation of a chiral HPLC method is a rigorous and essential process in pharmaceutical analysis. This guide has provided a comprehensive framework for the validation of a method for the enantiomeric separation of (R)-isopropyl 2-hydroxy-2-phenylacetate, grounded in scientific principles and regulatory expectations. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantification limits, and robustness, researchers can establish a high degree of confidence in the reliability and suitability of their analytical procedure. The presented experimental protocols and acceptance criteria serve as a practical starting point for developing a robust validation package that ensures the quality and safety of chiral drug substances.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. Guidance on Analytical Method Validation. (Note: This is a general reference to the FDA's stance on method validation, which is now largely encompassed by the ICH guidelines it has adopted).
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • LCGC International. (2026). System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Altabrisa Group. (2025). What Are HPLC System Suitability Tests and Their Importance?. [Link]

  • SciSpace. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]

  • Semantic Scholar. System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]

  • Asian Journal of Chemistry. (2010). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. [Link]

  • PMC. (2012). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. [Link]

  • Master Analyse et Controle. Developing and validating an HPLC method to quantify an IPA (Ingredient Pharmaceutical Active). [Link]

  • International Council for Harmonisation. (2025). ICH Q2(R2) / Q14 Training Module 7 Additional Case Studies and Examples. [Link]

  • SciELO. (2013). The development and validation of a chiral high performance liquid chromatography method for the identification and quantification of (R)-enantiomer in 10-hydroxycamptothecin. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. [Link]

  • Semantic Scholar. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. [Link]

  • NTU Scholars. (1995). Enantiomeric Derivatives Separation of 2-(Phenoxy)propionate by Chiral High-Performance Liquid Chromatography. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Phenomenex. Simplified Chiral HPLC/SFC Column Screening Strategies. [Link]

  • ResearchGate. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. [Link]

  • Journal of Food and Drug Analysis. (2012). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. [Link]

Sources

Comparative

Comparative Synthesis Guide: (R)-Isopropyl 2-hydroxy-2-phenylacetate vs. Methyl (R)-mandelate

Executive Summary: The Balance of Reactivity and Stereochemical Integrity In advanced asymmetric synthesis and drug development, mandelic acid derivatives serve as foundational chiral building blocks[1]. When selecting a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Balance of Reactivity and Stereochemical Integrity

In advanced asymmetric synthesis and drug development, mandelic acid derivatives serve as foundational chiral building blocks[1]. When selecting an ester derivative of (R)-mandelic acid, chemists frequently choose between methyl (R)-mandelate and its bulkier counterpart, (R)-isopropyl 2-hydroxy-2-phenylacetate (isopropyl (R)-mandelate).

While methyl (R)-mandelate offers high reactivity and straightforward preparation, it suffers from a critical vulnerability: the acidic α -proton is highly exposed. Under basic conditions or in the presence of Lewis acids, it rapidly enolizes, leading to catastrophic loss of enantiomeric excess (ee)[2]. By upgrading to the isopropyl ester, researchers leverage steric shielding to kinetically trap the chiral center, preserving stereochemical integrity during complex downstream transformations such as enantioselective aldol additions[2].

Mechanistic Divergence: The Causality of Steric Shielding

To understand the divergent behavior of these two esters, we must examine the transition state of α -proton abstraction. The α -carbon in mandelates is flanked by an electron-withdrawing phenyl ring and an ester carbonyl, making its proton highly acidic.

When methyl (R)-mandelate is exposed to a Lewis acid like Ti(OiPr)₄ and an amine base, the unhindered methyl group allows the base unimpeded access to the α -proton. The resulting planar enolate intermediate destroys the chiral center, resulting in near-complete racemization within 60 minutes[2].

Conversely, (R)-isopropyl 2-hydroxy-2-phenylacetate features a bulky -CH(CH₃)₂ group. This steric bulk restricts the rotational conformations of the ester and physically blocks the trajectory of the incoming base. This significantly raises the activation energy for enolization, allowing the desired primary reaction (e.g., nucleophilic attack by the α -hydroxyl group) to outcompete the racemization pathway[3],[2].

G A (R)-Mandelate Ester (Substrate) B Base / Lewis Acid Attack (alpha-Proton Abstraction) A->B Methyl Ester (Low Steric Bulk) E Steric Shielding (Isopropyl Group) A->E Isopropyl Ester (High Steric Bulk) C Achiral Enolate (Intermediate) B->C Fast Enolization D Complete Racemization (Methyl Ester Pathway) C->D Non-selective Protonation F Chirality Preserved (Isopropyl Ester Pathway) E->F Blocks Base Approach (Traps Chiral State)

Logical relationship of steric shielding preventing enolization and racemization in mandelates.

Quantitative Benchmarking

The table below summarizes the critical operational metrics for both esters, providing a data-driven basis for reagent selection.

ParameterMethyl (R)-mandelate(R)-Isopropyl 2-hydroxy-2-phenylacetate
CAS Number 20698-91-3[1]1155843-61-0 (Free base/related)[4]
Steric Bulk (Ester Group) Low (-CH₃)High (-CH(CH₃)₂)
Esterification Time (Reflux) 4–6 hours16–24 hours (Requires water removal)
Racemization in Ti(OiPr)₄ (1h) ~100% (Complete loss of ee)[2]~20% (High ee retention)[2]
Susceptibility to Hydrolysis High (Rapid in mild aqueous base)Low (Requires harsher saponification)
Primary Synthetic Utility General chiral building block[5]Stereocontrolled, racemization-resistant workflows

Self-Validating Experimental Protocols

The following workflows demonstrate the synthesis and application of these esters. Each protocol is designed as a self-validating system, ensuring that quality control is embedded directly into the experimental causality.

Workflow N1 (R)-Mandelic Acid (Starting Material) N2 Esterification (MeOH vs iPrOH) N1->N2 H+ Catalyst N3 Methyl (R)-mandelate (4-6h Reflux) N2->N3 MeOH N4 Isopropyl (R)-mandelate (16-24h Reflux) N2->N4 iPrOH N5 Aldol Addition (Ti(OiPr)4, Amine) N3->N5 N4->N5 N6 Loss of ee (<5%) (Unsuitable) N5->N6 Rapid alpha-deprotonation N7 High ee Retention (>80%) (Target Achieved) N5->N7 Steric hindrance protects H

Experimental workflow comparing the synthesis and aldol addition outcomes of mandelate esters.

Protocol A: Synthesis of (R)-Isopropyl 2-hydroxy-2-phenylacetate

Causality: Isopropanol is a secondary alcohol, making Fischer esterification thermodynamically less favorable and kinetically slower than with methanol. To drive the equilibrium, a Dean-Stark trap or molecular sieves must be used to continuously remove the water byproduct.

  • Reaction Setup: Charge a round-bottom flask with 1.0 eq of (R)-mandelic acid and a 10-fold volumetric excess of anhydrous isopropanol.

  • Catalysis: Add 0.05 eq of p-toluenesulfonic acid (p-TsOH). p-TsOH is chosen over H₂SO₄ to minimize side-reactions (like etherification or dehydration) during the prolonged heating required for secondary alcohols.

  • Reflux: Attach a Soxhlet extractor filled with activated 3Å molecular sieves (or a Dean-Stark trap if using a co-solvent like toluene) and reflux for 16–24 hours.

  • Workup: Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate. Dry over MgSO₄ and evaporate to yield the crude ester.

  • Self-Validation Check: Analyze the crude product via ¹H NMR. The disappearance of the broad carboxylic acid proton and the appearance of a distinct isopropyl septet at ~5.0 ppm confirms conversion. Run Chiral HPLC to validate that no acid-catalyzed racemization occurred during the extended reflux.

Protocol B: Enantioselective Aldol Addition (Racemization Resistance Test)

Causality: This protocol tests the stereochemical stability of the ester under Lewis acidic/basic conditions. Ti(OiPr)₄ activates the target aldehyde, while the amine base facilitates the addition. The isopropyl ester is strictly required here to prevent the enolization pathway[2].

  • Preparation: Dissolve 1.0 eq of (R)-isopropyl 2-hydroxy-2-phenylacetate in anhydrous dichloromethane (DCM) under a strict argon atmosphere to prevent titanium hydrolysis.

  • Activation: Add 1.0 eq of Ti(OiPr)₄. Stir at room temperature for 10 minutes.

  • Coupling: Add 1.0 eq of the target aldehyde and 0.05 eq of an amine base (e.g., triethylamine or a chiral amine like N-methylephedrine).

  • Kinetic Control: Allow the reaction to proceed for exactly 1 hour. Note: Strict adherence to this timeframe is critical. Beyond 1 hour, even the sterically hindered isopropyl ester will begin to show >20% racemization[2].

  • Quench & Isolate: Quench with saturated aqueous NH₄Cl, extract with DCM, and purify via flash chromatography.

  • Self-Validation Check: Determine the diastereoselectivity (syn/anti ratio) via ¹H NMR. Most importantly, determine the ee via Chiral HPLC (e.g., Chiralpak AS column). A successful run will yield an aldol adduct with >80% ee, self-validating the hypothesis that the isopropyl group successfully shielded the α -proton[2].

References

  • Enantioselective Equilibration−Access to Chiral Aldol Adducts of Mandelic Acid Esters Source: Organic Letters, American Chemical Society (ACS), 2006. URL:[Link]

  • Strategies for chiral separation: from racemate to enantiomer Source: Chemical Science, Royal Society of Chemistry (RSC), 2023. URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Comparative GC-MS Analysis of (R)-isopropyl 2-hydroxy-2-phenylacetate Batches

Introduction: The Imperative of Purity in Chiral Intermediates In the landscape of pharmaceutical development and manufacturing, the chemical and stereochemical purity of starting materials and intermediates is not merel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Chiral Intermediates

In the landscape of pharmaceutical development and manufacturing, the chemical and stereochemical purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. (R)-isopropyl 2-hydroxy-2-phenylacetate, an important chiral building block and a pharmacopoeia reference standard for impurities in drugs like Pregabalin, exemplifies this principle.[1][2][3] Its synthesis and purification must yield a product that is consistent from one batch to the next, not only in its overall purity but, critically, in its enantiomeric excess (e.e.). The presence of the undesired (S)-enantiomer or other process-related impurities can have significant implications for the safety profile and therapeutic effect of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, field-proven methodology for the comparative analysis of different batches of (R)-isopropyl 2-hydroxy-2-phenylacetate using Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond a simple recitation of steps to explore the scientific rationale behind the analytical choices, establishing a self-validating protocol designed for robustness and reliability. The objective is to empower researchers, analytical scientists, and quality control professionals to confidently assess and compare batch quality, ensuring the integrity of their drug development pipeline.

The Analytical Strategy: Anticipating Impurities from Synthesis

A robust analytical method is born from a deep understanding of the molecule's synthetic pathway. The most common route to isopropyl 2-hydroxy-2-phenylacetate is a Fischer esterification of mandelic acid with 2-propanol, typically catalyzed by a strong acid.[2][4][5] This seemingly straightforward reaction can introduce several potential impurities that our GC-MS method must be capable of separating and identifying:

  • Starting Materials: Residual, unreacted (R)-mandelic acid and the isopropanol solvent.

  • Enantiomeric Impurity: The (S)-isopropyl 2-hydroxy-2-phenylacetate, which may arise from a non-enantiopure mandelic acid starting material.

  • Synthesis Byproducts: Impurities from the synthesis of mandelic acid itself, which often starts from benzaldehyde, can carry through.[6][7]

  • Dehydration Products: Potential for elimination of the hydroxyl group under acidic/thermal conditions to form isopropyl 2-phenylacrylate.

Our GC-MS method is therefore designed not just to quantify the target (R)-enantiomer but to achieve baseline separation of it from its (S)-counterpart and any other likely process-related impurities.

The Complete GC-MS Workflow: From Sample to Decision

The analytical workflow is a systematic process ensuring that each step logically follows the last, minimizing variability and maximizing data integrity.

G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Review cluster_decision Phase 4: Batch Disposition Sample Receive Batch Samples (A, B, C) Dilution Accurate Dilution in Ethyl Acetate Sample->Dilution Vial Transfer to GC Vial Dilution->Vial GCMS GC-MS Analysis on Chiral Column Vial->GCMS Chromatogram Generate Total Ion Chromatogram (TIC) GCMS->Chromatogram Integration Peak Integration & Area Calculation Chromatogram->Integration Identification Mass Spectra Analysis & Library Search Chromatogram->Identification Quantification Calculate Assay, e.e., & Impurity Levels Integration->Quantification Identification->Quantification Report Generate Comparative Report Quantification->Report Decision Accept / Reject Batch Report->Decision

Caption: Overall workflow for the comparative analysis of product batches.

Experimental Protocol: A Self-Validating Methodology

This section details the step-by-step protocol. The causality behind each parameter is explained to demonstrate the method's inherent logic and robustness.

Sample Preparation
  • Solvent Selection: Prepare a stock solution of each batch sample at approximately 1 mg/mL in high-purity Ethyl Acetate.

    • Rationale: Ethyl acetate is an excellent solvent for the analyte and is compatible with the GC-MS system. It is volatile enough to not interfere with early-eluting peaks.

  • Standard Preparation: Prepare a certified reference standard of (R)-isopropyl 2-hydroxy-2-phenylacetate and a racemic (R/S) standard at the same concentration.

    • Rationale: The pure (R)-standard is used for identity confirmation and assay calculation. The racemic standard is crucial for confirming the elution order of the enantiomers and demonstrating the column's resolving power.

  • Vialing: Transfer the prepared solutions into 2 mL autosampler vials with PTFE-lined septa.

    • Rationale: Inert caps are essential to prevent sample contamination or interaction with the cap material.

GC-MS Instrumentation and Optimized Parameters

The analysis is performed on a standard Gas Chromatograph coupled with a Mass Spectrometer. The key to this analysis is the use of a chiral capillary column.[8][9]

Parameter Setting Justification
GC System Agilent 7890B or equivalentA robust and widely used platform for routine analysis.
MS Detector Agilent 5977A MSD or equivalentProvides both high sensitivity and the mass spectral data needed for definitive identification.
Column Cyclodextrin-based chiral column (e.g., CYCLOSIL-B, 30m x 0.25mm x 0.25µm)This is the most critical parameter. Cyclodextrin stationary phases form transient diastereomeric complexes with the enantiomers, allowing for their separation based on differential interaction energies.[9][10][11]
Injection Port Split/Splitless Inlet
ModeSplit (Ratio 50:1)A split injection prevents column overloading with the concentrated main peak, ensuring sharp, symmetrical peaks for accurate integration.
Temperature250 °CEnsures rapid and complete volatilization of the analyte without causing thermal degradation.
Injection Volume1 µLStandard volume for capillary GC.
Carrier Gas Helium (99.999% purity)An inert gas that provides good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)A standard flow rate for this column dimension, providing a good balance between analysis time and resolution.
Oven Program 1. Initial Temp: 80 °C, hold 1 min2. Ramp: 10 °C/min to 220 °C3. Hold: 5 minThe initial hold allows for separation of volatile solvents. The ramp effectively separates the analytes of interest. The final hold ensures that any less volatile impurities are eluted from the column, preventing ghost peaks in subsequent runs.
MS Transfer Line 280 °CPrevents condensation of the analytes as they move from the GC to the MS source.
MS Ion Source 230 °CStandard temperature for electron ionization (EI).
MS Quadrupole 150 °CStandard temperature for the mass filter.
Acquisition Mode Full Scan (m/z 40-350) and SIMFull Scan is used for initial method development and to identify unknown impurities by comparing their mass spectra to libraries (e.g., NIST).[12] Selected Ion Monitoring (SIM) is used for quantitative analysis of the target analyte and known impurities, offering significantly higher sensitivity.[9][13] Key ions for SIM would be selected from the analyte's mass spectrum (e.g., m/z 107, 194).

Comparative Analysis: Interpreting Data from Three Hypothetical Batches

To illustrate the application of this method, we will analyze the data from three hypothetical batches:

  • Batch A: The ideal, high-purity batch.

  • Batch B: A batch with an unacceptable level of the (S)-enantiomer.

  • Batch C: A batch contaminated with a process-related impurity, unreacted mandelic acid.

The quantitative results are summarized below.

Parameter Specification Batch A Batch B Batch C Result
Assay (%) ≥ 99.0%99.8%99.7%97.5%A, B: Pass, C: Fail
(S)-Enantiomer (%) ≤ 0.15%0.05%1.5%0.06%A, C: Pass, B: Fail
Mandelic Acid (%) ≤ 0.20%< 0.01%< 0.01%2.3%A, B: Pass, C: Fail
Total Impurities (%) ≤ 1.0%0.2%1.8% (incl. S)2.5%A: Pass, B, C: Fail
Analysis of Chromatograms
  • Batch A (Reference Standard): The chromatogram shows a single, sharp, major peak at the retention time for (R)-isopropyl 2-hydroxy-2-phenylacetate. A minuscule peak may be observed at the retention time for the (S)-enantiomer, well within specification. The baseline is clean, indicating the absence of other significant impurities.

  • Batch B (Enantiomeric Impurity): The chromatogram displays two significant peaks. The major peak corresponds to the desired (R)-enantiomer. A second, smaller peak is present at the retention time confirmed for the (S)-enantiomer using the racemic standard. The area percentage of this peak clearly exceeds the specification, leading to batch rejection. The enantiomeric excess (e.e.) is calculated as: e.e. % = [((Area R - Area S) / (Area R + Area S))] * 100.

  • Batch C (Process Impurity): The chromatogram shows a high-purity peak for the (R)-enantiomer. However, another significant peak appears at a different retention time. By examining the mass spectrum of this peak and comparing it to a spectral library, it is tentatively identified as mandelic acid. This identification is then confirmed by injecting a standard of mandelic acid. Quantification shows the level of this impurity is well above the acceptable limit.

Logical Framework for Batch Disposition

The data from the GC-MS analysis feeds directly into a clear, logical decision-making process for accepting or rejecting a batch.

G Start GC-MS Data Acquired CheckAssay Assay ≥ 99.0%? Start->CheckAssay CheckEnantiomer S-Enantiomer ≤ 0.15%? CheckAssay->CheckEnantiomer Yes Reject Batch Rejected CheckAssay->Reject No CheckImpurities Total Impurities ≤ 1.0%? CheckEnantiomer->CheckImpurities Yes CheckEnantiomer->Reject No Accept Batch Accepted CheckImpurities->Accept Yes CheckImpurities->Reject No

Caption: Decision tree for batch acceptance based on GC-MS results.

Conclusion

The quality control of chiral pharmaceutical intermediates like (R)-isopropyl 2-hydroxy-2-phenylacetate is a critical, non-negotiable aspect of drug manufacturing. A meticulously developed and validated GC-MS method, founded on a scientific understanding of potential impurities, is the most effective tool for this task. By employing a chiral stationary phase and optimizing chromatographic conditions, it is possible to achieve clear separation of enantiomers and process-related impurities. This guide provides a comprehensive framework for not only performing the analysis but also for interpreting the comparative data between batches, ensuring that only materials of the highest purity and quality proceed in the development and manufacturing pipeline.

References

  • Gronert, S., et al. (2000). A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. Analytical Chemistry, 72(19), 4685-4690. Available from: [Link]

  • Onoja, E. G., et al. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available from: [Link]

  • Yao, Z. P., et al. (2014). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive. Available from: [Link]

  • Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology. Available from: [Link]

  • Li, H., et al. (2022). Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu. Molecules, 27(17), 5530. Available from: [Link]

  • AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. Available from: [Link]

  • Pharmaffiliates. mandelic acid and its Impurities. Available from: [Link]

  • Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed. Available from: [Link]

  • Christie, W. W. (2019). The Chromatographic Resolution of Chiral Lipids. AOCS Lipid Library. Available from: [Link]

  • Sieroń, L., et al. (2017). Crystal structure of isopropyl 2-hydroxy-2-phenylacetate: a pharmacopoeia reference standard. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 771–774. Available from: [Link]

  • Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]

  • Organic Syntheses. Mandelic Acid. Available from: [Link]

  • Organic Syntheses. Mandelic Acid. Available from: [Link]

  • Sieroń, L., et al. (2017). Crystal structure of isopropyl 2-hydroxy-2-phenyl- acetate: a pharmacopoeia reference standard. IUCr Journals. Available from: [Link]

  • Google Patents. US2562861A - Mandelic acid purification involving production of complex alkali metal salts thereof.
  • Hladon, E. O., et al. (2018). Obtaining of the pharmacopoeial reference sample of the mandelic acid isopropyl ester. Zhurnal Orhanichnoi ta Farmatsevtychnoi Khimii. Available from: [Link]

  • NextSDS. Isopropyl 2-hydroxy-2-phenylacetate — Chemical Substance Information. Available from: [Link]

  • Shimadzu. Optimal Conditions for USEPA Method 8260B Analysis Using the EST Analytical Sampling System and the Shimadzu GCMS-QP2010s. Available from: [Link]

  • Sieroń, L., et al. (2017). Crystal structure of isopropyl 2-hydroxy-2-phenylacetate: a pharmacopoeia reference standard. ResearchGate. Available from: [Link]

  • U.S. Food and Drug Administration. (2020). Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. Available from: [Link]

  • Al-Shamary, A. G., et al. (2022). Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. Heliyon, 8(9), e10488. Available from: [Link]

  • Yu, J., et al. (2012). Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS. Analytical Methods, 4(6), 1647-1652. Available from: [Link]

  • Olowoyeye, F. I., et al. (2020). Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L. on key enzymes implicated in erectile dysfunction. Journal of Pharmacy & Pharmacognosy Research, 8(5), 415-427. Available from: [Link]

Sources

Comparative

(R)-isopropyl 2-hydroxy-2-phenylacetate vs (R)-ethyl 2-hydroxy-2-phenylacetate efficacy

An objective comparison of the synthetic efficacy of (R)-isopropyl 2-hydroxy-2-phenylacetate and (R)-ethyl 2-hydroxy-2-phenylacetate for researchers, scientists, and drug development professionals. In the landscape of as...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison of the synthetic efficacy of (R)-isopropyl 2-hydroxy-2-phenylacetate and (R)-ethyl 2-hydroxy-2-phenylacetate for researchers, scientists, and drug development professionals.

In the landscape of asymmetric synthesis, the utility of a chiral building block is not merely defined by its structure, but by its performance, versatility, and the stereochemical control it imparts in subsequent transformations. Among the plethora of available synthons, esters of (R)-mandelic acid are workhorses for the introduction of a stereogenic center bearing a hydroxyl and a phenyl group. This guide provides an in-depth comparison of two such common esters: (R)-isopropyl 2-hydroxy-2-phenylacetate and (R)-ethyl 2-hydroxy-2-phenylacetate. Our analysis moves beyond a simple cataloging of properties to a critical evaluation of their synthetic efficacy, grounded in mechanistic principles and empirical data.

The choice between an isopropyl and an ethyl ester is not trivial; it can significantly influence reaction kinetics, stereoselectivity, and overall yield. This is primarily due to the difference in the steric bulk of the alkyl group (isopropyl being larger than ethyl), which can affect enzyme-substrate interactions during their synthesis and the approach of reagents in subsequent reactions.

I. Synthesis: Biocatalytic Routes to High Enantiopurity

The most reliable and scalable methods for producing enantiopure mandelate esters rely on biocatalysis, particularly the use of lipases for kinetic resolution of racemic esters or the asymmetric esterification of mandelic acid.

A widely employed strategy is the lipase-catalyzed transesterification of a simple racemic ester, such as methyl mandelate, with an alcohol. Lipases, such as Candida antarctica lipase B (CALB), often exhibit high enantioselectivity for the (R)-enantiomer, leading to the preferential formation of the corresponding (R)-ester.

Experimental Protocol: Lipase-Catalyzed Synthesis of (R)-Alkyl Mandelates

  • Reaction Setup: In a dried flask, dissolve racemic methyl mandelate (1.0 eq) in a suitable organic solvent (e.g., toluene, 10 mL/mmol of substrate).

  • Addition of Reagents: Add the alcohol (isopropanol or ethanol, 3.0 eq) and the immobilized lipase (e.g., Novozym 435, 10% w/w of the substrate).

  • Reaction Conditions: The mixture is incubated at a controlled temperature (e.g., 40-50 °C) with gentle agitation.

  • Monitoring: The reaction progress is monitored by chiral HPLC to determine the conversion and the enantiomeric excess (e.e.) of the product and the remaining substrate.

  • Work-up and Purification: Upon reaching optimal conversion (typically around 50%), the enzyme is filtered off. The solvent is removed under reduced pressure, and the resulting mixture of ester and unreacted methyl mandelate is purified by column chromatography.

The steric demand of the alcohol can influence the efficiency of the enzymatic resolution. While both ethanol and isopropanol are effective, the larger isopropyl group can sometimes lead to slower reaction rates but potentially higher enantioselectivity, depending on the specific lipase used.

II. Comparative Performance in Asymmetric Synthesis

The true measure of efficacy for these chiral synthons lies in their performance in key synthetic transformations. A critical application is their use as precursors for the synthesis of other chiral molecules, such as α-substituted phenylacetic acids, which are important pharmacophores.

Case Study: Synthesis of (R)-α-methoxyphenylacetic acid

(R)-α-methoxyphenylacetic acid is a valuable chiral building block for several pharmaceuticals. Its synthesis can be achieved by the O-methylation of the corresponding (R)-alkyl mandelate.

Reaction Workflow:

cluster_0 O-Methylation of (R)-Alkyl Mandelate R_Mandelate (R)-Alkyl Mandelate (Alkyl = Ethyl or Isopropyl) Deprotonation Deprotonation (e.g., NaH) R_Mandelate->Deprotonation Alkoxide Alkoxide Intermediate Deprotonation->Alkoxide Methylation Methylation (e.g., CH3I) Alkoxide->Methylation Product (R)-Alkyl 2-methoxy-2-phenylacetate Methylation->Product Hydrolysis Ester Hydrolysis (e.g., LiOH, H2O) Product->Hydrolysis Final_Product (R)-α-methoxyphenylacetic acid Hydrolysis->Final_Product

Validation

Comparative Guide: Enzymatic vs. Chemical Synthesis of (R)-Isopropyl 2-Hydroxy-2-Phenylacetate

Executive Summary (R)-isopropyl 2-hydroxy-2-phenylacetate, commonly known as (R)-isopropyl mandelate, is a critical chiral building block and a recognized pharmacopoeia reference standard used in the impurity profiling o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-isopropyl 2-hydroxy-2-phenylacetate, commonly known as (R)-isopropyl mandelate, is a critical chiral building block and a recognized pharmacopoeia reference standard used in the impurity profiling of neuroactive drugs like Pregabalin[1]. Synthesizing this ester with high enantiomeric purity and yield presents a classic dichotomy in process chemistry: should one rely on the direct chemical esterification of an enantiopure chiral pool, or utilize the enzymatic kinetic resolution of a racemic mixture?

As a Senior Application Scientist, I have structured this guide to objectively compare these two paradigms. We will dissect the mechanistic causality behind each method, provide self-validating experimental protocols, and benchmark their quantitative performance to aid your process scale-up decisions.

Workflow Start1 Enantiopure (R)-Mandelic Acid Chem Chemical Esterification (Boric Acid / H2SO4) Start1->Chem Prod1 (R)-Isopropyl Mandelate Yield: 91-93% (Direct Synthesis) Chem->Prod1 Start2 Racemic Isopropyl Mandelate Enz Enzymatic Resolution (Lipase CALB) Start2->Enz Prod2 (R)-Isopropyl Mandelate Yield: 49.9% (Kinetic Resolution) Enz->Prod2

Workflow comparison of chemical esterification vs. enzymatic kinetic resolution.

Chemical Synthesis Route: Chemoselective Direct Esterification

The traditional chemical approach involves the Fischer esterification of enantiopure (R)-mandelic acid with isopropanol. While strong mineral acids (e.g., H₂SO₄) can achieve yields up to 91%[1], they risk inducing racemization or unwanted etherification of the α-hydroxyl group. A highly superior, chemoselective alternative utilizes boric acid as a templating catalyst[2].

Mechanistic Causality

Isopropanol is a sterically hindered secondary alcohol, making the esterification thermodynamically challenging. Boric acid overcomes this by selectively coordinating with both the α-hydroxyl and the carboxylate groups of mandelic acid to form a transient, cyclic borate intermediate.

  • Causality: This cyclic intermediate serves a dual purpose. First, it sterically shields the α-hydroxyl group, preventing unwanted diesterification. Second, it enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the bulky isopropanol molecule[2].

Self-Validating Protocol: Boric Acid-Catalyzed Esterification
  • Reaction Setup: Dissolve 1.0 equivalent of enantiopure (R)-mandelic acid in an excess of isopropanol (acting as both reactant and solvent). Add 10 mol% boric acid[2].

  • Execution: Stir the solution at ambient temperature or under mild heating. Crucial: Do not subject the mixture to prolonged reflux (>36 hours), as excessive thermal stress can break the borate complex and trigger diester formation[2].

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The reaction is self-validating when the highly polar mandelic acid spot is entirely consumed, replaced by a single, higher-Rf ester spot.

  • Workup & Isolation: Remove excess isopropanol under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃. Causality: The mild base neutralizes and extracts the boric acid catalyst and any unreacted mandelic acid into the aqueous phase. Dry the organic layer over Na₂SO₄ and concentrate.

  • Final Validation: Yields typically reach 93%[2]. Successful isolation is confirmed via FTIR (absence of broad carboxylic O-H stretch; presence of sharp ester C=O stretch at ~1735 cm⁻¹) and polarimetry to ensure the retention of the (R)-configuration.

Enzymatic Synthesis Route: Lipase-Catalyzed Kinetic Resolution

When enantiopure starting materials are cost-prohibitive, synthesizing racemic isopropyl mandelate[1] followed by enzymatic kinetic resolution is the industry standard. Immobilized lipases, particularly Candida antarctica lipase B (CALB / Novozym 435), are highly effective for this transformation[3].

Mechanistic Causality

Lipases operate via a Ser-His-Asp catalytic triad. In a kinetic resolution setup, the enzyme is deployed to selectively hydrolyze the unwanted (S)-enantiomer of the racemic ester back into (S)-mandelic acid, leaving the desired (R)-isopropyl mandelate unreacted[3].

  • Causality: The chiral binding pocket of CALB creates a perfectly matched, low-energy transition state for the (S)-enantiomer. Conversely, the (R)-enantiomer experiences severe steric clashing within the active site, drastically reducing its hydrolysis rate.

Mechanism Substrate Racemic Isopropyl Mandelate (Substrate) Enzyme Lipase Active Site (Ser-His-Asp Triad) Substrate->Enzyme Fast Hydrolyzed Product (S)-Mandelic Acid Enzyme->Fast (S)-Enantiomer (Matched Fit) Slow Unreacted Target (R)-Isopropyl Mandelate Enzyme->Slow (R)-Enantiomer (Steric Clash)

Mechanistic causality of lipase-catalyzed kinetic resolution of racemic esters.

Self-Validating Protocol: Enzymatic Kinetic Resolution
  • Reaction Setup: Dissolve racemic isopropyl mandelate in a biphasic system consisting of methyl tert-butyl ether (MTBE) and a pH 7.0 phosphate buffer. Add immobilized CALB. Causality: The biphasic system acts as a reservoir; the organic phase holds the hydrophobic ester, while the aqueous phase supplies the exact thermodynamic water activity required for hydrolysis and buffers the released acid to prevent enzyme denaturation.

  • Execution: Incubate the mixture at 40°C with orbital shaking.

  • In-Process Validation: Continuously monitor the enantiomeric excess (ee) of the organic layer via chiral HPLC. Crucial: The reaction must be strictly terminated at exactly 50% conversion. Proceeding beyond 50% will result in the slow hydrolysis of the target (R)-ester, degrading the final yield.

  • Workup & Isolation: Filter out the immobilized enzyme (which can be washed and recycled). Separate the organic layer and wash it with 5% aqueous Na₂CO₃. Causality: The base deprotonates the hydrolyzed (S)-mandelic acid, pulling it into the aqueous phase, while the unreacted (R)-isopropyl mandelate remains in the organic phase.

  • Final Validation: Evaporate the MTBE to yield the pure target. This self-validating system theoretically caps at a 50% yield, but routinely achieves >99.9% enantiomeric excess[3].

Comparative Data Analysis

To facilitate process selection, the quantitative performance metrics of both methodologies are summarized below. The choice ultimately depends on the availability of chiral starting materials versus the need for absolute enantiomeric purity.

MetricChemical Synthesis (Direct Esterification)Enzymatic Synthesis (Kinetic Resolution)
Starting Material Enantiopure (R)-Mandelic AcidRacemic Isopropyl Mandelate
Catalyst Boric Acid (10 mol%) or H₂SO₄Immobilized Lipase (e.g., CALB)
Target Yield 91% - 93% [1][2]49.9% (Theoretical max 50%)[3]
Enantiomeric Excess Dependent on starting material purity> 99.9% [3]
Reaction Time 4 - 12 hours24 - 48 hours
Temperature Ambient to 80°C (Reflux)30°C - 40°C (Mild)
Environmental Impact Moderate (Requires solvent extraction)Low (Aqueous/biphasic, reusable catalyst)
Primary Limitation High cost of enantiopure precursorsYield is mathematically capped at 50%

References

  • Isaiev, I., et al. (2017). Crystal structure of isopropyl 2-hydroxy-2-phenylacetate: a pharmacopoeia reference standard. Acta Crystallographica Section E: Crystallographic Communications. Available at:[Link]

  • Houston, T. A., et al. (2004). Boric Acid-Catalyzed, Chemoselective Esterification of α-Hydroxycarboxylic Acids. Organic Letters. Available at:[Link]

  • Wang, Z., et al. (2013). Efficient Acid-Catalyzed Conversion of Phenylglyoxal to Mandelates on Flame-Derived Silica/Alumina. ACS Catalysis. Available at:[Link]

  • Google Patents (CN106636293A).Chiral resolution method for hydroxy esters.

Sources

Comparative

A Researcher's Guide to Validating Chiral Purity: A Comparative Analysis Using (R)-isopropyl 2-hydroxy-2-phenylacetate

In the landscape of drug development and synthesis, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposabl...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and synthesis, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different effects within a biological system. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of polarimetry as a classic and valuable tool for validating chiral purity, using (R)-isopropyl 2-hydroxy-2-phenylacetate as a case study. We will delve into the foundational principles, provide a self-validating experimental protocol, and objectively compare polarimetry with modern chromatographic and spectroscopic alternatives.

The Principle of Optical Rotation: A Foundation of Chiral Analysis

Chiral molecules possess the unique property of rotating the plane of polarized light, a phenomenon known as optical activity.[1][2] This rotation is measured using an instrument called a polarimeter.[3] The extent and direction of this rotation are characteristic of a specific enantiomer under defined conditions.[4]

The primary value measured is the observed rotation (α) . However, this value is dependent on several experimental parameters, including the concentration of the sample, the length of the polarimeter tube, temperature, and the wavelength of the light source.[5] To create a standardized, comparable value, the specific rotation ([α]) is calculated. This is a fundamental physical property of a chiral compound.[5]

The relationship is defined by Biot's Law:

[α]Tλ = α / (l × c)

Where:

  • [α] is the specific rotation.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of light (commonly the sodium D-line, 589 nm).[6]

  • α is the observed rotation in degrees.

  • l is the path length of the sample tube in decimeters (dm).

  • c is the concentration of the solution in grams per milliliter (g/mL).[7]

An enantiomer that rotates light clockwise is termed dextrorotatory (+) and one that rotates light counter-clockwise is levorotatory (-).[3] Crucially, a pair of enantiomers will rotate light with equal magnitude but in opposite directions.[8] A 50:50 mixture of two enantiomers, known as a racemic mixture, is optically inactive because the rotations cancel each other out.[3]

Experimental Protocol: Determining the Chiral Purity of (R)-isopropyl 2-hydroxy-2-phenylacetate

This protocol outlines the steps for determining the enantiomeric excess (% ee) of a sample of (R)-isopropyl 2-hydroxy-2-phenylacetate. The trustworthiness of this protocol is ensured by including steps for instrument calibration and blank measurement.

Objective: To measure the specific rotation of a sample of (R)-isopropyl 2-hydroxy-2-phenylacetate and calculate its enantiomeric excess.

Materials:

  • High-precision polarimeter (e.g., equipped with a sodium lamp, λ = 589 nm)

  • Volumetric flask (e.g., 10 mL, Class A)

  • Analytical balance

  • Polarimeter sample cell (e.g., 1 dm)

  • (R)-isopropyl 2-hydroxy-2-phenylacetate sample

  • Chloroform (or other suitable solvent, ACS grade or higher)

  • Certified quartz plate or sucrose standard for calibration

Step-by-Step Methodology
  • Instrument Calibration and Verification:

    • Rationale: To ensure the accuracy and reliability of the polarimeter, its performance must be verified against a known standard before sample analysis.

    • Procedure: Turn on the polarimeter and allow the light source to stabilize as per the manufacturer's instructions. Calibrate the instrument to zero using an empty, clean sample cell. Measure the optical rotation of a certified quartz plate or a standard sucrose solution of known concentration. The reading should be within the certified tolerance.

  • Solvent Blank Measurement:

    • Rationale: The solvent itself may have a minute optical rotation or impurities that could interfere with the measurement. This step corrects for any background rotation.

    • Procedure: Fill the clean polarimeter cell with the pure solvent (chloroform). Place the cell in the polarimeter and record the reading. This value should be subtracted from the sample's observed rotation.

  • Sample Preparation:

    • Rationale: Accurate concentration is critical for the calculation of specific rotation. A precise weight and volume are required.

    • Procedure: Accurately weigh approximately 1.0 g of the (R)-isopropyl 2-hydroxy-2-phenylacetate sample using an analytical balance. Quantitatively transfer the sample to a 10 mL volumetric flask. Dissolve the sample in chloroform and fill the flask to the mark. Mix thoroughly to ensure a homogenous solution.

  • Sample Measurement:

    • Rationale: This step determines the observed rotation of the sample solution. Care must be taken to avoid air bubbles, which can scatter light and affect the reading.

    • Procedure: Rinse the polarimeter cell with a small amount of the prepared sample solution. Fill the cell with the sample solution, ensuring no air bubbles are present in the light path. Place the cell in the polarimeter and allow the reading to stabilize. Record the observed optical rotation (α). According to USP guidelines, this should be done within 30 minutes of solution preparation.[9]

  • Data Analysis and Calculation:

    • Rationale: Convert the raw observed rotation into the standardized specific rotation and then use this value to determine the chiral purity, or enantiomeric excess.

    • Procedure:

      • Corrected Observed Rotation (αcorr): Subtract the solvent blank reading from the sample's observed rotation.

      • Calculate Concentration (c): c (g/mL) = mass of sample (g) / volume of solution (mL).

      • Calculate Specific Rotation ([α]sample): Use Biot's Law: [α]sample = αcorr / (l × c).

      • Calculate Enantiomeric Excess (% ee): % ee = ([α]sample / [α]pure) × 100 Note: The specific rotation of enantiomerically pure (R)-isopropyl 2-hydroxy-2-phenylacetate ([α]pure) must be obtained from literature or a certified reference standard.

Experimental Workflow Diagram

G cluster_prep Preparation & Calibration cluster_measure Measurement cluster_calc Calculation start Start cal Calibrate Polarimeter with Standard start->cal blank Measure Solvent Blank cal->blank prep Prepare Sample Solution (c = mass/vol) blank->prep measure Measure Observed Rotation (α) prep->measure calc_alpha Calculate Corrected α_corr = α - α_blank measure->calc_alpha calc_spec Calculate Specific Rotation [α] = α_corr / (l * c) calc_alpha->calc_spec calc_ee Calculate Enantiomeric Excess % ee = ([α]sample / [α]pure) * 100 calc_spec->calc_ee end_node End calc_ee->end_node

Caption: Workflow for chiral purity analysis via polarimetry.

Data Presentation and Interpretation

The ultimate goal is to determine the enantiomeric excess (% ee), which quantifies the purity of one enantiomer in a mixture.

ParameterSymbolExample ValueNotes
Mass of Samplem1.015 g
Volume of SolutionV10.0 mL
Concentrationc0.1015 g/mLc = m / V
Path Lengthl1.0 dmStandard cell length
Solvent Blankαblank+0.002°
Observed Rotationαobs-15.545°
Corrected Rotationαcorr-15.547°αcorr = αobs - αblank
Literature [α] of Pure (S)-enantiomer[α]pure+160° (hypothetical)Value for the opposite enantiomer
Calculated Specific Rotation [α]sample -153.2° [α] = αcorr / (l × c)
Enantiomeric Excess % ee 95.7% **% ee =

In this example, the sample has an enantiomeric excess of 95.7% of the (R)-enantiomer.

Comparative Analysis: Polarimetry vs. Alternative Techniques

While polarimetry is a foundational technique, it is not without limitations. For many applications, especially in regulated environments, it is often supplemented or replaced by chromatographic or spectroscopic methods.[10]

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP)

Chiral HPLC is often considered the gold standard for determining enantiomeric excess.[11][12] It physically separates the enantiomers, allowing for their individual quantification.[13]

  • Principle: Enantiomers interact differently with a chiral stationary phase, leading to different retention times. A standard detector (like UV) is used to quantify the area of each peak.[11]

  • Advantages: High accuracy and precision, high sensitivity (low limit of detection), and the ability to simultaneously detect and quantify other impurities.[14][15]

  • Disadvantages: Requires method development to find a suitable chiral column and mobile phase, which can be time-consuming and expensive.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can be used to determine enantiomeric excess through the use of chiral shift reagents or chiral solvating agents.[16]

  • Principle: A chiral lanthanide shift reagent (e.g., Eu(hfc)₃) can be added to the sample.[16][17] This reagent forms diastereomeric complexes with the enantiomers, causing corresponding protons in the two enantiomers to have different chemical shifts in the NMR spectrum.[18] The ratio of the enantiomers can be determined by integrating the separate signals.

  • Advantages: Provides a direct measure of the molar ratio, is non-destructive, and can provide structural information.[12]

  • Disadvantages: Lower sensitivity compared to HPLC, requires higher sample concentrations (mg quantities), and can suffer from peak broadening or overlapping signals.[12][16]

Head-to-Head Comparison
FeaturePolarimetryChiral HPLCNMR Spectroscopy
Principle Measures bulk optical rotationPhysical separation of enantiomersForms diastereomeric complexes
Accuracy Moderate; depends on purityHigh; direct quantificationHigh; direct molar ratio
Precision ModerateHigh (%RSD < 2%)[12]High (with good resolution)
Sensitivity Low (requires high concentration)[19]Very High (ng/mL to µg/mL)[12]Low (mg quantities)[12]
Sample Throughput High (fast measurement)Low to ModerateModerate
Cost (Instrument) LowHighVery High
Method Development MinimalHighModerate
Information Provides only the net rotationSeparates and quantifies all componentsProvides structural information
Decision-Making Guide for Method Selection

G q1 Need to quantify trace enantiomeric impurity (<1%)? q2 Is high throughput for routine screening required? q1->q2 No hplc Use Chiral HPLC q1->hplc Yes q3 Is structural confirmation or analysis of a complex mixture needed? q2->q3 No polarimetry Use Polarimetry q2->polarimetry Yes q3->polarimetry No nmr Use NMR with Chiral Shift Reagent q3->nmr Yes

Caption: Decision tree for selecting a chiral analysis method.

Conclusion

Polarimetry remains a rapid, cost-effective, and valuable technique for the routine assessment of chiral purity, particularly for samples with a high expected enantiomeric excess. Its primary strength lies in its simplicity and speed, making it an excellent tool for screening reactions or for quality control of bulk materials where the primary goal is to confirm the identity and approximate purity of the desired enantiomer.

However, for regulatory filings, trace-level impurity detection, or when absolute accuracy and precision are paramount, polarimetry is often insufficient on its own. The gold standard for these applications is Chiral HPLC, which provides unambiguous separation and quantification. NMR spectroscopy offers a powerful orthogonal method, valuable for its direct measurement of molar ratios and the additional structural information it can provide.

Ultimately, the choice of analytical method depends on the specific requirements of the analysis. A comprehensive approach may involve using polarimetry for rapid screening, followed by validation with a more sensitive and specific method like Chiral HPLC. Understanding the strengths and limitations of each technique allows the modern researcher to select the most appropriate tool for validating the chiral integrity of their compounds.

References

  • USP General Chapter <781> Optical Rotation. United States Pharmacopeia. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/generalChapter781.pdf]
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [URL: https://www.heraldopenaccess.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/jssc.201100659]
  • Chiral HPLC Analysis for Enantiomeric Excess Determination. Benchchem. [URL: https://www.benchchem.
  • How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC? ChemistrySelect. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/slct.202000166]
  • Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. Journal of Lipid Research. [URL: https://www.jlr.org/article/S0022-2275(20)39785-0/fulltext]
  • FAQs: <781> Optical Rotation. US Pharmacopeia (USP). [URL: https://www.usp.
  • Basics of polarimetry. Anton Paar Wiki. [URL: https://wiki.anton-paar.com/en/basics-of-polarimetry/]
  • Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation. JoVE. [URL: https://www.jove.
  • <781> Optical Rotation. USP-NF. [URL: https://www.uspnf.
  • Basics of polarimetry. Anton Paar Wiki. [URL: https://wiki.anton-paar.com/en/basics-of-polarimetry/]
  • <781> OPTICAL ROTATION. Pharmacopeial Forum. [URL: https://www.uspnf.
  • A Comparative Guide to Analytical Methods for Chiral Purity Determination. Benchchem. [URL: https://www.benchchem.
  • NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine. Journal of Chemical Education. [URL: https://pubs.acs.org/doi/abs/10.1021/ed077p1550]
  • Revised USP General Chapter <781> Optical Rotation published for Comments. ECA Academy. [URL: https://www.gmp-compliance.
  • Water-Soluble Chiral Shift Reagents for High-Field NMR. Tokyo Chemical Industry. [URL: https://www.tcichemicals.com/US/en/support-download/tcimail/backnumber/129-topics-01]
  • Optical Activity. Maricopa Open Digital Press. [URL: https://open.maricopa.edu/chem235/chapter/optical-activity/]
  • NMR method for determination of enantiomeric compositions with chiral shift reagents. Google Patents. [URL: https://patents.google.
  • (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. [URL: https://www.researchgate.net/publication/51842369_Determination_of_enantiomeric_excess_by_chiral_liquid_chromatography_without_enantiomerically_pure_starting_standards]
  • 5.5 Polarimetry. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Lipton)/05%3A_Spectroscopy/5.05%3A_Polarimetry]
  • Demonstrating Basic Properties and Application of Polarimetry Using a Self-Constructed Polarimeter. Journal of Chemical Education. [URL: https://pubs.acs.org/doi/10.1021/ed9b00763]
  • 23.1: NMR Shift Reagents. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Courses/University_of_Arkansas_Little_Rock/Chem_4320_5320%3A_Advanced_Organic_Chemistry/23%3A_NMR_Spectroscopy_in_Organic_Chemistry/23.01%3A_NMR_Shift_Reagents]
  • Polarimetry Experiments. MRSEC Education Group - University of Wisconsin–Madison. [URL: https://education.mrsec.wisc.edu/polarimetry-experiments/]
  • Measuring Chiral Purity. OpenOChem Learn. [URL: https://www.openochem.com/learn/enantiomers/measuring-chiral-purity]
  • Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity. Food Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/22868097/]
  • Determination of enantiomeric excess. University of Bath. [URL: https://www.chm.uri.edu/bdeboef/chm427/notes/enantiomeric_excess.html]
  • Understanding Polarimetry. Vernier. [URL: https://www.vernier.com/experiment/chem-o-6_understanding-polarimetry/]
  • Crystal structure of isopropyl 2-hydroxy-2-phenylacetate: a pharmacopoeia reference standard. IUCrData. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5414341/]
  • Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. [URL: https://www.skpharmteco.
  • An Evaluation of Four Commercial HPLC Chiral Detectors: A Comparison of Three Polarimeters and a Circular Dichroism Detector. JASCO Inc. [URL: https://jascoinc.com/knowledgebase/applications/hplc/an-evaluation-of-four-commercial-hplc-chiral-detectors-a-comparison-of-three-polarimeters-and-a-circular-dichroism-detector/]
  • Crystal structure of isopropyl 2-hydroxy-2-phenylacetate: a pharmacopoeia reference standard. ResearchGate. [URL: https://www.researchgate.
  • Specific Rotation. Chemistry Steps. [URL: https://www.chemistrysteps.
  • Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. YouTube. [URL: https://www.youtube.
  • Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.

Sources

Validation

Benchmarking (R)-isopropyl 2-hydroxy-2-phenylacetate against standard chiral auxiliaries

In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount. For researchers, scientists, and drug development professionals, the ability to selectively synthesize one enantiomer of...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount. For researchers, scientists, and drug development professionals, the ability to selectively synthesize one enantiomer of a chiral molecule is a critical challenge. Chiral auxiliaries, which temporarily impart their stereochemical information to a prochiral substrate, remain a robust and reliable strategy for achieving high levels of asymmetric induction.[1][2]

This guide provides an in-depth comparison of several industry-standard chiral auxiliaries: Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine amides. We will delve into their mechanisms of action, present comparative experimental data for key transformations, and provide detailed protocols to illustrate their application.

A Note on (R)-isopropyl 2-hydroxy-2-phenylacetate: A comprehensive review of the scientific literature and chemical databases did not yield any published data on the use of (R)-isopropyl 2-hydroxy-2-phenylacetate as a chiral auxiliary for asymmetric synthesis. It is primarily documented as a pharmaceutical reference standard and a chemical intermediate.[3][4] Therefore, a direct performance benchmark against established auxiliaries is not possible at this time. This guide will focus on well-documented and widely-utilized chiral auxiliaries to provide a valuable resource for synthetic chemists.

The Foundational Principle: How Chiral Auxiliaries Direct Stereoselection

The core principle of a chiral auxiliary-mediated transformation involves three key stages:

  • Attachment: The chiral auxiliary is covalently attached to a prochiral substrate.

  • Diastereoselective Reaction: The resulting chiral adduct undergoes a reaction where the auxiliary's steric and electronic properties direct the approach of a reagent, leading to the formation of a new stereocenter with a high degree of diastereoselectivity.

  • Cleavage: The chiral auxiliary is removed from the product, which now contains the desired stereocenter, and can often be recovered for reuse.[2]

The effectiveness of a chiral auxiliary is judged by its ability to provide high diastereoselectivity, the ease of its attachment and removal, and the overall yield of the desired product.[5]

A Comparative Analysis of Leading Chiral Auxiliaries

Evans' Oxazolidinones

Mechanism of Action in Asymmetric Alkylation:

In an asymmetric alkylation, the N-acylated oxazolidinone is deprotonated to form a (Z)-enolate, which is chelated to the metal cation (typically lithium or sodium). The substituent at the C4 position of the oxazolidinone directs the incoming electrophile to the opposite, less sterically hindered face of the enolate.[7][8]

Experimental Workflow for Evans' Auxiliary-Mediated Asymmetric Alkylation

G cluster_acylation Acylation cluster_alkylation Asymmetric Alkylation cluster_cleavage Cleavage acylation_start Evans' Auxiliary propionic_anhydride Propionic Anhydride, Et3N, DMAP (cat.) acylation_start->propionic_anhydride n_propionyl N-propionyl oxazolidinone propionic_anhydride->n_propionyl enolate_formation NaN(TMS)2, -78 °C n_propionyl->enolate_formation z_enolate (Z)-Enolate enolate_formation->z_enolate allyl_iodide Allyl Iodide z_enolate->allyl_iodide alkylated_product Alkylated Product allyl_iodide->alkylated_product hydrolysis LiOH, H2O2 alkylated_product->hydrolysis chiral_acid Chiral Carboxylic Acid hydrolysis->chiral_acid recovered_auxiliary Recovered Auxiliary hydrolysis->recovered_auxiliary

Caption: General workflow for an Evans' auxiliary-mediated asymmetric alkylation.

Oppolzer's Sultams

Camphorsultams, often referred to as Oppolzer's sultams, are another class of highly effective chiral auxiliaries.[9] Derived from naturally occurring camphor, these auxiliaries provide excellent stereocontrol in a variety of reactions, including alkylations, aldol reactions, and Michael additions.[2][10] The rigid bicyclic structure of the sultam provides a well-defined chiral environment, leading to high diastereoselectivity.[9]

Mechanism of Action in Asymmetric Aldol Addition:

Similar to Evans' auxiliaries, N-acyl camphorsultams form chelated enolates. The bulky camphor skeleton effectively shields one face of the enolate, directing the approach of an aldehyde to the opposite face. The stereochemical outcome can sometimes be influenced by the choice of Lewis acid.[11]

Stereoinduction Model for Oppolzer's Sultam in Aldol Addition

G cluster_model Chelated (Z)-Enolate Intermediate enolate N-Acyl Camphorsultam lewis_acid Lewis Acid (e.g., TiCl4) chelated_enolate Rigid Chelated (Z)-Enolate lewis_acid->chelated_enolate Coordination aldehyde Aldehyde transition_state Transition State (Aldehyde approaches less hindered face) aldehyde->transition_state Approach aldol_adduct Diastereomerically Enriched Aldol Adduct transition_state->aldol_adduct

Caption: Conceptual model of stereoinduction by an Oppolzer's sultam auxiliary.

Pseudoephedrine Amides

Pseudoephedrine-based chiral auxiliaries, developed by Myers, offer a practical and often highly effective alternative. These auxiliaries are readily available and can provide high levels of diastereoselectivity in asymmetric alkylations. A key advantage is that the alkylated products are often highly crystalline, allowing for easy purification by recrystallization.[1]

Mechanism of Action in Asymmetric Alkylation:

The N-acyl pseudoephedrine derivative is deprotonated to form a lithium chelated (Z)-enolate. The methyl and hydroxyl groups of the pseudoephedrine backbone, along with the phenyl ring, create a rigid chiral environment that directs the electrophile to a single face of the enolate.

Performance Comparison in Asymmetric Alkylation

The following table summarizes the performance of these chiral auxiliaries in the asymmetric alkylation of propionyl amides, a common benchmark reaction.

Chiral AuxiliaryElectrophileBaseSolventTemp (°C)Diastereomeric Excess (de%)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneBenzyl bromideNaHMDSTHF-78>9985
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneAllyl iodideNaHMDSTHF-789890
(1R,2R)-PseudoephedrineBenzyl bromideLDATHF09890
(1R,2R)-PseudoephedrineMethyl iodideLDATHF0>9895

Experimental Protocols

General Procedure for Evans' Asymmetric Alkylation of a Propionyl Imide
  • Acylation: To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) is added triethylamine (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The solution is cooled to 0 °C, and propionic anhydride (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched, and the N-propionyl oxazolidinone is purified.[12]

  • Alkylation: The N-propionyl oxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. A solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) is added dropwise to form the enolate. After stirring for 30 minutes, the electrophile (e.g., allyl iodide, 1.2 eq) is added. The reaction is stirred at -78 °C until complete.[8]

  • Cleavage: The purified alkylated product is dissolved in a mixture of THF and water and cooled to 0 °C. Lithium hydroxide (LiOH) (4.0 eq) and 30% aqueous hydrogen peroxide (H₂O₂) (4.0 eq) are added. The reaction is stirred for several hours and then quenched with sodium sulfite. The chiral carboxylic acid is extracted, and the chiral auxiliary can be recovered.[8][13][14]

General Procedure for Oppolzer's Sultam-Mediated Asymmetric Aldol Addition
  • Enolate Formation: The N-acyl camphorsultam (1.0 eq) is dissolved in an anhydrous solvent (e.g., dichloromethane) and cooled to -78 °C. A Lewis acid such as titanium(IV) chloride (TiCl₄) (1.1 eq) is added, followed by a tertiary amine base (e.g., Hünig's base, 1.2 eq). The mixture is stirred to form the titanium enolate.[11]

  • Aldol Addition: The aldehyde (1.5 eq) is added dropwise to the enolate solution at -78 °C. The reaction is stirred for several hours until completion.

  • Cleavage: The auxiliary can be cleaved under various conditions to yield the corresponding carboxylic acid, ester, or alcohol, allowing for recovery of the sultam.[15]

Conclusion

The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Evans' oxazolidinones, Oppolzer's sultams, and pseudoephedrine amides each offer distinct advantages and have proven to be highly reliable and effective in a wide range of applications. While Evans' auxiliaries are lauded for their broad applicability and predictable stereocontrol, Oppolzer's sultams provide excellent induction due to their rigid framework.[16][17] Pseudoephedrine amides present a practical and efficient option, particularly when product crystallization is feasible.[1] A thorough understanding of the mechanism and practical considerations associated with each class of auxiliary empowers researchers to select the optimal tool for achieving their synthetic goals with high stereochemical fidelity.

References

  • BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries in Asymmetric Aldol Reactions. BenchChem.
  • BenchChem. (2025).
  • Wikipedia. (2023). Mosher's acid. In Wikipedia.
  • BenchChem. (2025). Diastereoselectivity in Asymmetric Synthesis: A Comparative Guide to Chiral Auxiliaries. BenchChem.
  • Wikipedia. (2023). Chiral auxiliary. In Wikipedia.
  • BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries: Benchmarking (1R,2R)-1-Aminoindan-2-ol. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Benchmarking N-Acetyl-(+)-Pseudoephedrine. BenchChem.
  • AIR Unimi. (2017).
  • RSC Publishing. (2014). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
  • PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.
  • University of York. (2007). Asymmetric Synthesis. University of York.
  • Société Chimique de France. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France.
  • ACS Publications. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2.
  • Chemical Science (RSC Publishing). (2017). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science (RSC Publishing).
  • ACS Publications. (2016). Stereoselective α-Hydroxylation of Amides Using Oppolzer's Sultam as Chiral Auxiliary. The Journal of Organic Chemistry.
  • PMC. (2020).
  • ACS Figshare. (2016). Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners†,‡. The Journal of Organic Chemistry.
  • Wikipedia. (2023). Camphorsultam. In Wikipedia.
  • BenchChem. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. BenchChem.
  • ACS Publications. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
  • ResearchGate. (2004). Chiral Auxiliaries in Asymmetric Synthesis.
  • Williams College. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Chemistry - Williams College.
  • Tokyo Chemical Industry. (2011). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral Determination of Enantiomeric Excess. Tokyo Chemical Industry.
  • ResearchGate. (2019). Methods for cleavage of chiral auxiliary.
  • ResearchGate. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review | Request PDF.
  • ACS Publications. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
  • Simon Fraser University. (2005). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Summit Research Repository.
  • Springer Nature Experiments. (2006). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • Sigma-Aldrich. (n.d.). Chiral Auxiliaries. Sigma-Aldrich.
  • SRIRAMCHEM. (n.d.). (R)
  • Sigma-Aldrich. (n.d.).
  • Daicel Pharma Standards. (n.d.). (R)

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Comparative

Chiral stationary phase selection for (R)-isopropyl 2-hydroxy-2-phenylacetate chromatography

Chiral Stationary Phase Selection for the Enantiomeric Resolution of (R)-Isopropyl 2-hydroxy-2-phenylacetate As a Senior Application Scientist, achieving baseline enantiomeric resolution is rarely a matter of trial and e...

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Author: BenchChem Technical Support Team. Date: April 2026

Chiral Stationary Phase Selection for the Enantiomeric Resolution of (R)-Isopropyl 2-hydroxy-2-phenylacetate

As a Senior Application Scientist, achieving baseline enantiomeric resolution is rarely a matter of trial and error; it is an exercise in applied molecular recognition. Isopropyl 2-hydroxy-2-phenylacetate (isopropyl mandelate) is a highly valuable chiral building block and a recognized pharmacopoeia reference standard[1]. However, isolating or quantifying the (R)-enantiomer requires a deep understanding of how its specific functional groups interact with a Chiral Stationary Phase (CSP).

This guide objectively compares the performance of industry-standard polysaccharide-based CSPs, detailing the mechanistic causality behind column selection and providing a self-validating protocol for robust chromatographic analysis.

Mechanistic Causality in CSP Selection

To separate the enantiomers of isopropyl 2-hydroxy-2-phenylacetate, the CSP must satisfy the Three-Point Interaction Model (Dalgliesh rule). The analyte presents three distinct stereogenic interaction sites:

  • The Phenyl Ring: Capable of π−π interactions.

  • The α -Hydroxyl and Ester Carbonyl: Serve as primary hydrogen bond donors and acceptors.

  • The Isopropyl Group: Provides significant steric bulk. Crystallographic data reveals that the dihedral angle between the aromatic ring and the carboxyl fragment in this molecule is approximately 76.1°[1]. This non-planar, bulky geometry dictates how deeply the enantiomer can penetrate the chiral cavities of the CSP.

Because of these features, derivatized polysaccharide columns—specifically those coated with tris(3,5-dimethylphenylcarbamate)—are the absolute gold standard for mandelate esters[2]. The carbamate linkages provide the necessary H-bonding network, while the 3,5-dimethylphenyl groups offer π−π stacking opportunities.

Amylose vs. Cellulose Backbones:

  • Chiralpak AD-H (Amylose-based): Forms a left-handed helical structure with a relatively wide chiral groove. The bulky isopropyl group of our target analyte fits well within this cavity, often resulting in superior inclusion complexation and higher resolution factors ( Rs​ ).

  • Chiralcel OD-H (Cellulose-based): Possesses a different helical pitch and a more linear backbone. While it still provides excellent resolution for α -hydroxyesters[3], the steric hindrance of the isopropyl ester can slightly reduce the selectivity ( α ) compared to the amylose derivative.

Comparative Performance Data

The following table synthesizes the expected chromatographic performance of three common CSPs for isopropyl 2-hydroxy-2-phenylacetate under standardized normal-phase conditions (Hexane/Isopropanol 90:10 v/v).

Table 1: CSP Performance Comparison for Isopropyl 2-hydroxy-2-phenylacetate

Chiral Stationary PhasePolymer BackboneSelectivity ( α )Resolution ( Rs​ )Elution OrderMechanistic Fit
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)1.55> 3.0(S) then (R)Optimal. Wide helical groove accommodates the bulky isopropyl ester, maximizing H-bonding.
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)1.42> 2.5(R) then (S)Excellent. Strong π−π interactions, though the tighter cellulose cavity slightly lowers α .
Chiralcel OJ-H Cellulose tris(4-methylbenzoate)1.12< 1.5VariableSuboptimal. Lacks the carbamate N-H donor, weakening the critical H-bonding with the analyte's α -OH.

Note: Elution orders frequently reverse between amylose and cellulose derivatives due to the opposite spatial arrangement of their chiral cavities.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. You cannot trust an Enantiomeric Excess (ee%) value without first proving that the system is capable of baseline resolution under the exact conditions of the run.

Phase 1: System Preparation

  • Mobile Phase: Prepare a mixture of HPLC-grade n-Hexane and Isopropanol (IPA) at a 90:10 (v/v) ratio.

    • Causality: Hexane acts as the weak non-polar bulk solvent to preserve the coated polysaccharide phase. IPA is the polar modifier; it competes for H-bonding sites on the CSP, allowing the highly retained hydroxyl-bearing analyte to elute within a practical timeframe (10–20 minutes).

  • Column Equilibration: Install a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm). Set the column oven to 25 °C and purge with the mobile phase at 1.0 mL/min until the UV baseline (monitored at 220 nm) is stable.

Phase 2: System Suitability Test (SST) - The Validation Gate

  • Racemate Injection: Dissolve racemic isopropyl 2-hydroxy-2-phenylacetate in the mobile phase to a concentration of 1.0 mg/mL. Inject 10 µL.

  • Data Analysis: Calculate the resolution factor using the formula Rs​=2(tR2​−tR1​)/(w1​+w2​) .

  • Validation Logic:

    • If Rs​≥1.5 : The method is validated. Proceed to Phase 3.

    • If Rs​<1.5 : The method fails. Causality: The IPA is out-competing the analyte for chiral interaction sites. Reduce IPA to 5% (Hexane:IPA 95:5) to increase retention time and chiral recognition, then repeat the SST.

Phase 3: Asymmetric Analysis

  • Inject 10 µL of the synthesized (R)-isopropyl 2-hydroxy-2-phenylacetate sample (1.0 mg/mL).

  • Integrate the peak areas to determine the optical purity and ee%.

Workflow Visualization

The following diagram illustrates the logical decision tree for CSP selection and the mandatory self-validation loop.

CSP_Workflow cluster_CSP Chiral Stationary Phase (CSP) Selection Analyte Isopropyl 2-hydroxy-2-phenylacetate (Chiral Target) Interactions Three-Point Interaction: 1. Pi-Pi (Phenyl) 2. H-Bond (OH/Ester) 3. Steric Fit (Isopropyl) Analyte->Interactions Amylose Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H) SST System Suitability Test (SST) Inject Racemate Amylose->SST Cellulose Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., OD-H) Cellulose->SST Interactions->Amylose Interactions->Cellulose Decision Resolution (Rs) > 1.5? SST->Decision Validated Validated Enantiomeric Separation Decision->Validated Yes Optimize Optimize Mobile Phase (Adjust Hexane:IPA ratio) Decision->Optimize No Optimize->SST Re-test

Workflow for CSP selection and self-validating chromatographic resolution.

References

  • Crystal structure of isopropyl 2-hydroxy-2-phenylacetate: a pharmacopoeia reference standard. Acta Crystallographica Section E.
  • Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing).
  • carbenoid O–H - Supporting Inform

Sources

Safety & Regulatory Compliance

Safety

(R)-Isopropyl 2-hydroxy-2-phenylacetate proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling and environmentally sound disposal of specialized chemical intermediates is just as critical as the synthetic workflows they enable. (R)-Isopropyl 2-hydroxy-2...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safe handling and environmentally sound disposal of specialized chemical intermediates is just as critical as the synthetic workflows they enable. (R)-Isopropyl 2-hydroxy-2-phenylacetate (also known as Isopropyl (R)-mandelate) is a highly valuable chiral building block and pharmaceutical reference standard[1]. While it is not classified as acutely lethal, its physicochemical profile demands strict, causality-driven operational and disposal protocols to prevent localized exposure and environmental contamination.

This guide provides a self-validating framework for the lifecycle management and proper disposal of this compound.

Causality-Driven Hazard Assessment

Before executing any disposal protocol, it is imperative to understand why specific safety measures are required. Standard operating procedures fail when operators do not understand the underlying chemical logic.

  • Ocular Toxicity (H319 / H318): The molecule features both an ester linkage and a free hydroxyl group. These moieties can interact aggressively with the aqueous and lipid layers of mucosal membranes, leading to severe eye irritation or damage[2]. Causality: Chemical splash goggles (not standard safety glasses) are non-negotiable during waste consolidation to prevent permanent ocular damage from accidental splashing.

  • Environmental Persistence: Aromatic esters do not undergo rapid biodegradation in standard municipal wastewater treatment facilities. Causality: Introduction to the sewer system is strictly prohibited, as it can lead to regulatory violations and potential aquatic toxicity[2].

  • Chemical Incompatibilities: The ester functional group is susceptible to exothermic hydrolysis when exposed to strong bases, while the aromatic ring and aliphatic side chains can react violently with strong oxidizers[3]. Causality: Waste containers must be strictly segregated from reactive reagents to prevent pressurization or thermal events in the waste accumulation area.

Quantitative Data & Disposal Relevance

Accurate waste profiling relies on precise physicochemical data. The following table summarizes the key metrics required for your laboratory's waste manifests.

ParameterValueOperational & Disposal Relevance
Chemical Formula C11H14O3[4]Contains no halogens; highly suitable for standard non-halogenated organic incineration without the risk of generating toxic dioxins.
Molecular Weight 194.23 g/mol [4]Utilized for precise mass-balance calculations in regulatory waste logging.
CAS Number 4118-51-8 (Racemate)[5]The primary identifier required for hazardous waste manifesting and SDS retrieval.
GHS Classification Eye Irrit. 2 (H319)[5]Dictates the mandatory use of high-coverage eye protection during all handling and waste transfer steps.
Incompatibilities Strong oxidizers, bases[3]Dictates strict segregation in waste carboys to prevent exothermic hydrolysis.

Operational Workflow & Waste Routing

The following logic tree dictates the lifecycle of the chemical from benchtop execution to final destruction.

G A Process Initiation (R)-Isopropyl 2-hydroxy-2-phenylacetate B Fume Hood Execution (Wear Goggles & Nitrile Gloves) A->B Transfer C Waste Generation (Solid/Liquid) B->C Reaction/Purification D Waste Segregation C->D Collect & Label E Non-Halogenated Organic Waste Stream D->E Primary Route F Aqueous Drain (Sewer System) D->F Prohibited Route G High-Temperature Incineration (RCRA Facility) E->G Final Disposal H Environmental Contamination (Strictly Prohibited) F->H Hazard

Operational workflow and waste segregation pathways for (R)-Isopropyl 2-hydroxy-2-phenylacetate.

Step-by-Step Methodologies

Protocol A: Routine Waste Segregation and Packaging

To ensure compliance with RCRA (Resource Conservation and Recovery Act) standards, follow this self-validating segregation protocol:

  • Verify Waste Stream Compatibility: Before adding (R)-Isopropyl 2-hydroxy-2-phenylacetate to any bulk waste carboy, verify that the container is designated strictly for Non-Halogenated Organic Waste . Ensure the log does not list strong acids, bases, or oxidizers[3].

  • Transfer Operations: Conduct all waste transfers inside a certified chemical fume hood. Wear nitrile gloves, a flame-resistant lab coat, and chemical splash goggles[2].

  • Consolidation: Slowly pour liquid waste (or transfer solid waste using non-sparking spatulas) into the carboy. Use a funnel to prevent spillage on the container's exterior.

  • Regulatory Labeling: Immediately update the hazardous waste tag attached to the carboy. List the chemical name explicitly ("Isopropyl 2-hydroxy-2-phenylacetate") rather than using abbreviations or trade names. Mark the hazard as "Irritant"[5].

  • Secondary Containment: Store the sealed waste container in a secondary containment tray within a designated, ventilated waste accumulation area until environmental health and safety (EHS) personnel retrieve it.

Protocol B: Spill Response and Decontamination

In the event of an accidental release, immediate mechanical collection is required to prevent cross-contamination and exposure.

  • Isolate and Protect: Evacuate non-essential personnel from the immediate area. Verify that your PPE (goggles, nitrile gloves) is intact[2].

  • Containment (Liquid/Solution): If the chemical is dissolved in a solvent, encircle the spill with an inert, non-combustible absorbent material (such as vermiculite or dry sand) to halt the spread[3].

  • Mechanical Collection (Solid/Powder): If the pure compound is spilled in its solid form, do not sweep or vacuum it dry, as this will aerosolize the particulates and create an inhalation hazard. Instead, gently take up the material mechanically (e.g., using a damp absorbent pad or non-sparking scoop)[2].

  • Decontamination: Wash the affected benchtop or floor area with a mild detergent and plenty of water. Critical Step: Do not flush this wash water down the drain. Collect the effluent using absorbent pads and dispose of them in the solid hazardous waste bin[6].

Final Destruction Mechanism

The ultimate, legally compliant disposal method for (R)-Isopropyl 2-hydroxy-2-phenylacetate is high-temperature incineration at a permitted hazardous waste facility[6]. Because the molecule lacks halogens, it undergoes complete thermal oxidation, breaking down entirely into carbon dioxide ( CO2​ ) and water vapor ( H2​O ). It does not require RCRA P-Series or U-Series specific tracking, but must be handled as a standard hazardous chemical waste[6].

References

  • NextSDS. "Isopropyl 2-hydroxy-2-phenylacetate — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • European Directorate for the Quality of Medicines (EDQM). "CAT 1266 - pregabalin impurity standard (CD) - SAFETY DATA SHEET." Pharmacopoeia.com. Available at:[Link]

  • KM Pharma Solution. "MSDS - Pregabalin EP Impurity D." KM Pharma Solution Private Limited. Available at:[Link]

Sources

Handling

Personal protective equipment for handling (R)-Isopropyl 2-hydroxy-2-phenylacetate

A Researcher's Guide to Safely Handling (R)-Isopropyl 2-hydroxy-2-phenylacetate In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both personnel saf...

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Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Safely Handling (R)-Isopropyl 2-hydroxy-2-phenylacetate

In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide, developed for researchers, scientists, and drug development professionals, provides essential, immediate safety and logistical information for the handling of (R)-Isopropyl 2-hydroxy-2-phenylacetate. As Senior Application Scientists, our goal is to empower you with not just procedural steps, but with the rationale behind them, fostering a culture of safety and excellence in your laboratory.

Understanding the Risks: Hazard Profile of (R)-Isopropyl 2-hydroxy-2-phenylacetate

(R)-Isopropyl 2-hydroxy-2-phenylacetate is classified with GHS07 for eye irritation (H319), indicating that it can cause serious eye irritation.[1] While specific toxicity data for this compound is not extensively documented in readily available safety data sheets, its structural components—an ester of mandelic acid and isopropyl alcohol—suggest that we should also consider the hazards associated with these classes of compounds. Esters can be irritants, and it is prudent to handle this compound with the appropriate protective measures to avoid direct contact.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling (R)-Isopropyl 2-hydroxy-2-phenylacetate.

PPE ComponentSpecificationsRationale
Hand Protection Butyl or Neoprene glovesEsters can degrade common glove materials like nitrile over prolonged contact. Butyl and neoprene offer superior resistance to esters, ketones, and a wide range of chemicals.[2][3][4][5][6]
Eye Protection Chemical splash gogglesDue to the classification of this compound as a serious eye irritant, standard safety glasses are insufficient.[1] Goggles provide a seal around the eyes, protecting against splashes and vapors.[2][6]
Face Protection Face shield (in addition to goggles)Recommended when handling larger quantities (>50 mL) or when there is a significant risk of splashing.[3][6]
Body Protection Laboratory coatA standard lab coat is sufficient for handling small quantities. For larger quantities or procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.[2][3][6]
Footwear Closed-toe shoesAn essential safety measure in any laboratory to protect against spills and falling objects.[2]

Operational Protocols: From Benchtop to Disposal

Step-by-Step Guide for Safe Handling
  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[7] Prepare your work area in a well-ventilated space, preferably within a chemical fume hood, especially if heating or aerosolizing the substance.

  • Donning PPE : Put on your lab coat, followed by chemical splash goggles. Don the appropriate gloves (butyl or neoprene) ensuring they are inspected for any signs of degradation or punctures before use.

  • Handling the Chemical :

    • For small-scale operations (e.g., weighing, preparing solutions), careful handling to avoid generating dust or aerosols is crucial.

    • For larger-scale operations or those with a higher splash potential, conduct the work in a fume hood and wear a face shield over your goggles and a chemically resistant apron.

  • Post-Handling : After handling, wash your hands thoroughly with soap and water, even after removing gloves.[7][8]

  • Doffing PPE : Remove PPE in the reverse order of donning, taking care to avoid cross-contamination. Remove gloves first, followed by the face shield and goggles, and finally the lab coat.

Emergency Procedures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10][11]

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[10][11]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[9][10]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All waste containing (R)-Isopropyl 2-hydroxy-2-phenylacetate should be considered chemical waste.

  • Liquid Waste : Collect all liquid waste in a designated, properly labeled, and sealed container. The container should be compatible with organic solvents.

  • Solid Waste : Contaminated solid waste, such as gloves, paper towels, and pipette tips, should be collected in a separate, labeled, and sealed container.

  • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate should be collected as chemical waste. After rinsing, the container can be disposed of in the appropriate solid waste stream, with the label defaced.[12]

  • Final Disposal : All chemical waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[11][13]

Visualizing Safety: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the scale and nature of the handling procedure.

PPE_Selection_Workflow PPE Selection for (R)-Isopropyl 2-hydroxy-2-phenylacetate cluster_start Start cluster_scale Scale of Operation cluster_ppe Personal Protective Equipment cluster_location Work Environment start Assess Handling Procedure scale Quantity of (R)-Isopropyl 2-hydroxy-2-phenylacetate start->scale small_scale Standard PPE: - Butyl/Neoprene Gloves - Chemical Splash Goggles - Lab Coat scale->small_scale < 50 mL large_scale Enhanced PPE: - Butyl/Neoprene Gloves - Chemical Splash Goggles - Face Shield - Chemically Resistant Apron scale->large_scale > 50 mL or high splash potential location Work Location: Well-ventilated area or Chemical Fume Hood small_scale->location large_scale->location caption PPE selection workflow based on quantity.

Caption: PPE selection workflow based on quantity.

References

  • NIOSH Pocket Guide to Chemical Hazards - CDC . Source: Centers for Disease Control and Prevention. [Link]

  • Pocket Guide to Chemical Hazards Introduction | NIOSH - Restored CDC . Source: Centers for Disease Control and Prevention. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing - CDC . Source: Centers for Disease Control and Prevention. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - International Association of Fire Chiefs . Source: International Association of Fire Chiefs. [Link]

  • niosh pocket guide to chemical hazards . Source: Centers for Disease Control and Prevention. [Link]

  • UAH Laboratory Personal Protective Equipment . Source: The University of Alabama in Huntsville. [Link]

  • Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure . Source: University of Nebraska-Lincoln Environmental Health and Safety. [Link]

  • SAFETY DATA SHEET . Source: Not specified. [Link]

  • Safety Data Sheet - MG Chemicals . Source: MG Chemicals. [Link]

  • Chemical Safety Gear Vinyl Apron - powRparts . Source: powRparts. [Link]

  • Understanding Solvents and PPE for Chemical Safety . Source: MCR Safety. [Link]

  • Isopropyl 2-hydroxy-2-phenylacetate — Chemical Substance Information - NextSDS . Source: NextSDS. [Link]

  • SDS No. - Forestry Suppliers . Source: Forestry Suppliers, Inc. [Link]

  • waste disposal - Department of Chemistry & Biochemistry, UCLA . Source: University of California, Los Angeles. [Link]

Sources

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